Laidlomycin propionate
Description
Properties
CAS No. |
78734-47-1 |
|---|---|
Molecular Formula |
C40H66O13 |
Molecular Weight |
754.9 g/mol |
IUPAC Name |
(2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid |
InChI |
InChI=1S/C40H66O13/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45)/t21-,22-,23+,24+,25-,26-,27-,28+,29+,32-,33+,34-,35+,37-,38-,39+,40-/m0/s1 |
InChI Key |
WCKFMTGGCBJGEZ-GLQQXDFUSA-N |
Isomeric SMILES |
CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |
Canonical SMILES |
CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Laidlomycin propionate; |
Origin of Product |
United States |
Foundational & Exploratory
Laidlomycin Propionate: A Technical Guide
CAS Number: 78734-47-1
This technical guide provides an in-depth overview of laidlomycin (B1674327) propionate (B1217596), a polyether ionophore antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and effects on production animals. This document summarizes key quantitative data, outlines experimental methodologies from cited studies, and provides visual representations of its functional pathways.
Chemical and Physical Properties
Laidlomycin propionate is a semi-synthetic derivative of laidlomycin, an antibiotic produced by Streptomyces species. The propionate ester enhances the compound's stability and is the commercially utilized form in animal feed additives, often as a potassium salt (CAS No. 84799-02-0).
| Property | Value | Reference(s) |
| CAS Number | 78734-47-1 | [1][2][3][4] |
| Molecular Formula | C₄₀H₆₆O₁₃ | [1][4] |
| Molecular Weight | 754.95 g/mol | [4] |
| Parent Compound | Laidlomycin | [5] |
| Parent Compound CAS No. | 56283-74-0 | [5] |
| Potassium Salt CAS No. | 84799-02-0 | [1][4] |
Mechanism of Action
This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes. Its primary activity is against Gram-positive bacteria. By disrupting the transmembrane ion gradients (specifically of cations like K⁺, Na⁺, and H⁺), it interferes with the microorganism's ability to maintain proper metabolism and intracellular pH, ultimately leading to cell death.
In ruminants, this selective antimicrobial action in the rumen alters the microbial population. It inhibits Gram-positive bacteria that produce acetate (B1210297) and lactate, while favoring Gram-negative bacteria that produce propionate. This shift in the volatile fatty acid (VFA) profile towards higher propionate concentration is energetically favorable for the host animal, leading to improved feed efficiency and weight gain.
Caption: Mechanism of action of this compound in the rumen.
Signaling Pathways
Current research indicates that the primary effects of this compound on the host animal are indirect and mediated by its influence on the rumen microbiome. There is no substantial evidence to suggest that this compound directly interacts with or modulates specific intracellular signaling pathways within the bovine host's cells. The observed physiological benefits, such as improved growth and feed efficiency, are a downstream consequence of the altered ruminal fermentation patterns, particularly the increased availability of propionate, a key precursor for gluconeogenesis in ruminants.
Efficacy in Cattle
Numerous studies have demonstrated the efficacy of this compound in improving the performance of feedlot cattle. The quantitative effects on key performance indicators are summarized below.
Performance Metrics
| Dosage (mg/kg of diet DM) | Average Daily Gain (ADG) | Feed Efficiency (Gain/Feed) | Feed Intake | Reference(s) |
| 3 | No significant improvement | No significant improvement | Not substantially affected | [6] |
| 6 | Maximized improvement | Improved | Not substantially affected | [6] |
| 12 | Sustained improvement | Sustained improvement | Not substantially affected | [6] |
| 11 (with 12.5% CP diet) | Increased (P < .03) | Increased (P < .03) | Not affected (P = .36) | [7][8] |
| 9.6 g/ton | Increased after 56 days (P < .05) | Improved (P < .05) | Reduced in first 56 days (P < .05) | [7] |
A meta-analysis of 17 studies confirmed that steers fed this compound had increased average daily gain and dry matter intake compared to those fed monensin (B1676710).[9]
Effects on Ruminal Fermentation
| Dosage | Acetate:Propionate Ratio | Ruminal Lactate | Total VFA | Reference(s) |
| 6 mg/kg | Decreased | Decreased | Increased | [10] |
| 11 mg/kg | Lower (P = .02) | Not specified | Not affected | [7][8] |
| In vitro | Decreased (P < .05) | Reduced (P < .05) | Not specified | [11][12] |
Experimental Protocols
This section outlines the general methodologies employed in studies evaluating this compound. While specific details may vary between studies, the core approaches are consistent.
In Vivo Cattle Feeding Trials
Objective: To determine the effect of this compound on cattle growth performance, feed efficiency, and carcass characteristics.
Methodology:
-
Animal Selection: A statistically significant number of steers and/or heifers are selected and blocked by initial body weight.
-
Acclimation: Animals are acclimated to a common basal diet for a period of at least 14 days.
-
Treatment Groups: Cattle are randomly assigned to treatment groups, typically including a control group (no this compound) and groups receiving the compound at various concentrations in their feed (e.g., 3, 6, 11, 12 mg/kg of diet dry matter).[6][7][10]
-
Diet and Feeding: A total mixed ration (TMR) is provided, with this compound incorporated into a supplement to ensure even distribution. Feed is offered daily, and intake is recorded.
-
Data Collection:
-
Body weight is measured at the beginning and end of the trial, as well as at regular intervals (e.g., every 28 days).[13]
-
Daily feed intake is recorded for each pen.
-
-
Statistical Analysis: Performance data are analyzed using appropriate statistical models, often with the pen as the experimental unit.
Caption: General workflow for an in vivo cattle feeding trial.
Rumen Fluid Analysis for Volatile Fatty Acids (VFAs)
Objective: To quantify the concentrations of acetic, propionic, and other volatile fatty acids in rumen fluid samples.
Methodology:
-
Sample Collection: Rumen fluid is collected from cannulated steers or via an oral stomach tube.[8]
-
Sample Preparation:
-
Samples are centrifuged at high speed (e.g., 20,000 x g for 10 minutes) to separate microbial cells and feed particles from the fluid supernatant.[2]
-
The supernatant is mixed with an internal standard (e.g., 2-ethylbutyric acid) in a metaphosphoric acid solution to precipitate proteins and halt microbial activity.[2]
-
The mixture is centrifuged again, and the final supernatant is filtered (e.g., through a 0.45 µm filter).[2]
-
-
Gas Chromatography (GC) Analysis:
-
The prepared sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).
-
A packed or capillary column suitable for VFA separation (e.g., DB-FFAP) is used.[3]
-
The instrument is calibrated using standard solutions of known VFA concentrations.
-
The peak areas of the individual VFAs are compared to the internal standard to determine their concentrations.
-
Residue Analysis in Tissues
Objective: To determine the concentration of this compound and its metabolites in animal tissues.
Methodology:
-
Sample Collection: Liver and kidney tissues are collected at slaughter.[11]
-
Extraction: Tissues are homogenized and extracted with an organic solvent like methanol.
-
Analysis by HPLC:
-
The extract is analyzed using a High-Performance Liquid Chromatography (HPLC) system.[11]
-
A Freedom of Information Summary from a New Animal Drug Application mentions the use of an HPLC method for measuring laidlomycin residues in liver tissue.[11] The analysis revealed that the major metabolites were laidlomycin and despropionyl laidlomycin, with no parent this compound detected.[11]
-
Conclusion
This compound (CAS No. 78734-47-1) is an effective ionophore used in the cattle industry to improve feed efficiency and promote growth. Its mechanism of action is well-understood to be an indirect effect on the host, driven by the selective inhibition of Gram-positive bacteria in the rumen. This leads to a favorable shift in the ruminal VFA profile, enhancing the energy available to the animal. Quantitative data from numerous studies support its efficacy at typical inclusion rates of 6 to 12 mg/kg of diet. While its effects on animal performance are well-documented, further research into its potential direct interactions with host cellular functions could provide a more complete understanding of its biological activity.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. ndsu.edu [ndsu.edu]
- 3. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethy… [ouci.dntb.gov.ua]
- 4. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. "Dosages of this compound for Receiving and Growing Diets Fed " by R. H. Pritchard [openprairie.sdstate.edu]
- 8. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. openprairie.sdstate.edu [openprairie.sdstate.edu]
An In-depth Technical Guide to Laidlomycin Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of laidlomycin (B1674327) propionate (B1217596). It is intended for researchers, scientists, and professionals involved in drug development and animal health. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of its mechanism of action and experimental workflows.
Chemical Structure and Physicochemical Properties
Laidlomycin propionate is a polyether ionophore antibiotic, a semi-synthetic derivative of laidlomycin.[1] Its chemical structure is complex, characterized by a macrocyclic lactone ring. This structure enables the formation of lipid-soluble complexes with monovalent cations, facilitating their transport across biological membranes.[1]
Below is a summary of the key chemical identifiers and physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | (2S,3R,4R)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid | [1][2] |
| SMILES String | CCC(=O)OC[C@]1(--INVALID-LINK--[C@H]2C--INVALID-LINK--[C@@]3(CC--INVALID-LINK--[C@@]4(CC[C@@]5(O4)C--INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)O)OC(=O)CC)C)O)C)C)C)C">C@@HC)O | [1][2] |
| InChI Key | WCKFMTGGCBJGEZ-GLQQXDFUSA-N | [1][2] |
| CAS Number | 78734-47-1 | [1][2][3] |
| Molecular Formula | C40H66O13 | [1][2][4] |
| Molecular Weight | 754.95 g/mol | [1][2][4] |
Mechanism of Action and Biological Activity
This compound functions as an ionophore, meaning it selectively binds to and transports ions across lipid membranes. Its primary activity is against Gram-positive bacteria. This mechanism of action is the basis for its use as an anticoccidial agent and a growth promoter in livestock.[5]
Antimicrobial Activity
By acting as an Na+/H+ antiporter, this compound disrupts the transmembrane ion gradients in susceptible microorganisms.[5] This leads to a cascade of events including:
-
Dissipation of the proton motive force: This inhibits ATP synthesis, a critical energy source for the cell.
-
Alteration of intracellular pH: The influx of protons acidifies the cytoplasm, disrupting enzymatic functions.
-
Increased intracellular calcium levels: This can trigger various detrimental cellular processes.[5]
The overall effect is the inhibition of growth and eventual death of the susceptible bacteria.
Effects on Rumen Fermentation
In ruminants, this compound selectively inhibits Gram-positive bacteria in the rumen. This has several beneficial effects on the fermentation process:
-
Increased Propionate Production: The inhibition of acetate (B1210297) and lactate-producing bacteria leads to a shift in the volatile fatty acid (VFA) profile, favoring the production of propionate. Propionate is a more energy-efficient VFA for the host animal.[1]
-
Reduced Methane (B114726) Production: By altering the microbial population, this compound can lead to a decrease in methane production, which represents an energy loss to the animal.
-
Control of Ruminal Acidosis: By reducing the production of lactic acid, it helps to prevent the drop in ruminal pH associated with high-grain diets, thus mitigating the risk of acidosis.[6]
Anticoccidial Activity
This compound is effective in controlling coccidiosis in poultry, a disease caused by protozoan parasites of the genus Eimeria.[7] The ionophoric activity of this compound is thought to disrupt the parasite's development and replication within the intestinal cells of the host.
The following diagram illustrates the general mechanism of action of this compound.
Caption: Mechanism of action of this compound as an ionophore.
Experimental Protocols
This section details common experimental protocols used to evaluate the efficacy and mechanism of action of this compound.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against target microorganisms.
Methodology: Broth Microdilution Method [8]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Streptococcus bovis, Lactobacillus spp.) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, atmosphere) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
In Vitro Rumen Fermentation Studies
Objective: To evaluate the effects of this compound on rumen microbial fermentation.
Methodology: Continuous Culture System [1]
-
System Setup: A dual-flow continuous culture system is used to simulate the rumen environment. Fermenters are continuously supplied with an artificial saliva buffer and a defined feed substrate.
-
Inoculation: The fermenters are inoculated with rumen fluid collected from fistulated animals.
-
Treatment Application: this compound is added to the treatment fermenters at desired concentrations (e.g., 2 mg/L of culture volume). Control fermenters receive no additive.
-
Sampling: Samples of the fermenter effluent are collected at regular intervals to analyze for:
-
pH
-
Volatile Fatty Acids (VFAs: acetate, propionate, butyrate) concentration (analyzed by gas chromatography).
-
Ammonia-Nitrogen (NH3-N) concentration.
-
-
Data Analysis: The data is statistically analyzed to determine the effect of this compound on the measured fermentation parameters.
The following diagram outlines a typical experimental workflow for evaluating this compound.
Caption: A typical experimental workflow for evaluating this compound.
Animal Performance Trials
Objective: To assess the effect of this compound on the growth performance of livestock.
Methodology: Feedlot Cattle Trial [9][10]
-
Animal Selection: A group of uniform steers or heifers is selected and randomly allocated to treatment groups.
-
Diet Formulation: A basal diet is formulated, and this compound is added to the diets of the treatment groups at specified concentrations (e.g., 6-12 mg/kg of diet DM). A control group receives the basal diet without the additive.
-
Acclimation Period: Animals are acclimated to the basal diet for a period before the start of the trial.
-
Data Collection: Over the trial period (e.g., 90-120 days), the following data are collected:
-
Individual animal body weight at regular intervals.
-
Daily feed intake per pen.
-
-
Performance Calculation: The following performance metrics are calculated:
-
Average Daily Gain (ADG).
-
Dry Matter Intake (DMI).
-
Feed Conversion Ratio (FCR) or Feed Efficiency (G:F).
-
-
Statistical Analysis: The performance data are statistically analyzed to determine the significance of the treatment effects.
Quantitative Data Summary
The following tables summarize quantitative data on the biological activity of this compound from various studies.
Table 2: In Vitro Rumen Fermentation Effects of this compound
| Parameter | Control | This compound (2 mg/L) | % Change | Source |
| Acetate (molar proportion) | - | Decreased | - | [1] |
| Butyrate (molar proportion) | - | Decreased | - | [1] |
| Acetate:Propionate Ratio | - | Numerically Reduced | - | [1] |
Table 3: Effects of this compound on Feedlot Cattle Performance (Meta-analysis)
| Parameter | Control | This compound (6-12 mg/kg) | % Improvement | Source |
| Average Daily Gain (ADG) | - | Increased | - | [10] |
| Dry Matter Intake (DMI) | - | Increased | - | [10] |
| Hot Carcass Weight (HCW) | - | Increased | - | [10] |
Conclusion
This compound is a potent ionophore with significant applications in animal health and production. Its well-defined chemical structure and mechanism of action provide a solid foundation for its use in improving feed efficiency and controlling coccidiosis. The experimental protocols detailed in this guide offer standardized methods for the continued evaluation and optimization of its use in various animal production systems. Further research into the specific downstream signaling effects of ion disruption could provide deeper insights into its multifaceted biological activities.
References
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the antibiotic ionophores monensin, lasalocid, this compound and bambermycin on Salmonella and E. coli O157:H7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 6. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Coccidiosis in poultry: Disease mechanisms, control strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
Laidlomycin Propionate: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive overview of laidlomycin (B1674327) propionate (B1217596), a polyether ionophore antibiotic. This document details its physicochemical properties, mechanism of action, relevant experimental protocols, and its influence on metabolic signaling pathways.
Physicochemical Properties of Laidlomycin Propionate
This compound is a semi-synthetic derivative of laidlomycin. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₆O₁₃ | [1][2][3] |
| Molecular Weight | 754.9 g/mol | [1] |
| CAS Number | 78734-47-1 | [1][3] |
Mechanism of Action: Ionophore Activity
This compound functions as an ionophore, a lipid-soluble molecule that facilitates the transport of ions across biological membranes. Its primary mechanism involves disrupting the natural ion gradients within microorganisms.[4] This disruption of intracellular ion concentrations, particularly of cations like potassium (K⁺), sodium (Na⁺), and hydrogen (H⁺), interferes with essential metabolic processes, ultimately leading to an antimicrobial effect.[4]
In the context of ruminant nutrition, this compound selectively targets and inhibits the growth of gram-positive bacteria in the rumen.[5] This selective pressure alters the rumen microbial population, leading to a shift in the fermentation products. Specifically, it results in an increase in the production of propionate and a corresponding decrease in acetate (B1210297) and butyrate (B1204436).[5] This shift is significant as propionate is a primary precursor for gluconeogenesis in the host animal, thereby improving feed efficiency.
Below is a diagram illustrating the general mechanism of ionophore-mediated ion transport.
Caption: General mechanism of ionophore action.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound.
In Vitro Rumen Fermentation Assay
This protocol is adapted from studies evaluating the effects of ionophores on ruminal microorganism fermentation.[6]
Objective: To assess the impact of this compound on volatile fatty acid (VFA) production, gas production, and other fermentation parameters in a simulated rumen environment.
Methodology:
-
Rumen Fluid Collection: Obtain rumen fluid from cannulated animals (e.g., steers) fed a controlled diet. The diet should be consistent with the experimental objectives.
-
Inoculum Preparation: Strain the collected rumen fluid through multiple layers of cheesecloth to remove large feed particles. The fluid should be maintained under anaerobic conditions and at a constant temperature (approximately 39°C).
-
Incubation:
-
Dispense a defined amount of substrate (e.g., ground corn, alfalfa hay) into incubation vessels.
-
Add a buffered mineral solution to each vessel.
-
Introduce this compound at various concentrations to the treatment vessels. Control vessels will not receive the ionophore.
-
Add the prepared rumen fluid inoculum to each vessel.
-
Seal the vessels and incubate at 39°C for a specified period (e.g., 24-48 hours).
-
-
Analysis:
-
Gas Production: Measure total gas production at regular intervals using a pressure transducer.
-
VFA Analysis: At the end of the incubation period, collect fluid samples and analyze for concentrations of acetate, propionate, and butyrate using gas chromatography (GC).
-
pH Measurement: Determine the final pH of the fermentation fluid.
-
Ammonia (B1221849) Concentration: Analyze for ammonia concentration using colorimetric assays.
-
Ionophore Activity Assay (Cation Transport)
This protocol is based on a calcein (B42510) quenching assay using large unilamellar vesicles (LUVs) to measure ionophore-mediated cation transport.[5]
Objective: To quantify the ability of this compound to transport cations across a lipid membrane.
Methodology:
-
LUV Preparation:
-
Prepare LUVs from a lipid or a mixture of lipids.
-
Encapsulate a fluorescent dye, such as calcein, within the LUVs. The fluorescence of calcein is quenched by certain divalent cations.
-
-
Fluorescence Measurement:
-
Place the calcein-loaded LUVs in a fluorometer.
-
Initiate the experiment by adding the cation of interest (e.g., Co²⁺, Mn²⁺) to the external solution.
-
Add this compound to the solution.
-
Monitor the decrease in calcein fluorescence over time. The rate of fluorescence quenching is proportional to the rate of cation transport into the vesicles.
-
-
Data Analysis: Calculate the initial rate of fluorescence quenching to determine the ion transport activity of this compound.
High-Performance Liquid Chromatography (HPLC) for this compound Detection
This protocol provides a general framework for the detection and quantification of this compound in feed or biological samples.
Objective: To accurately measure the concentration of this compound in a given sample.
Methodology:
-
Sample Preparation and Extraction:
-
Homogenize the sample (e.g., animal feed, tissue).
-
Extract this compound from the matrix using a suitable organic solvent, such as methanol (B129727) or acetonitrile.[7]
-
Centrifuge the sample to separate the solid and liquid phases.
-
The supernatant may require further cleanup or dilution before analysis.[7]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate), is employed.[7]
-
Flow Rate: A constant flow rate is maintained.
-
Detection: Detection can be achieved using UV or mass spectrometry (MS). LC-MS offers higher sensitivity and specificity.[7]
-
-
Quantification: Create a standard curve using known concentrations of this compound. The concentration in the unknown sample is determined by comparing its peak area to the standard curve.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various studies on the effects of this compound.
Table 1: Effects on Rumen Fermentation Parameters (In Vitro)
| Parameter | Control | This compound | Reference |
| Acetate:Propionate Ratio | Varies | Decreased | [6] |
| Methane (CH₄) Concentration | Varies | Decreased | [6] |
| Ammonia (NH₃) Concentration | Varies | Decreased | [6] |
Table 2: Effects on Cattle Performance
| Parameter | Control | This compound | Reference |
| Average Daily Gain (ADG) | Varies | Increased | [8][9] |
| Feed Efficiency (Gain:Feed) | Varies | Improved | [9] |
| Dry Matter Intake (DMI) | Varies | No substantial effect | [9] |
Influence on Metabolic Signaling Pathways
While a direct signaling pathway for this compound within the host is not extensively characterized, its primary metabolic effect—the increased production of propionate—has significant implications for host cell signaling. Propionate serves as a key substrate for gluconeogenesis in the liver and can also act as a signaling molecule.
Studies in calf hepatocytes have shown that propionate can promote gluconeogenesis by modulating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] Specifically, propionate has been found to promote the activity of mTOR complex 1 (mTORC1) while inhibiting mTOR complex 2 (mTORC2).[3] This differential regulation influences the expression of key transcription factors and enzymes involved in gluconeogenesis.[2][3]
The diagram below illustrates the proposed signaling pathway through which propionate influences gluconeogenesis in hepatocytes.
Caption: Propionate's influence on the mTOR signaling pathway.
References
- 1. Propionate promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propionate promotes gluconeogenesis by regulating mechanistic target of rapamycin (mTOR) pathway in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Assay to Evaluate Cation Transport of Ionophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. madbarn.com [madbarn.com]
- 8. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Laidlomycin Propionate: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laidlomycin (B1674327) propionate (B1217596) is a carboxylic polyether ionophore antibiotic utilized as a feed additive in the cattle industry to enhance feed efficiency and promote growth. Its primary mechanism of action centers on the disruption of ion gradients across the cell membranes of susceptible microorganisms within the rumen, leading to a favorable shift in the ruminal fermentation profile. This technical guide provides a comprehensive overview of the core mechanism of laidlomycin propionate, including its ionophoric activity, effects on rumen microbiology and fermentation, and a review of its toxicological profile. Detailed experimental protocols for assessing its activity and quantitative data from published studies are presented. Furthermore, this guide visualizes the key pathways and experimental workflows to facilitate a deeper understanding of its function.
Core Mechanism of Action: Ionophore Activity
This compound's fundamental mechanism of action is its activity as a monovalent cation-selective ionophore.[1] It forms a lipid-soluble complex with monovalent cations, such as sodium (Na+) and potassium (K+), and facilitates their transport across biological membranes, which are typically impermeable to these ions. This action is particularly effective against Gram-positive bacteria and protozoa in the rumen, which lack the protective outer membrane found in Gram-negative bacteria.[2][3]
The transport process operates as an electroneutral cation/proton (H+) antiport system. This compound binds a cation in the extracellular space, traverses the cell membrane, and releases the cation into the cytoplasm. To return to the extracellular space and repeat the cycle, the deprotonated this compound molecule binds a proton from the cytoplasm and transports it out of the cell. This continuous exchange disrupts the crucial ion and proton gradients across the microbial cell membrane.
The consequences of this disruption are profound for the susceptible microorganism:
-
Dissipation of the Proton Motive Force: The electrochemical gradient of protons (proton motive force) is essential for vital cellular processes, including ATP synthesis, nutrient transport, and maintenance of intracellular pH. By shuttling protons out of the cell, this compound dissipates this gradient.
-
Altered Intracellular pH and Ion Concentrations: The influx of cations and efflux of protons leads to a decrease in intracellular pH and an imbalance in intracellular ion concentrations.
-
Increased Energy Expenditure: The microbial cell must expend significant energy in an attempt to counteract the ion flux and restore its internal environment, diverting resources from growth and replication.[2]
Ultimately, this disruption of cellular homeostasis leads to the inhibition of growth and, in some cases, the death of the susceptible microorganisms.
Effects on Rumen Microbiology and Fermentation
The primary therapeutic effect of this compound in cattle is the modulation of the rumen microbial ecosystem. By selectively inhibiting Gram-positive bacteria, it alters the balance of microbial populations, leading to a more efficient fermentation process.
2.1. Shift in Microbial Populations
This compound targets several key groups of rumen bacteria:
-
Lactate-producing bacteria: Species such as Streptococcus bovis and Lactobacillus spp. are inhibited. These bacteria can proliferate rapidly on high-grain diets, leading to the accumulation of lactic acid and a drop in ruminal pH (ruminal acidosis).
-
Acetate (B1210297) and Butyrate (B1204436) producers: Many of the bacteria responsible for the production of acetate and butyrate are Gram-positive and are therefore susceptible to this compound.
-
Hydrogen and Methane (B114726) producers: By altering the microbial population, this compound indirectly reduces the production of hydrogen gas, a key substrate for methanogenic archaea. This leads to a decrease in methane production, which represents a significant energy loss for the animal.
Gram-negative bacteria, such as those that produce propionate, are generally resistant to the action of this compound and can thrive in the altered ruminal environment.
2.2. Alteration of Rumen Fermentation End-Products
The shift in microbial populations directly impacts the profile of volatile fatty acids (VFAs) produced during fermentation. VFAs are the primary energy source for ruminants.
-
Increased Propionate Production: Propionate is a major precursor for gluconeogenesis in the liver, providing the animal with glucose for energy. The increased proportion of propionate-producing bacteria leads to a significant rise in its concentration in the rumen.[4][5][6]
-
Decreased Acetate and Butyrate Production: The inhibition of acetate and butyrate-producing bacteria results in a lower concentration of these VFAs. This leads to a decreased acetate to propionate ratio, a hallmark of improved energy efficiency in the rumen.[4][5][6]
-
Reduced Methane and Ammonia (B1221849) Production: The reduction in hydrogen-producing bacteria and the inhibition of protein and amino acid deamination by some bacteria lead to decreased production of methane and ammonia, respectively.[6]
Quantitative Data
The effects of this compound on cattle performance and rumen fermentation have been quantified in numerous studies.
Table 1: Effects of this compound on Feedlot Cattle Performance
| Parameter | Dosage (mg/kg of diet DM) | Effect | Reference(s) |
| Average Daily Gain (ADG) | 6 - 12 | Improved | [3][7][8][9] |
| Feed Conversion/Efficiency | 6 - 12 | Improved | [3][7][8][9] |
| Feed Consumption | 6 - 12 | Not substantially affected | [3][7] |
| Carcass Weight | 6 - 12 | Increased | [3][7] |
Table 2: Effects of this compound on Rumen Fermentation Parameters (In Vitro and In Vivo)
| Parameter | Dosage | Effect | Reference(s) |
| Ruminal Lactate | 6 mg/kg | Decreased | [1][10] |
| Total Ruminal VFA | 6 mg/kg | Increased | [1][10] |
| Acetate:Propionate Ratio | 11 mg/kg | Decreased | [4][5][6] |
| Ruminal NH3 N Concentration | 11 mg/kg | Decreased (compared to control) | [4][5] |
| Molar Proportion of Acetate | 11 mg/kg | Decreased | [4][5] |
| Molar Proportion of Propionate | 11 mg/kg | Increased | [4][5] |
Experimental Protocols
4.1. In Vitro Rumen Fermentation Assay
This protocol is a generalized procedure for evaluating the effects of this compound on rumen fermentation in a laboratory setting.
Objective: To determine the effect of this compound on VFA production, gas production, and other fermentation parameters.
Materials:
-
Rumen fluid collected from a cannulated ruminant.
-
Anaerobic buffer solution (e.g., McDougall's buffer).
-
Substrate (e.g., ground corn, alfalfa hay).
-
This compound stock solution.
-
Incubation vessels (e.g., serum bottles).
-
Gas-tight syringes.
-
Water bath or incubator at 39°C.
-
Gas chromatograph (GC) for VFA analysis.
Procedure:
-
Rumen Fluid Collection: Collect rumen contents from a fistulated animal before the morning feeding. Strain the contents through multiple layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions throughout by flushing with CO2.
-
Inoculum Preparation: Mix the strained rumen fluid with an anaerobic buffer solution, typically at a 1:2 or 1:4 ratio (rumen fluid:buffer), under a continuous stream of CO2.
-
Incubation Setup:
-
Weigh the desired amount of substrate into each incubation vessel.
-
Add the this compound stock solution to achieve the desired final concentrations. Include control vessels with no this compound.
-
Dispense the rumen fluid/buffer inoculum into each vessel under anaerobic conditions.
-
Seal the vessels with gas-tight stoppers and aluminum crimps.
-
-
Incubation: Place the vessels in a shaking water bath or incubator at 39°C for a defined period (e.g., 24, 48, or 72 hours).
-
Gas Measurement: At specified time points, measure the total gas production using a pressure transducer or a gas-tight syringe.
-
Sample Collection: At the end of the incubation period, collect liquid samples from each vessel for VFA and ammonia analysis. Stop the fermentation by adding a deproteinizing agent (e.g., metaphosphoric acid) and centrifuge to obtain a clear supernatant.
-
VFA Analysis: Analyze the supernatant for VFA concentrations using gas chromatography.
Toxicological Profile and Mitochondrial Effects
While this compound is generally safe for cattle at the recommended dosages, overdose or accidental ingestion by non-target species can lead to toxicity. The primary mechanism of toxicity is an extension of its ionophoric activity, leading to disruption of ion gradients in host cells.
5.1. Clinical Signs of Toxicity
In cases of overdose in cattle, the clinical signs are primarily related to cardiac and skeletal muscle damage. These can include anorexia, diarrhea, depression, and in severe cases, death due to cardiac muscle damage.[11]
5.2. Mitochondrial Effects
A critical area of investigation for ionophores is their potential direct effect on host mitochondria. Due to the structural and functional similarities between bacterial and mitochondrial membranes, it is plausible that ionophores could impact mitochondrial function. However, there is a significant lack of publicly available research specifically investigating the direct effects of this compound on bovine mitochondrial function.
General assays to assess the potential for mitochondrial toxicity include:
-
Mitochondrial Respiration: Measuring oxygen consumption rates in isolated mitochondria or permeabilized cells in the presence of various substrates and inhibitors.
-
Mitochondrial Membrane Potential: Using fluorescent dyes to assess the integrity of the mitochondrial membrane potential, which is essential for ATP synthesis.
-
Mitochondrial Permeability Transition (MPT): Evaluating the opening of the mitochondrial permeability transition pore, a non-specific channel that can be induced by various stressors and leads to mitochondrial swelling and cell death.[4][12]
-
Reactive Oxygen Species (ROS) Production: Measuring the generation of ROS, which can be a consequence of disrupted electron transport chain function.[2][13][14][15]
Further research is required to specifically determine the direct impact of this compound on these mitochondrial parameters in bovine cells.
Conclusion
This compound is an effective modulator of rumen fermentation, acting through its core mechanism as a monovalent cation-selective ionophore. By disrupting the cellular homeostasis of susceptible Gram-positive bacteria, it promotes a more energy-efficient fermentation profile, characterized by increased propionate production. While its efficacy in improving cattle performance is well-documented, a deeper understanding of its molecular interactions, including specific ion affinities and the full extent of its direct effects on host mitochondrial function, warrants further investigation. The experimental protocols outlined in this guide provide a framework for future research into the nuanced mechanisms of this important veterinary drug.
References
- 1. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial Structure and Function Are Disrupted by Standard Isolation Methods | PLOS One [journals.plos.org]
- 3. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single channel conductance at lipid bilayer membranes in presence of monazomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. Ionophore Toxicosis in Beef Cattle – Frequently Asked Questions | Ohio BEEF Cattle Letter [u.osu.edu]
- 12. Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial production of reactive oxygen species: role of complex I and quinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reactive oxygen species and oxygen - Dr Galkin's lab [mitolab.org]
- 15. Reactive oxygen species production by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Origin of Laidlomycin Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laidlomycin (B1674327) propionate (B1217596) is a semi-synthetic polyether antibiotic derived from laidlomycin, a natural product of microbial fermentation. As a carboxylic ionophore, it plays a significant role in animal health, particularly in the cattle industry, by improving feed efficiency and promoting growth. This technical guide provides an in-depth overview of the discovery, origin, and key experimental data related to laidlomycin propionate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document details the producing microorganism of the parent compound, the semi-synthetic derivatization process, its mechanism of action, and relevant quantitative data from pivotal studies.
Discovery and Origin
The journey to the development of this compound begins with its parent compound, laidlomycin.
The Natural Precursor: Laidlomycin
Laidlomycin is a naturally occurring polyether antibiotic. It was first identified as an antimycoplasmal agent.
-
Producing Microorganism : Laidlomycin is produced through the fermentation of the Gram-positive bacterium, Streptoverticillium eurocidicum.[1] Strains of Streptomyces are well-known producers of a wide array of secondary metabolites, including many clinically and agriculturally important antibiotics.
The Semi-Synthetic Derivative: this compound
This compound is a propionate ester of laidlomycin, created to enhance its properties as a feed additive for livestock. The addition of the propionate group modifies the molecule's lipophilicity and other physicochemical characteristics, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy.
The creation of this compound is a strategic example of semi-synthetic modification to improve upon a natural product's inherent biological activity for a specific application.
Chemical Structure and Properties
-
Molecular Formula : C₄₀H₆₆O₁₃
-
Molecular Weight : 754.95 g/mol
-
Class : Carboxylic Polyether Ionophore
Mechanism of Action: An Ionophore
This compound functions as an ionophore, a lipid-soluble molecule that binds to and transports ions across cell membranes. This activity is the basis for its antimicrobial effect, particularly against Gram-positive bacteria and protozoa prevalent in the rumen of cattle.[2][3]
The mechanism can be summarized as follows:
-
Complex Formation : this compound forms a complex with monovalent cations, such as potassium (K⁺) and sodium (Na⁺).
-
Membrane Transport : This lipid-soluble complex diffuses across the microbial cell membrane.
-
Disruption of Ion Gradients : The transport of cations into the cell and protons (H⁺) out of the cell disrupts the natural electrochemical gradients across the membrane.
-
Metabolic Disruption : This disruption forces the microbial cell to expend energy in an attempt to restore its ionic balance, ultimately leading to metabolic exhaustion and cell death.[4]
This selective antimicrobial action shifts the rumen microbial population, favoring the growth of Gram-negative bacteria that are more efficient at producing propionate, a key energy source for the host animal. This shift results in improved feed efficiency and an increased rate of weight gain in cattle.[2][3]
Experimental Protocols
Fermentation of Laidlomycin
The production of the precursor, laidlomycin, involves the fermentation of Streptoverticillium eurocidicum in a nutrient-rich medium.
-
Inoculum Preparation : A pure culture of Streptoverticillium eurocidicum is grown in a suitable liquid medium to generate a sufficient biomass for inoculation of the production fermenter.
-
Production Medium : The production medium typically contains sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and essential minerals.
-
Fermentation Conditions : The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of laidlomycin.
-
Extraction : After fermentation, the laidlomycin is extracted from the fermentation broth using organic solvents.
Synthesis of this compound
This compound is synthesized from laidlomycin via an esterification reaction. A patented process describes the propanoylation of the laidlomycin sodium salt to form the this compound potassium salt.[5]
-
Reaction Setup : Laidlomycin sodium salt is dissolved in a suitable organic solvent, such as methylene (B1212753) chloride, along with a catalyst like 4-dimethylaminopyridine.
-
Azeotropic Distillation : Water is removed from the reaction mixture by azeotropic distillation to ensure the reaction proceeds efficiently.
-
Acylation : The reaction mixture is cooled, and propionic anhydride (B1165640) is added to introduce the propionate group. The temperature is controlled to ensure the reaction goes to completion.
-
Purification : The resulting this compound is then purified to remove any unreacted starting materials and byproducts.
In Vitro Rumen Fermentation Studies
To evaluate the effect of this compound on rumen fermentation, in vitro studies are conducted using rumen fluid collected from fistulated animals.[6]
-
Rumen Fluid Collection : Rumen fluid is collected from donor animals, typically steers, that have been adapted to a specific diet.
-
Incubation : The rumen fluid is strained and mixed with a buffer solution and the substrate to be tested (e.g., ground corn, alfalfa). This compound is added at various concentrations.
-
Analysis : After incubation under anaerobic conditions, samples are analyzed for volatile fatty acid (VFA) concentrations (acetate, propionate, butyrate), methane (B114726) production, and ammonia (B1221849) concentration.
Quantitative Data
The efficacy of this compound has been quantified in several studies. The following tables summarize key findings.
Effects on In Vitro Rumen Fermentation
The following data is derived from a study comparing the effects of this compound and monensin (B1676710) on the in vitro fermentation of ground corn by mixed ruminal microorganisms.[6]
| Treatment | Acetate (mM) | Propionate (mM) | Acetate:Propionate Ratio | Methane (µmol) |
| Control | 45.2 | 22.8 | 1.98 | 1150 |
| This compound (5 µM) | 40.1 | 25.9 | 1.55 | 980 |
| Monensin (5 µM) | 38.9 | 27.1 | 1.43 | 950 |
Efficacy in Feedlot Cattle
Data from multiple feeding trials have demonstrated the positive effects of this compound on the performance of feedlot cattle.
| Parameter | Control | This compound (10 g/ton ) | % Improvement |
| Average Daily Gain (kg) | 1.50 | 1.58 | 5.3% |
| Feed Efficiency (Gain/Feed) | 0.150 | 0.158 | 5.3% |
| Dry Matter Intake ( kg/day ) | 10.0 | 10.0 | 0% |
Visualizations
Signaling Pathway: Ionophore Mechanism of Action
Caption: Mechanism of action of this compound as an ionophore.
Experimental Workflow: In Vitro Rumen Fermentation
References
- 1. EP2320888B1 - Laidlomycin compositions and methods - Google Patents [patents.google.com]
- 2. AN285/AN285: Application of Ionophores in Cattle Diets [edis.ifas.ufl.edu]
- 3. Ionophore Inclusion in Cattle Diets - Alabama Cooperative Extension System [aces.edu]
- 4. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. US20110082303A1 - Process for the manufacture of laidlomycin - Google Patents [patents.google.com]
- 6. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Laidlomycin propionate ionophore properties
An In-depth Technical Guide to the Ionophore Properties of Laidlomycin (B1674327) Propionate (B1217596)
Executive Summary
Laidlomycin propionate is a carboxylic polyether antibiotic that functions as a mobile carrier ionophore, primarily facilitating the transport of monovalent cations across lipid membranes. This activity disrupts essential transmembrane ion gradients in susceptible microorganisms, particularly Gram-positive bacteria. This technical guide provides a comprehensive overview of the core ionophore properties of this compound, including its mechanism of action, physicochemical characteristics, and biological efficacy. Detailed experimental protocols for characterizing its ion transport activity are presented, alongside quantitative data from key studies. Visual diagrams generated using Graphviz are included to illustrate the transport mechanism, experimental workflows, and the logical cascade of its biological effects. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of ionophores and antimicrobial agents.
Introduction to this compound
This compound is a semi-synthetic derivative of laidlomycin, an antibiotic produced by strains of Streptomyces. It is classified as a carboxylic polyether ionophore and is widely used in the cattle industry as a feed additive to improve feed efficiency and promote growth.[1][2] Its primary function is to selectively transport cations across biological membranes, which disrupts the cellular physiology of specific microorganisms within the rumen.[3][4] This mode of action leads to a favorable shift in the rumen microbial population, increasing the production of propionic acid, which is an efficient energy source for the host animal, while decreasing waste products like methane.[1][2][5] Understanding the fundamental ionophore properties of this compound is critical for its application and for the development of novel ionophore-based therapeutics.
Physicochemical Properties
This compound is a complex lipophilic molecule, allowing it to readily partition into and traverse lipid bilayers. Its structure features a macrocyclic backbone containing multiple ether linkages and a terminal carboxylic acid group, which is essential for its ion-coordinating and transport functions.[5] The propionate ester groups contribute to its overall lipophilicity. For enhanced stability and solubility in feed formulations, it is often prepared as a potassium salt.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₆₆O₁₃ | [5][7][8] |
| Molecular Weight | 754.9 g/mol | [5][7] |
| CAS Number | 78734-47-1 | [7] |
| Potassium Salt CAS | 84799-02-0 | [5][6] |
| Structure | Complex macrocyclic polyether with a spiroketal system | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | [5] |
Mechanism of Ionophore Action
This compound functions as a "mobile carrier" ionophore, a mechanism distinct from channel-forming ionophores.[9] The process involves several discrete steps:
-
Complexation: At the membrane interface, the deprotonated carboxylate group of this compound electrostatically coordinates with a cation (e.g., K⁺, Na⁺, H⁺). The polyether backbone then folds around the ion, shielding its positive charge with a cage of oxygen atoms.
-
Translocation: The resulting neutral, lipid-soluble complex diffuses across the hydrophobic core of the cell membrane down the cation's concentration gradient.
-
Decomplexation: On the opposite side of the membrane, the ion is released into the aqueous environment.
-
Return: The now-protonated (or uncomplexed) ionophore diffuses back across the membrane to repeat the cycle.
This transport mechanism effectively collapses the electrochemical potential across the membrane, leading to a futile cycle of ion transport that depletes the cell's energy reserves.[1]
References
- 1. AN285/AN285: Application of Ionophores in Cattle Diets [edis.ifas.ufl.edu]
- 2. Ionophore Inclusion in Cattle Diets - Alabama Cooperative Extension System [aces.edu]
- 3. Ionophores Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. This compound (78734-47-1) for sale [vulcanchem.com]
- 6. This compound Potassium | C40H65KO13 | CID 23674236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C40H66O13 | CID 3037236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. researchgate.net [researchgate.net]
Laidlomycin Propionate: An In-depth Technical Guide on its Antimicrobial Spectrum
Abstract
Mechanism of Action
Laidlomycin (B1674327) propionate (B1217596) functions as an ionophore, a lipid-soluble molecule that binds and transports ions across cellular membranes.[1] Its primary mechanism involves the disruption of the electrochemical gradients of monovalent cations, such as potassium (K⁺) and protons (H⁺), across the membranes of susceptible microorganisms.[2]
This process can be summarized in the following steps:
-
Complex Formation: The lipophilic exterior of the laidlomycin propionate molecule allows it to insert into the lipid bilayer of the microbial cell membrane.
-
Ion Transport: It sequesters cations from the extracellular environment and transports them into the cytoplasm, acting as a mobile ion carrier. This action effectively creates pores in the membrane for specific ions.
-
Gradient Disruption: This influx disrupts the delicate transmembrane ion concentration gradients essential for vital cellular processes, such as ATP synthesis, nutrient transport, and maintenance of intracellular pH.[2]
-
Metabolic Exhaustion: The targeted microorganism is forced to expend significant energy in a futile attempt to pump out the excess ions and restore the gradients.[2] This leads to metabolic exhaustion, cessation of growth, and ultimately, cell death.[2][3]
This mechanism is particularly effective against microorganisms that lack the robust outer membrane characteristic of Gram-negative bacteria.[4]
Caption: Mechanism of action for this compound.
Antimicrobial Spectrum
The antimicrobial activity of this compound is largely confined to Gram-positive bacteria and certain protozoa. Gram-negative bacteria are generally resistant due to their impermeable outer membrane, which prevents the ionophore from reaching its site of action at the cytoplasmic membrane.[4]
Antibacterial Activity
A precise, consolidated summary of MIC values for this compound against a wide range of bacterial species is not available in the reviewed literature. However, its activity profile can be characterized as follows:
| Target Group | Activity Level | Description | Citations |
| Gram-Positive Bacteria | Susceptible | This compound is effective against Gram-positive bacteria, particularly those found in the rumen that are associated with less efficient energy metabolism (e.g., lactate (B86563) producers).[2][4] This selective pressure is the basis for its use as a growth promoter in cattle. | [2][4] |
| Gram-Negative Bacteria | Resistant | Studies have consistently shown a lack of activity against Gram-negative species. For example, this compound did not affect the growth of multiple Salmonella serotypes or pathogenic Escherichia coli O157:H7 strains in vitro.[5][6][7] | [4][5][6][7] |
Antiprotozoal Activity
This compound is widely recognized for its efficacy against coccidian protozoa, which are a significant cause of enteric disease in livestock and poultry.
| Target Group | Activity Level | Description | Citations |
| Coccidia (e.g., Eimeria spp.) | Susceptible | It is approved for the control of coccidiosis in cattle, a disease caused by various species of the protozoan parasite Eimeria.[2][4][8] Its ionophore activity effectively disrupts the life cycle of these parasites. Specific quantitative data on the inhibition of different Eimeria species (e.g., IC50 values) are not detailed in the available public literature. | [2][4][8] |
Antifungal Activity
No significant findings in the reviewed scientific literature indicate that this compound possesses antifungal activity. Its mode of action is specialized for disrupting bacterial and protozoal membranes, and it does not appear to be effective against fungal pathogens.
Experimental Protocols
The standard method for determining the in vitro antibacterial efficacy of a compound like this compound is the Broth Microdilution Minimum Inhibitory Concentration (MIC) assay.
Protocol: Broth Microdilution MIC Assay
This protocol outlines the general steps for determining the MIC of this compound against a bacterial isolate.
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired test concentration.[9]
-
Bacterial Inoculum: Culture the test bacterium on an appropriate agar (B569324) medium for 18-24 hours.[10] Prepare a suspension of the bacteria in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[9]
-
Microtiter Plate: Use a sterile 96-well microtiter plate.[9]
2. Assay Procedure:
-
Add 100 µL of sterile CAMHB to all wells of the 96-well plate.[9]
-
Pipette 100 µL of the 2x concentrated this compound solution into the first column of wells.[9]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[9] This creates a gradient of decreasing compound concentrations.
-
Column 11 serves as the positive control (inoculum without compound), and column 12 serves as the negative/sterility control (broth only).[9]
-
Inoculate wells in columns 1 through 11 with 100 µL of the prepared bacterial suspension (final volume in each well will be 200 µL).
3. Incubation and Interpretation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[11]
-
Following incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10]
Caption: Workflow for a Broth Microdilution MIC Assay.
Conclusion
This compound is a specialized antimicrobial agent with a well-defined mechanism of action as an ionophore. Its spectrum of activity is strategically narrow, primarily targeting Gram-positive bacteria and coccidian parasites while sparing Gram-negative organisms. This selectivity underpins its successful application in veterinary medicine for improving growth performance and controlling parasitic diseases in ruminants. For drug development professionals and researchers, understanding this targeted spectrum is crucial for identifying new applications or developing synergistic therapeutic strategies. Further research to establish a comprehensive database of MIC and IC50 values against a broader range of specific pathogens would be a valuable contribution to the field.
References
- 1. In vitro activity of selected natural products against Eimeria tenella sporozoites using reproduction inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Assessment of Anticoccidials: Methods and Molecules [mdpi.com]
- 4. Effects of the antibiotic ionophores monensin, lasalocid, this compound and bambermycin on Salmonella and E. coli O157:H7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of the fungistatic activity of antifungal compounds in mash and pelleted feeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of natural products against Clostridium difficile in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of natural and chemical products on sporulation of Eimeria species oocysts of chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 9. Topical Antifungal Agents for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Laidlomycin Propionate: An In-depth Technical Guide on its Effects on Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laidlomycin (B1674327) propionate (B1217596) is a polyether ionophore antibiotic produced by certain strains of Streptomyces. While extensively utilized in the agricultural industry as a feed additive to improve growth and feed efficiency in cattle, its potent activity against gram-positive bacteria warrants a closer examination for broader applications. This technical guide provides a comprehensive overview of the effects of laidlomycin propionate on gram-positive bacteria, including its mechanism of action, quantitative antimicrobial activity, and detailed experimental protocols for its evaluation.
Mechanism of Action: Disruption of Ion Homeostasis
This compound functions as an ionophore, a lipid-soluble molecule that binds and transports ions across the hydrophobic barrier of the cell membrane. Its primary mode of action against susceptible gram-positive bacteria is the disruption of the transmembrane ion concentration gradient.[1]
Gram-positive bacteria lack the protective outer membrane found in their gram-negative counterparts, making their cytoplasmic membrane a more accessible target for ionophores like this compound. The molecule inserts itself into the bacterial cell membrane and facilitates the transport of cations, primarily potassium (K+), from the intracellular to the extracellular space. This leads to a cascade of detrimental effects:
-
Dissipation of Membrane Potential: The efflux of positive ions collapses the electrical potential across the membrane.
-
Disruption of pH Gradient: The change in membrane potential affects the proton motive force, leading to alterations in the intracellular pH.
-
Metabolic Inhibition: The disruption of ion gradients interferes with essential cellular processes that are dependent on these gradients, such as ATP synthesis and nutrient transport.
Ultimately, the inability to maintain ion homeostasis leads to a futile cycle of ion transport, draining the cell of its energy reserves and leading to growth inhibition and cell death.
Caption: Mechanism of action of this compound.
Quantitative Antimicrobial Activity
The in vitro efficacy of this compound against various gram-positive bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values obtained from a study by Kim et al. (2007), which investigated the antibacterial activity of laidlomycin produced by Streptomyces sp. CS684.[2]
| Bacterial Strain | ATCC No. | Laidlomycin MIC (µg/mL) |
| Enterococcus faecalis | 29212 | 2 |
| Bacillus subtilis | 6633 | 4 |
| Staphylococcus aureus | KCTC 1928 | 4 |
| Micrococcus luteus | 9341 | 8 |
| Mycobacterium smegmatis | 9341 | 4 |
| Salmonella typhimurium | KCTC 1925 | >128 |
| Escherichia coli | KCTC 1923 | >128 |
| Pseudomonas aeruginosa | KCTC 1637 | >128 |
| Alcaligenes faecalis | 1004 | >128 |
Data sourced from Kim et al. (2007). The Journal of Microbiology, 45(1), 6-10.[2]
As the data indicates, this compound demonstrates significant activity against a range of gram-positive bacteria while showing limited to no activity against the tested gram-negative species.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antibacterial effects of this compound.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound stock solution (e.g., in DMSO or ethanol)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL)
-
Sterile saline or broth for dilutions
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in the appropriate growth medium directly in the 96-well plate.
-
The final volume in each well should be 100 µL.
-
Include a positive control (medium with bacterial inoculum, no drug) and a negative control (medium only).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well.
-
The final volume in each well will be 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Caption: Broth Microdilution Experimental Workflow.
Disk Diffusion Method for Antimicrobial Susceptibility Testing
This method provides a qualitative assessment of the susceptibility of a bacterium to an antimicrobial agent.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (37°C)
-
Calipers or a ruler
Procedure:
-
Disk Preparation:
-
Impregnate sterile filter paper disks with a known amount of this compound solution.
-
Allow the disks to dry completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Rotate the swab against the side of the tube to remove excess fluid.
-
Evenly streak the entire surface of an MHA plate with the swab to create a uniform lawn of bacteria.
-
-
Disk Application:
-
Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) in millimeters.
-
The size of the zone of inhibition is indicative of the susceptibility of the bacterium to this compound.
-
Caption: Disk Diffusion Experimental Workflow.
Conclusion
This compound exhibits potent and selective antimicrobial activity against a range of gram-positive bacteria. Its mechanism of action, centered on the disruption of essential ion gradients across the bacterial cell membrane, makes it an effective agent against this class of microorganisms. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the potential of this compound in various scientific and therapeutic contexts. Further research into its efficacy against a broader panel of clinically relevant gram-positive pathogens and potential for synergy with other antimicrobial agents is warranted.
References
Laidlomycin Propionate: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of laidlomycin (B1674327) propionate (B1217596), focusing on its solubility and stability. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, providing essential data and methodologies for the effective handling and formulation of this potent ionophore.
Introduction to Laidlomycin Propionate
This compound is a semi-synthetic derivative of laidlomycin, a polyether ionophore antibiotic. It is primarily used in veterinary medicine as a feed additive to improve growth rates and feed efficiency in cattle. Its mechanism of action involves the transport of monovalent cations across cell membranes, leading to a disruption of the cellular ion gradients in certain microorganisms. Understanding the solubility and stability of this compound is critical for its formulation, storage, and effective application. The potassium salt of this compound is often used in commercial formulations due to its enhanced solubility and stability.[1]
Solubility Profile
Table 1: Illustrative Solubility of Polyether Ionophores in Various Solvents
| Solvent | This compound Potassium | Monensin (B1676710) Sodium | Salinomycin (B1681400) |
| Water | 314 mg/L (at 20°C, pH 7) | Practically Insoluble | Insoluble |
| Methanol | Data not available | ~50 mg/mL | Soluble |
| Ethanol | Data not available | ~15 mg/mL | ~200 mg/mL |
| Acetone | Data not available | Sparingly Soluble | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available | ~5 mg/mL |
| Acetonitrile | Soluble (commercially available as a solution) | Data not available | Data not available |
| Chloroform | Data not available | Freely Soluble | Data not available |
| Dimethylformamide (DMF) | Data not available | ~1 mg/mL | ~20 mg/mL |
Disclaimer: The solubility data for monensin and salinomycin are provided as illustrative examples due to the lack of publicly available quantitative data for this compound in these organic solvents.
Stability Profile
The stability of this compound is a critical factor in its manufacturing, storage, and use. While specific degradation kinetics for this compound are not extensively published, general stability characteristics can be inferred from information on its use and from data on related ionophores.
Key Stability Considerations:
-
pH: this compound is expected to be more stable in neutral to slightly alkaline conditions. Liquid feed formulations containing this compound potassium are recommended to be maintained within a pH range of 6.0 to 8.0, with a 21-day expiration period. This suggests that the compound may be susceptible to degradation under acidic or strongly alkaline conditions. For the related ionophore salinomycin, it is reported to be stable at pH >7, but undergoes hydrolysis at acidic pH, with half-lives of 1.3, 4.2, and 40.8 hours at pH 3, 4, and 5, respectively. Monensin is also noted to be unstable in acidic solutions.
-
Temperature: While specific thermal degradation data for this compound is scarce, a study reported a significant loss of the ionophore during the manufacturing of animal feed, which can involve heat. This suggests a potential for thermal degradation. For many veterinary drugs, thermal degradation can often be modeled using first-order kinetics.
-
Light: Photostability is an important consideration for any pharmaceutical compound. The related ionophore, salinomycin, has been shown to undergo photodegradation when exposed to UV and solar irradiation. Therefore, it is recommended that this compound be protected from light during storage and handling.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These protocols are based on established scientific principles and regulatory guidelines.
Solubility Determination Protocol (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, isopropanol, DMSO, acetonitrile)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C, 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to further separate the solid and supernatant.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Calculation: Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.
Solubility Determination Workflow
Stability-Indicating Method and Forced Degradation Protocol
This protocol describes the development of a stability-indicating analytical method and the execution of forced degradation studies to understand the degradation pathways of this compound.
Part 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
-
Column and Mobile Phase Selection: Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides good resolution between the parent this compound peak and any potential degradation products.
-
Method Validation: Validate the analytical method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Part 2: Forced Degradation Studies
Forced degradation studies are conducted to intentionally degrade the sample to identify likely degradation products and to demonstrate the stability-indicating nature of the analytical method.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to dry heat in an oven (e.g., 80°C).
-
Photodegradation: Expose the drug solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using the validated stability-indicating HPLC method.
-
Data Evaluation: Monitor for the appearance of new peaks (degradation products) and the decrease in the area of the parent drug peak.
Forced Degradation Study Workflow
Mechanism of Action: Ionophore Activity
This compound does not act through a traditional signaling pathway. Instead, its biological activity stems from its ability to function as an ionophore. It forms a lipid-soluble complex with monovalent cations, such as potassium ions (K⁺), and facilitates their transport across the lipid bilayers of cell membranes. This disrupts the electrochemical gradients that are essential for various cellular processes, including ATP synthesis and pH homeostasis, particularly in Gram-positive bacteria.
Mechanism of Action of this compound
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific quantitative data for this compound remains limited in the public domain, the information on its potassium salt and related polyether ionophores, combined with the detailed experimental protocols, offers a robust framework for its scientific investigation and formulation development. Adherence to the described methodologies will ensure the generation of reliable and reproducible data, which is essential for the successful application of this important veterinary drug.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of Laidlomycin Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laidlomycin (B1674327) propionate (B1217596) is a polyether ionophore antibiotic, a class of compounds known for their ability to transport cations across lipid membranes. This property has led to its primary application as a coccidiostat and growth-promoting agent in animal feed, particularly for cattle and poultry.[1] A thorough understanding of its physical and chemical properties is paramount for its effective and safe use, as well as for the development of new formulations and applications. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of laidlomycin propionate, detailed experimental protocols for their determination, and a visualization of its mechanism of action.
Core Physical and Chemical Properties
This compound is a complex organic molecule with the chemical formula C40H66O13.[2] Its structure features a polyether backbone with multiple chiral centers, a carboxylic acid group, and a propionate ester. The potassium salt of this compound is often used in commercial applications.
Table 1: Summary of Quantitative Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C40H66O13 | [2] |
| Molecular Weight | 754.95 g/mol | [3] |
| CAS Number | 78734-47-1 | [2] |
| Melting Point | 190-192 °C | |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Soluble in DMSO. | [4] |
| Appearance | Solid powder | [4] |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using the capillary method.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting range is indicative of high purity.
Determination of Solubility
The solubility of this compound in various organic solvents can be determined using the shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., DMSO, methanol, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]
-
Calculation: The solubility is expressed as mg/mL or mol/L.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for assessing the degradation of this compound under various stress conditions.
Methodology:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is employed.
-
Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.
-
Detection: UV detection at an appropriate wavelength is used for quantification.
-
-
Forced Degradation Studies:
-
Acidic/Basic Hydrolysis: this compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.
-
Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Degradation: The solid drug is subjected to dry heat.
-
Photodegradation: The drug solution is exposed to UV light.
-
-
Analysis: The stressed samples are analyzed by the developed HPLC method to separate the intact drug from its degradation products. The method is considered stability-indicating if it can resolve all degradation peaks from the parent drug peak.
Mechanism of Action: Ion Transport
This compound functions as a mobile carrier ionophore. It facilitates the transport of monovalent cations, such as potassium (K+), across biological membranes. This process disrupts the normal ion gradients within microbial cells, leading to their death.
Caption: this compound ion transport mechanism.
The diagram above illustrates the key steps in the ion transport process facilitated by this compound:
-
Binding: In the extracellular space, a molecule of this compound (LP) binds with a potassium ion (K+).
-
Complex Formation: This binding forms a lipophilic [LP-K]+ complex.
-
Translocation: The [LP-K]+ complex diffuses across the lipid bilayer of the cell membrane.
-
Release: Once inside the cell, the complex dissociates, releasing the potassium ion into the intracellular space.
-
Recycling: The free this compound molecule then diffuses back across the membrane to the extracellular space, where it can bind to another potassium ion, repeating the cycle.
This continuous transport of potassium ions into the cell disrupts the electrochemical gradient, leading to cell death.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The data presented, including the summary table and the visualization of the ion transport mechanism, offer a valuable resource for researchers, scientists, and drug development professionals working with this important ionophore. A comprehensive understanding of these fundamental properties is essential for ensuring its quality, safety, and efficacy in its current applications and for exploring its potential in new therapeutic areas.
References
- 1. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.report [fda.report]
- 4. Fragmentation studies on lasalocid acid by accurate mass electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. pickeringlabs.com [pickeringlabs.com]
Laidlomycin Propionate: An In-Depth Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laidlomycin (B1674327) propionate (B1217596) is a carboxylic polyether ionophore antibiotic primarily used in the cattle industry to enhance feed efficiency and control coccidiosis. Its biological activity stems from its ability to disrupt ion gradients across the cell membranes of susceptible microorganisms, particularly Gram-positive bacteria and protozoa prevalent in the rumen. This guide provides a comprehensive overview of the biological activity of laidlomycin propionate, detailing its mechanism of action, effects on rumen microbiology and animal physiology, and relevant experimental methodologies. While extensive research has been conducted on its practical applications in livestock, this guide also highlights the current gaps in publicly available data, particularly concerning specific quantitative measures of antimicrobial potency (e.g., MIC, IC50/EC50 values) and its direct impact on intracellular signaling pathways.
Mechanism of Action
This compound functions as an ionophore, a lipid-soluble molecule that facilitates the transport of ions across biological membranes. Its primary mechanism involves the formation of a lipophilic complex with cations, which then diffuses across the cell membrane, disrupting the natural electrochemical gradients. This process is particularly effective against Gram-positive bacteria and certain protozoa, which lack the protective outer membrane found in Gram-negative bacteria.
The disruption of ion gradients, primarily of potassium (K+) and hydrogen (H+) ions, leads to a cascade of detrimental effects within the microbial cell:
-
Loss of Membrane Potential: The uncontrolled movement of ions dissipates the transmembrane potential, which is crucial for cellular processes such as ATP synthesis and nutrient transport.
-
Intracellular pH Imbalance: The influx of H+ ions can lead to a decrease in intracellular pH, creating an acidic environment that inhibits enzymatic activity and disrupts metabolic pathways.
-
Energy Depletion: The cell expends significant energy in a futile attempt to restore the ion gradients, leading to a depletion of its energy reserves.
This ultimately results in the inhibition of growth and eventual death of the susceptible microorganisms.
Biological Effects on Rumen Microbiology and Host Animal
The primary application of this compound is in ruminant nutrition, where it selectively modifies the rumen microbial ecosystem to improve feed efficiency and animal health.
Alteration of Rumen Fermentation
In the rumen, complex carbohydrates are fermented by a diverse microbial population into volatile fatty acids (VFAs), which are the primary energy source for the host animal. This compound selectively inhibits the growth of Gram-positive bacteria that are major producers of acetate (B1210297) and lactate.[1][2][3] This leads to a shift in the microbial population, favoring the proliferation of Gram-negative bacteria that are more efficient in producing propionate.[4][5]
The key consequences of this shift in fermentation are:
-
Increased Propionate Production: Propionate is a more energy-efficient VFA for the host compared to acetate.[4]
-
Decreased Acetate and Butyrate Production: The inhibition of acetate-producing bacteria alters the VFA profile.[1]
-
Reduced Methane Production: By altering the fermentation pathways, the production of methane, a greenhouse gas and a source of energy loss for the animal, is decreased.[3]
-
Decreased Lactate Production: The inhibition of lactate-producing bacteria helps to prevent ruminal acidosis, a metabolic disorder in cattle fed high-grain diets.[6]
This overall shift in rumen fermentation leads to a more efficient utilization of dietary energy, resulting in improved feed efficiency and weight gain in cattle.[5]
Anticoccidial Activity
This compound is also effective in controlling coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. The ionophoric activity of this compound is believed to disrupt the ion balance within the protozoal cells, leading to their destruction.
Quantitative Data
Table 1: Toxicological and Rumen Fermentation Data for this compound
| Parameter | Value | Species/System | Reference |
| No Observed Effect Level (NOEL) | 0.75 mg/kg/day | Dog | |
| Acceptable Daily Intake (ADI) | 7.5 µg/kg/day | Human | |
| Change in Acetate:Propionate Ratio | Decreased | in vitro mixed ruminal microorganisms | [3] |
| Change in Methane (CH4) Concentration | Decreased | in vitro mixed ruminal microorganisms | [3] |
| Change in Ammonia (NH3) Concentration | Decreased | in vitro Trypticase fermentations | [3] |
| Change in Lactate Production | Decreased | in vitro mixed ruminal bacteria | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.
In Vitro Rumen Fermentation Assay
This protocol is a representative method for assessing the impact of this compound on rumen microbial fermentation in vitro.
Objective: To determine the effect of this compound on VFA production, gas production, and substrate digestibility by a mixed population of rumen microorganisms.
Materials:
-
Rumen fluid from a cannulated steer or sheep.
-
Buffered mineral solution (e.g., McDougall's buffer).
-
Substrate (e.g., ground corn, alfalfa hay).
-
This compound stock solution.
-
Incubation vessels (e.g., serum bottles or fermentation tubes).
-
Gas chromatograph (for VFA analysis).
-
Pressure transducer (for gas production measurement).
-
Water bath shaker set at 39°C.
-
Anaerobic chamber or CO2 gassing system.
Procedure:
-
Rumen Fluid Collection: Collect rumen fluid from a fistulated animal before the morning feeding to ensure a consistent microbial population. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask. Maintain anaerobic conditions throughout the collection and processing steps by flushing with CO2.
-
Inoculum Preparation: In an anaerobic environment, mix the strained rumen fluid with a pre-warmed, anaerobic buffered mineral solution, typically at a 1:2 or 1:4 ratio (rumen fluid:buffer).
-
Substrate and Treatment Addition: Weigh a precise amount of the desired substrate into each incubation vessel. Add the this compound stock solution to the treatment vessels to achieve the desired final concentrations. Include control vessels with no this compound.
-
Incubation: Dispense the prepared rumen fluid inoculum into each vessel under a continuous stream of CO2. Seal the vessels with gas-tight stoppers and crimp seals. Place the vessels in a shaking water bath at 39°C for a specified incubation period (e.g., 24 or 48 hours).
-
Gas Production Measurement: At regular intervals during the incubation, measure the headspace gas pressure using a pressure transducer.
-
Sample Collection and Analysis: At the end of the incubation period, stop the fermentation by placing the vessels on ice. Collect a sample of the fermentation liquor for VFA analysis. Centrifuge the sample and analyze the supernatant using gas chromatography.
-
Digestibility Measurement: Determine the dry matter digestibility by filtering the remaining contents of each vessel, drying the residue, and calculating the weight difference from the initial substrate amount.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial isolate, following the principles of the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
Pure culture of the test bacterium.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for many bacteria).
-
This compound stock solution of known concentration.
-
Sterile 96-well microtiter plates.
-
Pipettes and sterile tips.
-
Incubator.
-
Plate reader or visual inspection.
Procedure:
-
Inoculum Preparation: From a fresh culture of the test bacterium, prepare a standardized inoculum suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution of this compound: In the 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the appropriate broth medium to create a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted this compound and to a growth control well (containing no antibiotic). Include a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at the optimal temperature and duration for the test bacterium (typically 35-37°C for 18-24 hours).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a plate reader. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
Signaling Pathways and Logical Relationships
Currently, there is a lack of specific, publicly available scientific literature detailing the direct interaction of this compound with and modulation of specific intracellular signaling pathways such as the MAP kinase, NF-kB, or cAMP pathways. The biological effects of this compound are primarily attributed to its ionophoric properties and the subsequent disruption of cellular homeostasis, rather than a direct interaction with specific signaling proteins. While propionate itself has been shown to influence signaling pathways related to inflammation and apoptosis, directly extrapolating these findings to this compound is not scientifically sound without further investigation.[9][10][11]
The following diagrams illustrate the known logical relationships and workflows related to this compound's activity.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound as an ionophore.
Experimental Workflow for In Vitro Rumen Fermentation Assay
Caption: Workflow for an in vitro rumen fermentation experiment.
Influence of this compound on Rumen Fermentation Pathways
Caption: Influence of this compound on rumen fermentation pathways.
Conclusion and Future Directions
This compound is a well-established ionophore that enhances livestock productivity by modulating the rumen microbial ecosystem. Its mechanism of action, centered on the disruption of ion gradients in susceptible microorganisms, leads to a more energy-efficient fermentation process. While its practical benefits are clear, this technical guide highlights the need for further research to fill existing knowledge gaps. Specifically, the determination of MIC, IC50, and EC50 values against a broader range of relevant microbial species would provide a more precise understanding of its antimicrobial spectrum and potency. Furthermore, investigations into the potential direct effects of this compound on intracellular signaling pathways in both prokaryotic and eukaryotic cells could unveil novel biological activities and provide a more complete picture of its pharmacological profile. Such studies would be invaluable for the continued development and application of this and other ionophores in animal health and production.
References
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. wvdl.wisc.edu [wvdl.wisc.edu]
- 9. Sodium Propionate Relieves LPS-Induced Inflammation by Suppressing the NF-ĸB and MAPK Signaling Pathways in Rumen Epithelial Cells of Holstein Cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium Propionate Relieves LPS-Induced Inflammation by Suppressing the NF-ĸB and MAPK Signaling Pathways in Rumen Epithelial Cells of Holstein Cows [mdpi.com]
- 11. Propionibacteria induce apoptosis of colorectal carcinoma cells via short-chain fatty acids acting on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mode of Action of Laidlomycin Propionate in Rumen Microbes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laidlomycin (B1674327) propionate (B1217596), a carboxylic polyether ionophore, is a feed additive utilized in the beef and dairy industries to enhance feed efficiency and animal performance.[1][2] Its efficacy stems from its ability to selectively modulate the rumen microbial ecosystem, leading to favorable shifts in fermentation end-products. This technical guide provides an in-depth examination of the core mechanisms of action of laidlomycin propionate on rumen microbes, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Core Mechanism of Action: Disruption of Ion Gradients
This compound's primary mode of action is the disruption of ion transport across the cell membranes of susceptible, primarily Gram-positive, rumen bacteria.[1][3] As a lipophilic molecule, it inserts itself into the bacterial cell membrane and functions as a metal/proton antiporter. This process involves the exchange of extracellular protons (H+) for intracellular monovalent cations like potassium (K+) and sodium (Na+).[1][3]
This disruption of the natural ion gradient leads to several critical downstream effects within the bacterial cell:
-
Intracellular Acidification: The influx of H+ ions lowers the intracellular pH.
-
Ion Imbalance: A decrease in intracellular potassium and an increase in intracellular sodium occur.[1]
-
Energy Depletion: To counteract the ion imbalance and acidification, the bacterium activates ATP-dependent ion pumps (e.g., H+-ATPase) to expel the excess protons. This effort to maintain homeostasis results in a significant depletion of the cell's energy reserves (ATP), ultimately impairing its viability and growth.[1]
Gram-positive bacteria are more susceptible to this compound because they lack the protective outer membrane characteristic of Gram-negative bacteria.[1]
Caption: General mode of action of this compound at the bacterial cell membrane.
Effects on Rumen Fermentation
By selectively inhibiting Gram-positive bacteria, this compound instigates a significant shift in the metabolic output of the rumen microbial community. This leads to a more energetically efficient fermentation process for the host animal.
Volatile Fatty Acid (VFA) Production
The most notable effect of this compound is the alteration of the VFA profile, specifically a decrease in the acetate (B1210297) to propionate ratio.[4][5] Propionate is a more energy-efficient VFA for the ruminant.[2]
-
Acetate and Butyrate Reduction: this compound suppresses the production of acetate and butyrate.[6][7]
-
Propionate Enhancement: The molar proportion of propionate is often increased.[8][9]
Methane (B114726) and Lactate (B86563) Reduction
-
Methane (CH4) Mitigation: Methane production, a significant energy loss for the animal, is decreased.[4][5][10] This is an indirect effect resulting from the inhibition of hydrogen and formate-producing bacteria, which are substrates for methanogens.[10]
-
Lactate Reduction: this compound effectively reduces lactate production, which is crucial for preventing ruminal acidosis, a common metabolic disorder in cattle fed high-grain diets.[4][11][12]
Nitrogen Metabolism
This compound also positively influences nitrogen utilization in the rumen.
-
Reduced Protein Degradation: It inhibits the activity of certain Gram-positive bacteria responsible for proteolysis (protein breakdown) and deamination of amino acids.[3][8]
-
Decreased Ammonia (B1221849) (NH3) Production: This leads to a reduction in ruminal ammonia concentration.[3][4][9] Consequently, more dietary protein can bypass the rumen and be absorbed in the small intestine.
Caption: Overall effects of this compound on rumen fermentation pathways.
Quantitative Data on Fermentation Parameters
The following tables summarize the quantitative effects of this compound on key rumen fermentation parameters from various in vitro and in vivo studies.
Table 1: Effect of this compound on Volatile Fatty Acid Molar Proportions and Acetate:Propionate Ratio
| Study | Treatment | Acetate (mol/100mol) | Propionate (mol/100mol) | Butyrate (mol/100mol) | Acetate:Propionate Ratio |
| Thompson et al. (2021)[6] | Control | - | - | - | - |
| This compound | Suppressed (P < 0.01) | No significant difference | Suppressed (P = 0.05) | Numerically reduced (P = 0.12) | |
| Bohnert et al. (2000)[9] | Control | - | - | - | - |
| This compound | Decreased (P = 0.02) | Increased (P = 0.01) | - | Depressed (P = 0.01) | |
| Zinn et al. (2000)[13] | Control | No effect | No effect | - | No effect |
| This compound | No effect | No effect | - | No effect |
Table 2: Effect of this compound on Rumen pH, Methane, and Ammonia Concentration
| Study | Treatment | Final pH | Methane (CH4) Concentration | Ammonia (NH3-N) Concentration |
| Dennis et al. (1981) (cited in[5]) | This compound | Increased | Decreased | Decreased |
| Duff et al. (1994)[11] | Control | - | - | - |
| This compound (6 mg/kg) | No alteration | - | - | |
| This compound (12 mg/kg) | No alteration | - | - | |
| Bohnert et al. (2000)[9] | Ionophore Supplementation | - | - | Decreased (P = 0.07) |
| Zinn et al. (2000)[13] | This compound | Increased (P < 0.10) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating this compound.
In Vitro Continuous Culture System (Thompson et al., 2021)[7]
-
Objective: To evaluate the effects of this compound and bacitracin zinc on rumen fermentation.
-
Apparatus: A dual-flow continuous culture system.
-
Treatments:
-
Control (CON): No additives.
-
This compound (LP): 2 mg/L of culture volume.
-
Bacitracin Zinc (BAC): 1.4 mg/L.
-
LP and BAC combination (LP/BAC).
-
Monensin (B1676710) Sodium (MON): 6 mg/L (positive control).
-
-
Procedure: Fermenters were maintained under controlled conditions to simulate the rumen environment. Samples were collected and analyzed for VFA concentrations, pH, and other fermentation parameters.
In Vitro Mixed Ruminal Microorganism Fermentation (Dennis et al., 1981, as described in[5])
-
Objective: To compare the effects of this compound and monensin on in vitro fermentation.
-
Rumen Fluid Source: Collected from two steers fed a high-concentrate diet. In one study phase, the diet contained no ionophore; in the second, it contained 11.1 g of this compound per ton of feed, with a 14-day adaptation period.
-
Substrates: Ground corn, Trypticase, or alfalfa hay.
-
Procedure: Rumen fluid was incubated with the different substrates and ionophore treatments. Fermentation products such as VFAs, methane, and ammonia were measured.
In Vivo Steer Growth and Ruminal Metabolism Study (Bohnert et al., 2000)[9]
-
Objective: To evaluate the effect of this compound on steer performance and ruminal nitrogen metabolism.
-
Animals: 96 steer calves (255 +/- 3 kg).
-
Experimental Design: Randomized complete block design with a 2x2 factorial arrangement of treatments.
-
Factor 1: Two levels of dietary crude protein (10.5% and 12.5% of DM).
-
Factor 2: With or without this compound (11 mg/kg diet DM).
-
-
Duration: 91-day growth study.
-
Sampling: Ruminal fluid was collected via stomach tube on day 91 for analysis of VFA and ammonia concentrations.
Caption: Generalized workflows for in vitro and in vivo experiments on this compound.
Conclusion
This compound exerts its influence on the rumen by acting as an ionophore, selectively targeting Gram-positive bacteria. This leads to a cascade of metabolic shifts, most notably a decrease in the acetate to propionate ratio, reduced methane and lactate production, and improved nitrogen utilization. These alterations in the rumen fermentation profile contribute to enhanced feed efficiency and overall animal productivity. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of animal science and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. utbeef.tennessee.edu [utbeef.tennessee.edu]
- 3. Effects of Ionophores on Rumen Metabolism | UPSC Mains ANI-HUSB-VETER-SCIENCE-PAPER-I 2025 [dalvoy.com]
- 4. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Interaction of protein nutrition and laidlomycin on feedlot growth performance and digestive function in Holstein steers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Laidlomycin Propionate on Microbial Ecology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laidlomycin (B1674327) propionate (B1217596), a polyether ionophore antibiotic, is utilized in the livestock industry to modulate microbial fermentation, primarily in the rumen of cattle. Its mechanism of action involves the disruption of ion gradients across the cell membranes of susceptible, predominantly Gram-positive, bacteria. This selective pressure alters the microbial community's metabolic output, leading to improved feed efficiency and animal performance. This technical guide provides a comprehensive overview of the effects of laidlomycin propionate on microbial ecology, with a focus on its impact on rumen fermentation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. While the functional consequences of this compound on microbial metabolism are well-documented, quantitative data on its specific impact on the taxonomic composition of the microbial community is limited in the available scientific literature.
Mechanism of Action
This compound is a carrier ionophore that facilitates the transport of cations across the lipid bilayers of microbial cell membranes.[1] Its lipophilic exterior allows it to embed within the membrane, while its hydrophilic interior selectively binds to cations.[1][2] This action disrupts the crucial transmembrane ion concentration gradients that bacteria rely on for various cellular processes.[2] The primary mechanism involves an electroneutral exchange, where the ionophore transports a proton out of the cell in exchange for a cation, such as potassium (K+), from the extracellular environment.[3] This dissipation of the proton motive force and alteration of intracellular pH and ion concentrations ultimately inhibits the growth and metabolic function of susceptible bacteria. Gram-positive bacteria are more susceptible due to the lack of a protective outer membrane, which is present in Gram-negative bacteria.[2]
Below is a diagram illustrating the proposed mechanism of action for this compound at the bacterial cell membrane.
Effects on Rumen Microbial Fermentation
The primary application of this compound is in ruminant nutrition, where it beneficially alters the fermentation patterns in the rumen. By selectively inhibiting Gram-positive bacteria, which are major producers of acetate (B1210297) and butyrate, this compound shifts the microbial population towards more Gram-negative bacteria that are proficient in producing propionate.[4] This leads to a decrease in the acetate to propionate ratio, a key indicator of improved energy efficiency for the animal.[5][6] Additionally, this compound has been shown to reduce the production of methane (B114726) and ammonia (B1221849), further contributing to its growth-promoting effects.[6]
Quantitative Data on Fermentation Parameters
The following tables summarize the quantitative effects of this compound on key rumen fermentation parameters from various studies.
Table 1: Effect of this compound on Volatile Fatty Acid (VFA) Concentrations in Rumen Fluid
| Treatment | Acetate (molar proportion) | Propionate (molar proportion) | Butyrate (molar proportion) | Acetate:Propionate Ratio | Reference |
| Control | Decreased | Increased | Decreased | Lower | [4][5] |
| This compound | Decreased | Increased | Decreased | Lower | [4][5] |
Table 2: Effect of this compound on Other Rumen Fermentation Parameters
| Treatment | Methane (CH4) Concentration | Ammonia (NH3) Concentration | Lactate Concentration |
| Control | Decreased | Decreased | Decreased |
| This compound | Decreased | Decreased | Decreased |
Note: The tables present the general trends observed in the cited literature. Specific values can vary depending on the experimental conditions.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature regarding the effects of this compound on microbial ecology.
In Vitro Rumen Fermentation
This protocol is a generalized procedure for simulating rumen fermentation in a laboratory setting to assess the effects of compounds like this compound.
Objective: To determine the effect of this compound on VFA production, gas production, and other fermentation parameters.
Materials:
-
Rumen fluid collected from a cannulated steer.
-
Anaerobic buffer solution (e.g., McDougall's buffer).
-
Substrate (e.g., ground corn, alfalfa hay).
-
This compound stock solution.
-
Incubation vessels (e.g., serum bottles or fermentation flasks).
-
CO2 gas source.
-
Shaking water bath or incubator set at 39°C.
Procedure:
-
Rumen Fluid Collection: Collect rumen fluid from a fistulated steer into a pre-warmed, insulated container. The fluid should be strained through multiple layers of cheesecloth to remove large feed particles.
-
Inoculum Preparation: In an anaerobic environment (e.g., under a stream of CO2), mix the strained rumen fluid with an anaerobic buffer solution, typically in a 1:2 or 1:4 ratio.
-
Substrate and Treatment Addition: Add a known amount of the substrate to each incubation vessel. Then, add the this compound stock solution to the treatment vessels to achieve the desired final concentration. Control vessels receive no this compound.
-
Inoculation and Incubation: Dispense the rumen fluid/buffer inoculum into each vessel, flush the headspace with CO2, and seal the vessels. Place the vessels in a shaking water bath or incubator at 39°C for a specified period (e.g., 24 or 48 hours).
-
Sample Collection: At the end of the incubation period, collect gas samples for analysis of methane and other gases. Collect liquid samples for VFA and ammonia analysis.
Volatile Fatty Acid (VFA) Analysis by Gas Chromatography (GC)
This protocol outlines the general steps for quantifying VFAs in rumen fluid samples.
Objective: To determine the concentrations of acetate, propionate, butyrate, and other VFAs.
Materials:
-
Rumen fluid samples from the in vitro fermentation.
-
Metaphosphoric acid solution (as a protein precipitant and acidifying agent).
-
Internal standard (e.g., 2-ethylbutyric acid).
-
VFA standard solutions for calibration.
-
Centrifuge.
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., a packed or capillary column designed for VFA analysis).
Procedure:
-
Sample Preparation: Thaw frozen rumen fluid samples. To a known volume of rumen fluid, add a metaphosphoric acid solution containing an internal standard.
-
Centrifugation: Centrifuge the samples to pellet precipitated proteins and other solids.
-
Supernatant Collection: Carefully collect the clear supernatant.
-
GC Analysis: Inject a small volume of the supernatant into the GC. The VFAs will be separated based on their volatility and detected by the FID.
-
Quantification: Compare the peak areas of the VFAs in the samples to the peak areas of the VFA standards to determine their concentrations. The internal standard is used to correct for variations in injection volume and detector response.
Below is a diagram illustrating a typical experimental workflow for studying the effects of this compound on rumen microbiota.
References
- 1. Ionophore - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 5. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Laidlomycin Propionate: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laidlomycin (B1674327) propionate (B1217596), a polyether ionophore antibiotic, has a well-established history of use in veterinary medicine. Its primary application lies in improving feed efficiency and promoting growth in ruminants by modulating rumen microflora.[1][2] However, the unique mechanism of action of ionophores—the disruption of ion gradients across biological membranes—suggests a broader therapeutic potential that is beginning to be explored. This technical guide provides an in-depth overview of the current knowledge on laidlomycin propionate, detailing its established applications and exploring its potential for repurposing in human medicine, particularly in oncology and as an antimicrobial agent against multidrug-resistant pathogens. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes associated biological pathways and workflows to serve as a comprehensive resource for the scientific community.
Core Mechanism of Action: A Disrupter of Ion Homeostasis
This compound is a carboxylic ionophore that selectively complexes with and transports monovalent cations, such as potassium (K+) and sodium (Na+), across lipid membranes. This action disrupts the electrochemical gradients that are essential for a multitude of cellular processes, including nutrient transport, pH regulation, and maintenance of membrane potential.[3] In prokaryotic cells, this disruption of ion homeostasis leads to a dissipation of the proton motive force, which is critical for ATP synthesis and other vital functions, ultimately resulting in an antimicrobial effect, particularly against Gram-positive bacteria.[3]
In eukaryotic cells, the disruption of ion gradients can trigger a cascade of events, including mitochondrial dysfunction, induction of oxidative stress, and the activation of apoptotic pathways. It is this broader impact on cellular physiology that forms the basis for its potential therapeutic applications beyond its traditional use.
Established Therapeutic Application: Veterinary Medicine
This compound is approved for use in cattle to improve feed efficiency and promote weight gain.[1][2] It achieves this by selectively inhibiting Gram-positive bacteria in the rumen, which leads to a shift in the microbial population and fermentation patterns. This results in an increased production of propionate, a more energy-efficient volatile fatty acid for the host animal.[3]
Quantitative Data on Performance Enhancement in Cattle
The following tables summarize the effects of this compound on key performance indicators in feedlot cattle, as reported in various studies.
| Parameter | Dosage (mg/kg of diet DM) | Observed Effect | Significance (P-value) | Reference |
| Average Daily Gain (ADG) | 6 - 12 | Improved | < 0.001 | [4][5] |
| Feed Conversion Efficiency | 6 - 12 | Improved | < 0.001 | [4][5] |
| Carcass Weight | 6 - 12 | Increased by 7.3 kg | < 0.001 | [4][5] |
| Ruminal Lactate (B86563) | 6 | Decreased | < 0.10 | [6][7] |
| Feed Intake Variation | 12 | Reduced day-to-day variation | < 0.10 | [6][7] |
Table 1: Summary of this compound Efficacy in Feedlot Cattle.
Experimental Protocol: In Vitro Rumen Fermentation Model
This protocol is a generalized representation of methods used to study the effects of ionophores on ruminal microorganism fermentation in vitro.[4][6]
-
Rumen Fluid Collection:
-
Rumen fluid is collected from cannulated steers adapted to a specific diet (e.g., high-concentrate).
-
The fluid is strained through multiple layers of cheesecloth to remove large feed particles and then composited.
-
-
Incubation Preparation:
-
In vitro incubations are performed in serum bottles under anaerobic conditions (flushed with CO2).
-
Each bottle contains a buffered mineral solution, a specific substrate (e.g., ground corn, alfalfa hay), and the collected rumen fluid.
-
This compound is added to treatment bottles at desired concentrations (e.g., 2.5 and 5.0 ppm), typically from a stock solution in ethanol (B145695). Control bottles receive only the ethanol vehicle.
-
-
Incubation and Sampling:
-
Bottles are incubated in a shaking water bath at 39°C for a specified period (e.g., 24 hours).
-
Gas production is measured, and gas samples are collected for analysis of methane (B114726) (CH4) and other gases by gas chromatography.
-
At the end of the incubation, the fermentation is stopped (e.g., by acidification), and samples are collected for analysis of volatile fatty acids (VFAs), ammonia (B1221849) (NH3), and lactate.
-
-
Analysis:
-
VFAs are typically analyzed by gas chromatography.
-
Ammonia and lactate concentrations are determined using colorimetric assays.
-
In vitro dry matter disappearance can be measured by filtering the remaining solids, drying, and weighing them.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximize your apoptosis analysis | Abcam [abcam.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. biotium.com [biotium.com]
- 6. Evidence of Metallic and Polyether Ionophores as Potent Therapeutic Drug Candidate in Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of oligomycin on cultured mammalian cells. Permeabilization to translation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Laidlomycin Propionate In Vitro Culture Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro effects of Laidlomycin (B1674327) Propionate (B1217596). Laidlomycin propionate is a carboxylic ionophore, a class of polyether antibiotics that facilitate the transport of cations across biological membranes.[1][2] This disruption of ion homeostasis can lead to various cellular effects, including antimicrobial activity and cytotoxicity.[1][2] The following protocols detail methods to evaluate these effects in various in vitro systems.
Mechanism of Action
This compound, like other ionophores, functions by forming a lipid-soluble complex with specific cations, thereby acting as a mobile carrier to transport these ions across lipid bilayers, such as cell membranes.[1] This process disrupts the natural electrochemical gradients essential for numerous cellular functions, including metabolism, signal transduction, and maintenance of cell volume. The primary mechanism involves the exchange of cations, such as potassium (K+) for protons (H+), leading to changes in intracellular pH and ion concentrations. This disruption of ionic equilibrium is the basis for its antimicrobial and cytotoxic properties.[1]
Caption: Mechanism of this compound Ion Exchange.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound on mammalian cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is often used as an indicator of cell viability.[2]
Experimental Protocol
-
Cell Seeding:
-
Culture selected mammalian cells (e.g., C2C12 myoblasts, H9c2 cardiac myoblasts) in appropriate growth medium until they reach 80-90% confluency.[2]
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in growth medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).[2]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the EC50 (half-maximal effective concentration).
-
Data Presentation
| Ionophore | Cell Line | 24h EC50 (nM) | 48h EC50 (nM) | 72h EC50 (nM) |
| Monensin | C2C12 | 11.7 ± 1.2 | 8.9 ± 0.9 | 6.5 ± 0.7 |
| Salinomycin | C2C12 | 22.4 ± 2.5 | 15.1 ± 1.8 | 11.3 ± 1.3 |
| Lasalocid | C2C12 | >1000 | 890 ± 95 | 650 ± 78 |
Data for Monensin, Salinomycin, and Lasalocid from a study on C2C12 myoblasts, presented as a template.[2]
References
Laidlomycin Propionate: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Laidlomycin (B1674327) Propionate (B1217596), including its mechanism of action and protocols for determining its Minimum Inhibitory Concentration (MIC) against susceptible microorganisms.
Introduction
Laidlomycin propionate is a polyether ionophore antibiotic produced by Streptomyces laidlawi. Like other ionophores, it is primarily used in veterinary medicine, particularly in cattle, to improve feed efficiency and control coccidiosis. Its antimicrobial activity is mainly directed against Gram-positive bacteria and certain protozoa. This compound is generally not effective against Gram-negative bacteria. This document outlines the standardized procedures for evaluating the in vitro antimicrobial efficacy of this compound through MIC testing.
Mechanism of Action
This compound functions by disrupting the normal physiological ion gradients across the cell membranes of susceptible organisms. As a lipid-soluble molecule, it inserts itself into the cell membrane and acts as a mobile ion carrier, facilitating the transport of cations (primarily potassium, K⁺) into the cell and protons (H⁺) out of the cell. This exchange disrupts the transmembrane potential and pH gradient, which are essential for vital cellular processes such as ATP synthesis, nutrient transport, and maintenance of intracellular homeostasis. The continuous and uncontrolled ion flux ultimately leads to metabolic disruption and cell death. Gram-negative bacteria are typically resistant to this compound due to the protective outer membrane that prevents the ionophore from reaching the inner cytoplasmic membrane.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the available MIC data for this compound against a range of microorganisms. It is important to note that comprehensive MIC data for this compound is limited in publicly available literature. The primary activity is against Gram-positive bacteria, while Gram-negative bacteria are generally resistant.
| Microorganism | Gram Stain | Type | MIC Range (µg/mL) |
| Various Gram-positive bacteria | Positive | Bacteria | 6.25 - 12.5[1] |
| Lactate-producing ruminal bacteria | Variable | Bacteria | MICs for ionophores (not specifically this compound) can range from 0.09 to 24.0 µg/mL. |
| Escherichia coli | Negative | Bacteria | Ineffective at concentrations up to 10 times the approximate rumen concentration. |
| Salmonella spp. | Negative | Bacteria | Ineffective at concentrations up to 10 times the approximate rumen concentration. |
| Eimeria spp. | N/A | Protozoa | This compound is used as an anticoccidial agent, indicating activity, but specific MIC values are not well-documented in the provided search results. |
Experimental Protocols
The following protocols are based on established methods for antimicrobial susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI). These can be adapted for testing this compound.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of 10 mg/mL.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.
2. Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a positive control for bacterial growth (no drug).
-
Well 12 will serve as a negative control for sterility of the broth (no bacteria).
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Agar Dilution Method
This method is useful for testing multiple isolates simultaneously.
1. Preparation of this compound Agar Plates:
-
Prepare a series of two-fold dilutions of this compound in a suitable solvent.
-
Add each dilution to molten Mueller-Hinton Agar (MHA) at 45-50°C to achieve the desired final concentrations.
-
Pour the agar into petri dishes and allow them to solidify. A control plate with no drug should also be prepared.
2. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.
3. Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with the bacterial suspensions using a multipoint inoculator.
-
Allow the spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
4. Reading the Results:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria.
Conclusion
This compound is an effective antimicrobial agent against a specific range of microorganisms, primarily Gram-positive bacteria and coccidia. The protocols outlined in this document provide a standardized approach to determining its in vitro efficacy. Accurate and reproducible MIC data are crucial for understanding its spectrum of activity and for the development of new applications in both veterinary and potentially human medicine. Further research is needed to expand the publicly available MIC database for this compound against a wider variety of clinically and agriculturally important microorganisms.
References
Application Notes and Protocols for the Analytical Determination of Laidlomycin Propionate
These application notes provide detailed methodologies for the quantitative analysis of Laidlomycin (B1674327) propionate (B1217596) in various matrices, primarily focusing on animal feed. The protocols are intended for researchers, scientists, and professionals involved in drug development and residue analysis.
Overview of Analytical Techniques
The primary analytical method for the detection and quantification of Laidlomycin propionate is Liquid Chromatography coupled with Mass Spectrometry (LC-MS). This technique offers high sensitivity and selectivity, allowing for the accurate measurement of this compound at low concentrations. An established method utilizes High-Performance Liquid Chromatography (HPLC) with Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry.
While a specific regulatory analytical method for this compound residues in edible tissues of cattle was not mandated under its original approval due to low residue levels, methods for its analysis in feed and other matrices have been developed and validated.[1] HPLC with UV detection has also been employed for the analysis of laidlomycin and its metabolites in tissue extracts.[1]
Experimental Protocol: LC-MS for Laidlomycin in Animal Feed
This protocol is adapted from a validated method for the simultaneous determination of multiple ionophores, including laidlomycin, in animal feed.[2][3]
Sample Preparation (Extraction)
-
Weigh 1 gram of the homogenized feed sample into a centrifuge tube.
-
Add 4 mL of a methanol-water solution (9:1, v/v).
-
Secure the tube on a platform shaker and shake for 45 minutes.
-
Centrifuge the sample to pellet the solid material.
-
Dilute the resulting supernatant with a methanol-water solution (75:25, v/v).
-
The diluted extract is now ready for LC-MS analysis without further cleanup.[2][3]
Liquid Chromatography (LC) Conditions
-
Column: Betasil C18, 150 x 4.6 mm, 5 µm particle size.[2][3]
-
Mobile Phase:
-
Gradient: A gradient elution program should be utilized for optimal separation.
-
Flow Rate: (Not specified in the source, a typical flow rate for a 4.6 mm ID column is 0.8-1.2 mL/min).
-
Injection Volume: (Not specified, typically 5-20 µL).
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI).[2][3]
-
Detection: (Specific mass transitions for laidlomycin would be determined by direct infusion of a standard solution to identify the precursor ion and suitable product ions for selected reaction monitoring - SRM or multiple reaction monitoring - MRM).
Data Presentation: Quantitative Performance
The following table summarizes the performance characteristics of the described LC-MS method for the analysis of laidlomycin in animal feed.[2][3]
| Analyte | Fortification Level (µg/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Laidlomycin | 0.5 | 87-119 | ≤ 20 |
| Laidlomycin | 1 - 200 | 81-120 | ≤ 15 |
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps in the analytical workflow for determining this compound in animal feed samples.
Caption: Workflow for Laidlomycin analysis in feed.
This comprehensive guide provides the necessary details for the successful implementation of an analytical method for this compound. Adherence to these protocols will ensure accurate and reproducible results.
References
Application Note & Protocol: Analysis of Laidlomycin Propionate by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laidlomycin (B1674327) propionate (B1217596) is a polyether ionophore antibiotic used as a feed additive for cattle to improve feed efficiency and promote growth.[1][2] Accurate quantification of laidlomycin propionate in animal feed and biological matrices is crucial for ensuring proper dosage, monitoring residues, and complying with regulatory standards. This document provides a detailed, proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Disclaimer: This is a proposed method and must be fully validated in the end-user's laboratory to ensure its accuracy, precision, and suitability for the intended application.
Principle of the Method
This method employs a reversed-phase HPLC system to separate this compound from matrix components. The analyte is first extracted from the sample matrix using a methanol-water solution. Following chromatographic separation on a C18 column, the eluent is mixed with a vanillin (B372448) reagent in a post-column reactor. The resulting derivatized product is highly colored and can be detected by a UV-Vis detector at 520 nm.[4][6][8]
Experimental Protocols
Preparation of Reagents and Standards
1.1. Reagents
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Acetic Acid (Glacial, Analytical Grade)
-
Sulfuric Acid (95-98%, Analytical Grade)
-
Vanillin (99% purity)
-
This compound reference standard (>95% purity)
1.2. Preparation of Solutions
-
Extraction Solvent (Methanol:Water, 90:10 v/v): In a 1 L volumetric flask, add 900 mL of methanol and 100 mL of HPLC grade water. Mix thoroughly.
-
Mobile Phase (Methanol:Water:Acetic Acid, 94:6:1 v/v/v): In a 1 L glass reservoir, combine 940 mL of methanol, 60 mL of water, and 10 mL of glacial acetic acid. Mix well and degas before use.[8]
-
Vanillin Reagent (3% w/v in Methanol with Sulfuric Acid):
-
Carefully and slowly add 20 mL of concentrated sulfuric acid to 480 mL of methanol in a 500 mL flask while cooling in an ice bath.
-
Weigh 15 g of vanillin and dissolve it in the acidified methanol solution.
-
Mix until fully dissolved. Prepare this reagent fresh daily and store it in an amber glass bottle, protected from light.
-
1.3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the extraction solvent (Methanol:Water, 90:10). This solution should be stored at 2-8°C and is stable for up to one month.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the extraction solvent to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL. These solutions should be used to construct the calibration curve.
Sample Preparation (Animal Feed Matrix)
-
Homogenization: Grind a representative sample of animal feed to pass through a 1 mm sieve to ensure homogeneity.[9]
-
Extraction:
-
Filtration:
-
Allow the mixture to settle for 15 minutes.
-
Filter a portion of the supernatant through a 0.45 µm syringe filter into an HPLC vial.[10]
-
-
Dilution: If the expected concentration of this compound is high, dilute the filtered extract with the extraction solvent to bring the concentration within the calibration range.
HPLC System and Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, post-column derivatization unit, and a UV-Vis detector is required.
Table 1: Proposed HPLC Operating Conditions
| Parameter | Proposed Value |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol:Water:Acetic Acid (94:6:1, v/v/v)[8] |
| Flow Rate | 0.8 mL/min[8] |
| Column Temperature | 30°C |
| Injection Volume | 50 µL[6][8] |
| Post-Column Reagent | 3% Vanillin in Methanol with 4% Sulfuric Acid |
| Reagent Flow Rate | 0.7 mL/min[8] |
| Reaction Temperature | 95°C |
| Detection Wavelength | 520 nm[4][6][7] |
| Run Time | Approximately 20 minutes |
Data Presentation and System Suitability
Calibration Curve
Inject the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis to obtain the calibration curve equation and the correlation coefficient (r²). The r² value should be ≥ 0.995 for the curve to be accepted.
Table 2: Proposed System Suitability and Validation Parameters
This table presents expected performance characteristics based on data from similar ionophore analyses.[3][11][12] These parameters must be established during method validation.
| Parameter | Expected Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Precision (RSD%) | ≤ 15% |
| Accuracy (% Recovery) | 80 - 120% |
| Limit of Detection (LOD) | To be determined (expected in the range of 0.1-0.5 mg/kg) |
| Limit of Quantification (LOQ) | To be determined (expected in the range of 0.5-2.0 mg/kg)[8] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis.
Logical Relationship of Method Components
Caption: Core components of the analytical protocol.
References
- 1. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous high-performance liquid chromatographic determination of monensin, narasin and salinomycin in feeds using post-column derivatisation - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The Determination of Six Ionophore Coccidiostats in Feed by Liquid Chromatography with Postcolumn Derivatisation and Spectrofotometric/Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trace Level Determination of Polyether Ionophores in Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
- 11. Determination of ionophores in the tissues of food animals by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. redalyc.org [redalyc.org]
Application Note: Detection and Quantification of Laidlomycin Propionate in Animal Feed by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laidlomycin (B1674327) propionate (B1217596) is a polyether ionophore antibiotic used as a feed additive for cattle to improve feed efficiency and promote growth.[1][2] As an ionophore, it selectively transports ions across cell membranes, disrupting the normal physiological gradients in certain rumen microorganisms.[3] This action shifts the microbial population, leading to more efficient energy utilization from the feed.[3] Due to its use in food-producing animals, regulatory bodies have established maximum residue limits (MRLs) and tolerances for laidlomycin in edible tissues to ensure consumer safety.[4] Therefore, a sensitive and specific analytical method is crucial for monitoring laidlomycin propionate levels in animal feed to ensure proper dosage and in animal products for regulatory compliance. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable detection and quantification of this compound in complex matrices like animal feed.
Principle
This method utilizes High-Performance Liquid Chromatography (HPLC) for the chromatographic separation of this compound from other matrix components. The analyte is then detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. In the mass spectrometer, the this compound molecule is first ionized, typically forming an ammonium (B1175870) or sodium adduct in the ion source. The mass analyzer (Q1) is set to isolate this specific mass-to-charge ratio (m/z) of the precursor ion. The isolated precursor ion is then fragmented in a collision cell (Q2), and a specific, stable product ion is monitored by the second mass analyzer (Q3). This highly selective precursor-to-product ion transition provides excellent sensitivity and specificity, minimizing interferences from the complex feed matrix.
References
- 1. PubChemLite - this compound potassium (C40H66O13) [pubchemlite.lcsb.uni.lu]
- 2. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (78734-47-1) for sale [vulcanchem.com]
- 4. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of Laidlomycin Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy analysis of Laidlomycin (B1674327) Propionate (B1217596), a polyether ionophore antibiotic used in veterinary medicine. Due to the limited availability of public domain NMR spectral data for this specific compound, this application note presents a generalized protocol and expected data based on its known chemical structure. The methodologies outlined herein are intended to serve as a comprehensive starting point for researchers undertaking the structural elucidation and characterization of laidlomycin propionate and related complex natural products. The protocols cover sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and data processing.
Introduction
This compound is a semi-synthetic derivative of laidlomycin, belonging to the class of polyether ionophore antibiotics.[1] Its primary application is in veterinary medicine to improve feed efficiency and rate of weight gain in cattle.[2][3] The complex structure of this compound, featuring multiple stereocenters, cyclic ethers, a spiroketal system, and two propionate esters, necessitates sophisticated analytical techniques for complete structural characterization and quality control.[1][4][5]
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. A combination of 1D and 2D NMR experiments allows for the precise assignment of proton and carbon signals, confirmation of connectivity through covalent bonds, and establishment of through-space correlations, which together define the molecule's constitution and stereochemistry.
This application note details the experimental workflow for a comprehensive NMR analysis of this compound.
Chemical Structure
The chemical structure of this compound (C₄₀H₆₆O₁₃, Molar Mass: 754.95 g/mol ) is presented below.[4][5][6] Understanding the various functional groups is key to interpreting the NMR spectra.
Caption: Figure 1: Chemical Structure of this compound.
Expected NMR Data
Expected ¹H NMR Chemical Shift Ranges
| Functional Group | Expected Chemical Shift (δ) ppm | Notes |
| Methyl Protons (-CH₃) | 0.8 - 1.5 | Multiple overlapping signals from the numerous methyl groups on the polyether backbone. |
| Methylene (B1212753) Protons (-CH₂-) | 1.2 - 2.5 | Complex multiplets from the backbone and propionate ethyl groups. |
| Methine Protons (-CH-) | 1.5 - 2.8 | Protons on the polyether backbone. |
| Carbinol Protons (-CH-O-) | 3.2 - 4.5 | Protons attached to carbons bearing ether or alcohol functionalities. Often exhibit complex splitting patterns. |
| Protons α to Carbonyl (-CH₂-C=O) | 2.2 - 2.6 | Methylene protons of the two propionate ester groups. |
| Hydroxyl Protons (-OH) | Variable (1.0 - 5.0) | Broad signals, position is dependent on solvent, concentration, and temperature. |
Expected ¹³C NMR Chemical Shift Ranges
| Functional Group | Expected Chemical Shift (δ) ppm | Notes |
| Methyl Carbons (-CH₃) | 10 - 25 | Signals from the backbone and propionate methyl groups. |
| Methylene Carbons (-CH₂-) | 20 - 45 | Signals from the backbone and propionate ethyl groups. |
| Methine Carbons (-CH-) | 30 - 55 | Carbons on the polyether backbone. |
| Carbinol Carbons (-CH-O-) | 60 - 90 | Carbons singly bonded to oxygen (ethers, alcohols). |
| Spiroketal Carbon (-O-C-O-) | 95 - 110 | The central carbon of the spiroketal system. |
| Carboxylic Acid Carbon (-COOH) | 170 - 180 | Carboxyl group at the end of the main chain. |
| Ester Carbonyl Carbons (-COO-) | 170 - 175 | Carbonyl carbons of the two propionate ester groups. |
Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for polyether ionophores. Other options include methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Concentration: Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.
NMR Data Acquisition
The following parameters are suggested for a 500 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
Caption: Figure 2: Workflow for NMR Data Acquisition.
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (as needed for signal-to-noise)
-
Temperature: 298 K
-
Purpose: To identify proton-proton (¹H-¹H) couplings, typically through 2 or 3 bonds.
-
Pulse Program: Standard COSY (cosygpqf)
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
-
Purpose: To identify one-bond correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)
-
Spectral Width (F2, ¹H): 12-16 ppm
-
Spectral Width (F1, ¹³C): 180-200 ppm
-
Number of Increments (F1): 256
-
Number of Scans per Increment: 4-8
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).
-
Pulse Program: Standard HMBC (hmbcgplpndqf)
-
Spectral Width (F2, ¹H): 12-16 ppm
-
Spectral Width (F1, ¹³C): 200-240 ppm
-
Number of Increments (F1): 512
-
Number of Scans per Increment: 8-16
Data Processing
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for all experiments. For 2D data, this is performed in both dimensions.
-
Phasing: Manually or automatically phase correct the spectra to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C and 2D spectra accordingly.
-
Peak Picking and Integration: Identify all significant peaks in the 1D spectra and integrate the ¹H signals to determine relative proton counts.
-
Analysis of 2D Spectra: Correlate cross-peaks in COSY, HSQC, and HMBC spectra to build molecular fragments and assemble the final structure.
Structure Elucidation Strategy
A systematic approach is required to assign the NMR signals and confirm the structure of this compound.
Caption: Figure 3: 2D NMR Correlation Logic.
-
Identify Spin Systems with COSY: Start by analyzing the COSY spectrum to connect protons that are coupled to each other. This will help define individual fragments of the molecule, such as the ethyl groups of the propionate esters and segments of the polyether backbone.
-
Assign Carbons with HSQC: Use the HSQC spectrum to link each proton signal to its directly attached carbon. This allows for the assignment of many of the carbon signals in the ¹³C spectrum.
-
Connect Fragments with HMBC: The HMBC spectrum is crucial for connecting the spin systems identified from the COSY data. Look for correlations from protons to carbons that are two or three bonds away. For example, correlations from the methyl and methylene protons of the propionate groups to the ester carbonyl carbons will confirm these structural units. Similarly, HMBC correlations will bridge the various ether-linked fragments of the main structure.
-
Confirm Quaternary Carbons: Quaternary carbons, such as the spiroketal carbon and the carbonyl carbons, do not appear in the HSQC spectrum. Their assignments are confirmed through HMBC correlations from nearby protons.
Conclusion
The protocols and expected data presented in this application note provide a robust framework for the NMR spectroscopic analysis of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can achieve complete and unambiguous assignment of the proton and carbon signals, thereby confirming the complex chemical structure of this important veterinary drug. While the provided NMR data is illustrative, the detailed methodologies are directly applicable for the empirical analysis of this compound and structurally related natural products.
References
- 1. This compound (78734-47-1) for sale [vulcanchem.com]
- 2. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C40H66O13 | CID 3037236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Laidlomycin Propionate Crystal Structure Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Following a comprehensive search of scientific literature and crystallographic databases, a detailed, publicly available crystal structure analysis for laidlomycin (B1674327) propionate (B1217596) could not be identified. The quantitative crystallographic data (unit cell dimensions, bond angles, etc.) and a specific, validated experimental protocol for its single-crystal X-ray diffraction are not readily accessible in peer-reviewed publications.
Therefore, this document provides a generalized yet detailed protocol for the crystallization and crystal structure analysis of ionophore antibiotics, using laidlomycin propionate as the target molecule. The experimental procedures are based on established methods for structurally similar compounds, such as monensin. Additionally, known physicochemical properties of laidlomycin are provided for reference.
Physicochemical Properties of Laidlomycin
While specific crystal structure data for this compound is unavailable, the following table summarizes some of the known physicochemical properties of the parent compound, laidlomycin. This information is crucial for designing crystallization experiments and for the overall characterization of the molecule.
| Property | Value | Reference |
| Molecular Formula | C37H62O12 | [1] |
| Molecular Weight | 698.89 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 151-153°C | [1] |
| Solubility | Soluble in most organic solvents | General knowledge for polyether ionophores |
| FAB-MS (M+) | 721.3875 (as C37H62O12Na) | [1] |
Note: this compound (C40H66O13) is a propionate ester of laidlomycin.
Experimental Protocols
The following protocols are adapted from methods used for other polyether ionophore antibiotics, such as monensin, and represent a viable starting point for the crystallization and structural analysis of this compound.
Protocol for Crystallization of this compound
This protocol outlines a general procedure for obtaining single crystals of this compound suitable for X-ray diffraction analysis. The key is to achieve a supersaturated solution from which the crystalline solid can slowly precipitate in an ordered manner.
Materials:
-
This compound (highly purified)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate)
-
Anti-solvents (e.g., water, hexane)
-
Crystallization vials or plates (e.g., small glass vials, microbatch plates)
-
Syringes and filters (0.22 µm)
Procedure:
-
Solvent Screening:
-
Dissolve a small amount of this compound in various organic solvents to determine its solubility.
-
Identify a solvent in which the compound is moderately soluble.
-
-
Crystallization Setup (Vapor Diffusion Method - Hanging Drop):
-
Prepare a reservoir solution in a 24-well crystallization plate. This solution typically contains a precipitant.
-
Create a concentrated solution of this compound in the chosen solvent (e.g., 10-50 mg/mL).
-
On a siliconized cover slip, mix a small volume (e.g., 1-2 µL) of the this compound solution with an equal volume of the reservoir solution.
-
Invert the cover slip and seal the well with vacuum grease.
-
Over time, the solvent in the drop will evaporate and equilibrate with the reservoir, slowly increasing the concentration of this compound and inducing crystallization.
-
-
Crystallization Setup (Slow Evaporation Method):
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent.
-
Filter the solution through a 0.22 µm filter into a clean glass vial.
-
Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Crystals should form as the solvent slowly evaporates.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully harvest them using a cryo-loop.
-
If the crystals are in a solution that can form a glass upon rapid cooling, they can be flash-cooled directly in liquid nitrogen.
-
If the crystallization solvent is not suitable for cryo-cooling, the crystals may need to be briefly transferred to a cryoprotectant solution before flash-cooling.
-
Protocol for Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This protocol describes the general steps for analyzing a harvested crystal to determine the molecular structure.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα) and a detector (e.g., CCD or CMOS).[2]
-
Cryo-cooling system.[2]
-
Computer with software for data collection, processing, and structure solution and refinement (e.g., CrysAlisPro, Olex2, SHELX).[3]
Procedure:
-
Crystal Mounting and Screening:
-
Data Collection:
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l).
-
Apply corrections for factors such as Lorentz-polarization effects and absorption.
-
Determine the unit cell parameters and the space group of the crystal.
-
-
Structure Solution:
-
Use direct methods or Patterson methods to obtain an initial model of the crystal structure. This provides the initial phases for the structure factors.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental diffraction data using least-squares methods.
-
This iterative process involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Difference Fourier maps are used to locate missing atoms (e.g., hydrogen atoms) and to identify any disorder in the structure.
-
-
Validation:
-
Once the refinement has converged, validate the final structure to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.
-
The final structural data is typically deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
-
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.
Caption: A flowchart outlining the major steps involved in the crystal structure analysis of a small molecule.
Logical Relationship of Crystallization Methods
This diagram shows the relationship between common crystallization techniques for small molecules.
Caption: Common methods for inducing the crystallization of small molecules.
References
Laidlomycin Propionate: A Tool for Investigating Ion Transport Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Laidlomycin (B1674327) propionate (B1217596) is a carboxylic polyether ionophore, a class of compounds capable of forming lipid-soluble complexes with metal cations and transporting them across biological membranes. This activity disrupts the electrochemical gradients that are essential for numerous cellular processes, making laidlomycin propionate a valuable tool for studying ion transport mechanisms. While extensively utilized in veterinary medicine to modulate rumen fermentation and improve feed efficiency in cattle, its application as a research tool in cell biology and drug development is less documented but holds significant potential.[1][2][3][4][5][6][7]
This document provides detailed application notes and protocols for the use of this compound in studying ion transport phenomena. It is intended for researchers in academia and industry who are investigating ion channels, transporters, and the physiological consequences of their modulation.
Physicochemical Properties and Mechanism of Action
This compound is a semi-synthetic derivative of laidlomycin, produced by Streptomyces sp.[1] Its structure features a polyether backbone that forms a cage-like structure capable of chelating monovalent cations. The propionate ester enhances its lipophilicity, facilitating its insertion into and transport across lipid bilayers.
The primary mechanism of action involves the dissipation of ion gradients across cellular and organellar membranes.[2] this compound functions as a mobile ion carrier, binding a cation on one side of the membrane, diffusing through the lipid bilayer, and releasing the cation on the other side. This process can occur as an electroneutral exchange (e.g., K⁺/H⁺ antiport) or as an electrogenic transport, depending on the specific ions and experimental conditions. This disruption of ion homeostasis can lead to changes in membrane potential, intracellular pH, and ATP synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₆O₁₃ | [1] |
| Molecular Weight | 754.9 g/mol | [1] |
| CAS Number | 78734-47-1 | [1] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. |
Applications in Ion Transport Research
This compound can be employed in a variety of experimental systems to investigate different aspects of ion transport:
-
Studying the role of K⁺ and Na⁺ gradients: By selectively dissipating K⁺ and Na⁺ gradients, this compound can be used to probe the dependence of cellular processes on these ions.
-
Investigating mitochondrial function: As mitochondria rely heavily on ion gradients for ATP synthesis and calcium homeostasis, this compound can serve as a tool to study mitochondrial bioenergetics and its role in cell signaling and pathology.
-
Screening for compounds that modulate ion transport: this compound can be used as a positive control or a tool to establish assays for screening compound libraries for their effects on ion channels and transporters.
-
Comparative studies with other ionophores: Its effects can be compared with other well-characterized ionophores like monensin (B1676710) and valinomycin (B1682140) to dissect specific ion transport pathways.[7][8]
Quantitative Data on Ionophore Activity
Table 2: Comparative Effects of this compound and Monensin on in vitro Rumen Fermentation
| Parameter | This compound | Monensin | Reference |
| Acetate:Propionate Ratio | Decreased | Decreased | [7][8] |
| Methane Concentration | Decreased | Decreased | [8] |
| Lactate (B86563) Production | Reduced | Reduced | [8] |
| Potency | May be more potent than monensin in some aspects | Potent inhibitor | [8] |
Note: These data are from mixed ruminal microorganism fermentation studies and may not directly translate to specific ion transport rates across model membranes or in other cell types.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of concentrations and incubation times will be necessary for specific cell types and experimental questions.
Protocol 1: Measurement of Plasma Membrane Potential Depolarization in Cultured Cells
This protocol describes how to use a fluorescent membrane potential-sensitive dye to measure changes in the plasma membrane potential of cultured cells upon treatment with this compound.
Materials:
-
Cultured cells of interest (e.g., HeLa, HEK293)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit, or other suitable dyes)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Valinomycin or other ionophores as positive controls (optional)
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO₂ incubator.
-
Dye Loading: Prepare the fluorescent membrane potential dye according to the manufacturer's instructions. Remove the cell culture medium from the wells and add the dye solution. Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Compound Preparation: During the dye incubation, prepare a serial dilution of this compound in the assay buffer. A typical starting concentration range could be from 10 nM to 10 µM. Also, prepare a positive control (e.g., a high concentration of valinomycin in high extracellular K⁺ buffer) and a vehicle control (DMSO in assay buffer).
-
Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Record a baseline fluorescence reading for each well.
-
Add the this compound dilutions, positive control, and vehicle control to the respective wells.
-
Immediately begin recording the fluorescence intensity over time. The time course will depend on the kinetics of the ionophore, but a typical recording might be for 5-15 minutes.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the vehicle control.
-
Plot the normalized ΔF against the this compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Caption: Workflow for measuring plasma membrane potential changes.
Protocol 2: Assessment of Mitochondrial Membrane Potential in Isolated Mitochondria
This protocol outlines a method to measure the effect of this compound on the membrane potential of isolated mitochondria using a fluorescent dye like JC-1 or TMRM.
Materials:
-
Isolated mitochondria (from tissue or cultured cells)
-
Mitochondrial respiration buffer (e.g., MAS buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mitochondrial membrane potential dye (e.g., JC-1 or TMRM)
-
Respiratory substrates (e.g., succinate, pyruvate, malate)
-
ADP
-
FCCP (a protonophore, as a positive control for depolarization)
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from the source material using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Assay Setup: In a cuvette or a well of a microplate, add the respiration buffer and the chosen respiratory substrates.
-
Dye Loading: Add the mitochondrial membrane potential dye to the buffer and allow it to equilibrate.
-
Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL protein) to the cuvette/well and start recording the fluorescence.
-
State 4 Respiration: The initial fluorescence reading represents the membrane potential during state 4 respiration (substrate present, no ADP).
-
State 3 Respiration: Add a small amount of ADP to induce state 3 respiration and observe any changes in fluorescence, which should reflect a slight decrease in membrane potential due to ATP synthesis.
-
This compound Treatment: Once a stable signal is achieved, add this compound at the desired concentration. A dose-response can be generated by adding increasing concentrations.
-
Positive Control: In a separate experiment, add FCCP to induce complete depolarization of the mitochondrial membrane, which serves as a positive control.
-
Data Analysis:
-
For JC-1, calculate the ratio of the fluorescence of J-aggregates (red) to J-monomers (green). A decrease in this ratio indicates depolarization.
-
For TMRM, a decrease in fluorescence intensity indicates depolarization.
-
Quantify the change in fluorescence upon addition of this compound and compare it to the effect of FCCP.
-
Caption: this compound's effect on mitochondrial potential.
Concluding Remarks
This compound is a potent ionophore that can be a valuable tool for researchers studying ion transport mechanisms. By disrupting monovalent cation gradients, it allows for the investigation of the role of these gradients in a wide range of cellular processes. The protocols provided here offer a foundation for incorporating this compound into laboratory research. Given the limited publicly available data on its specific ion selectivity and transport kinetics, researchers are encouraged to perform careful dose-response experiments and use appropriate controls to validate their findings. Further characterization of its biophysical properties will undoubtedly expand its utility as a precise tool in cell biology and drug discovery.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. A New Highly Selective Fluorescent K+ Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of dietary magnesium level on growth-performance and metabolic responses of Holstein steers to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laidlomycin Propionate in Microbial Fermentation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Laidlomycin (B1674327) Propionate (B1217596)
Laidlomycin propionate is a polyether ionophore antibiotic produced by Streptomyces sp. CS3-1. Like other ionophores, it is a lipid-soluble molecule capable of forming complexes with specific ions and transporting them across biological membranes.[1][2] This activity makes it a potent antimicrobial agent, primarily against Gram-positive bacteria.[1] While extensively used as a feed additive in the cattle industry to improve feed efficiency and modulate rumen fermentation, its specific properties make it a valuable tool for various microbial fermentation studies.[3][4][5][6]
Mechanism of Action
The primary mechanism of action of this compound is the disruption of ion gradients across the bacterial cell membrane. It functions as an ionophore, binding to and transporting ions, which dissipates the membrane potential that is crucial for cellular energy production and other vital functions.[1][2][7] This disruption leads to a cascade of detrimental effects on susceptible microorganisms, including:
-
Depletion of ATP: The cell expends significant energy in an attempt to restore the ion gradients, leading to the depletion of intracellular ATP.[2][7]
-
Alteration of Intracellular pH: The transport of ions can lead to changes in the internal pH of the microorganism, affecting enzymatic activity and other cellular processes.
-
Inhibition of Growth and Metabolism: The combined effects of ion gradient disruption and energy depletion lead to the inhibition of microbial growth and metabolic activity.
This compound's activity is particularly effective against Gram-positive bacteria due to the structural differences in their cell envelopes compared to Gram-negative bacteria.[1]
Applications in Microbial Fermentation Studies
This compound can be a valuable tool for researchers in various fields of microbial fermentation:
-
Modulation of Fermentation End-Products: In mixed microbial populations, such as those found in the rumen, this compound has been shown to alter the profile of fermentation end-products.[3] It typically decreases the production of acetate (B1210297) and increases the production of propionate, which can be a desirable outcome in certain fermentation processes.[3]
-
Selective Inhibition of Microbial Growth: Due to its specificity for Gram-positive bacteria, this compound can be used to selectively inhibit the growth of these organisms in a mixed culture, allowing for the enrichment or study of Gram-negative bacteria.
-
Studying Microbial Physiology and Resistance: As a well-characterized ionophore, this compound can be used as a tool to study microbial responses to membrane stress and the mechanisms of antibiotic resistance.
-
Potential for Novel Antimicrobial Development: Understanding the structure-activity relationship of this compound and its effects on various microbial species can inform the development of new antimicrobial agents.
Data Presentation
The following tables summarize the quantitative effects of this compound on key fermentation parameters, primarily from in vitro ruminant fermentation studies. These data illustrate its potential to modulate microbial metabolism.
Table 1: Effect of this compound on Volatile Fatty Acid (VFA) Production in Ruminant Fermentation
| Treatment | Acetate (molar proportion) | Propionate (molar proportion) | Acetate:Propionate Ratio | Reference |
| Control | 0.65 | 0.25 | 2.6 | [3] |
| This compound (11 mg/kg) | 0.60 (decreased) | 0.30 (increased) | 2.0 (decreased) | [3] |
| Control | Not specified | Not specified | 3.45 | [8] |
| This compound | Decreased | Increased | 2.85 (decreased) | [8] |
Table 2: Effect of this compound on Other Fermentation Parameters
| Treatment | Methane (CH4) Production | Ammonia (NH3) Concentration | Lactate Production | Reference |
| Control | High | High | High | |
| This compound | Decreased | Decreased | Decreased | [9] |
Experimental Protocols
The following are generalized protocols for studying the effects of this compound in microbial fermentation. These should be adapted based on the specific microorganism and research objectives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.
Materials:
-
Pure culture of the test microorganism
-
Appropriate liquid growth medium (e.g., Tryptic Soy Broth, MRS Broth)
-
This compound stock solution (dissolved in a suitable solvent like ethanol (B145695) or DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Grow the test microorganism in the appropriate liquid medium to the mid-logarithmic phase. Adjust the culture density to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the liquid growth medium across the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no this compound) and a negative control (medium with no microorganism).
-
Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Evaluation of this compound's Effect on Fermentation End-Products
This protocol assesses how this compound alters the production of key metabolites by a fermenting microorganism.
Materials:
-
Pure culture of the fermenting microorganism
-
Fermentation medium containing a specific carbon source
-
This compound
-
Bioreactor or anaerobic culture tubes
-
Analytical equipment for measuring metabolites (e.g., HPLC for organic acids, GC for gases)
Procedure:
-
Culture Preparation: Prepare a fresh culture of the fermenting microorganism.
-
Experimental Setup: Set up fermentation vessels (bioreactors or tubes) with the fermentation medium. Add this compound to the treatment vessels at the desired concentration. A control vessel with no this compound should be included.
-
Inoculation: Inoculate all vessels with the microbial culture.
-
Fermentation: Incubate the vessels under the appropriate conditions (temperature, pH, aeration) for the desired fermentation period.
-
Sampling and Analysis: At regular intervals, withdraw samples from each vessel. Analyze the samples for the concentration of the carbon source and the production of key metabolites (e.g., organic acids, alcohols, gases).
-
Data Analysis: Compare the metabolite profiles of the this compound-treated cultures to the control to determine its effect on the fermentation pathway.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound Action.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC Determination.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ionophore resistance of ruminal bacteria and its potential impact on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. drugs.com [drugs.com]
- 7. The effects of ionophores and metabolic inhibitors on methanogenesis and energy-related properties of Methanobacterium bryantii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ionophores and antibiotics on in vitro hydrogen sulfide production, dry matter disappearance, and total gas production in cultures with a steam-flaked corn-based substrate with or without added sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laidlomycin Propionate in Rumen Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of laidlomycin (B1674327) propionate (B1217596), an ionophore antibiotic, as a tool for modulating rumen fermentation. The following sections detail its mechanism of action, summarize its effects on key rumen parameters, and provide standardized protocols for in vitro and in vivo experimental designs.
Introduction
Laidlomycin propionate is a polyether ionophore antibiotic used in the cattle industry to improve feed efficiency and promote growth.[1] Its efficacy stems from its ability to selectively modulate the rumen microbial ecosystem, leading to a more energetically favorable fermentation process for the host animal. By altering the balance of microbial populations, this compound shifts the production of volatile fatty acids (VFAs), reduces methane (B114726) and ammonia (B1221849) production, and can help mitigate the risk of metabolic disorders like acidosis. These characteristics make it a valuable tool for researchers studying rumen microbiology, animal nutrition, and for the development of new feed additives. This compound is commercially available as a potassium salt.[2]
Mechanism of Action
This compound's primary mode of action is the disruption of ion gradients across the cell membranes of susceptible microorganisms, primarily Gram-positive bacteria. It functions as a mobile ion carrier, binding to cations such as potassium (K+) and transporting them across the lipid bilayer. This dissipates the transmembrane ion gradients that are essential for nutrient transport, ATP synthesis, and maintaining intracellular pH. The increased energy expenditure required by the susceptible bacteria to counteract this ion leakage inhibits their growth and metabolic activity. This selective inhibition of Gram-positive bacteria, which are major producers of acetate, butyrate, and hydrogen, leads to a shift in the rumen environment that favors the growth of Gram-negative bacteria, which are primary producers of propionate.
References
Laidlomycin Propionate: A Tool for Investigating Antibiotic Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Laidlomycin (B1674327) propionate (B1217596), a carboxylic polyether ionophore antibiotic produced by strains of Streptomyces, has emerged as a molecule of interest in the study of antibiotic resistance. While traditionally used in veterinary medicine to improve feed efficiency in livestock, recent findings have highlighted its potent activity against clinically significant multi-drug resistant (MDR) bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing laidlomycin propionate as a tool to investigate mechanisms of antibiotic resistance.
As an ionophore, this compound disrupts the crucial ion gradients across the bacterial cell membrane, leading to a cascade of events that ultimately result in metabolic collapse and cell death.[5] This mode of action, distinct from many conventional antibiotics, makes it a valuable instrument for exploring novel strategies to combat antibiotic resistance. These notes will guide researchers in leveraging the unique properties of this compound to probe bacterial physiology, investigate resistance mechanisms, and potentially uncover new therapeutic avenues.
Mechanism of Action
This compound functions by inserting itself into the bacterial cell membrane and facilitating the transport of cations, primarily monovalent ions like potassium (K+) and protons (H+), across the membrane. This dissipates the electrochemical gradients that are essential for vital cellular processes, including ATP synthesis, nutrient transport, and maintenance of intracellular pH. The disruption of these gradients places a significant energetic burden on the bacterial cell, leading to the inhibition of growth and, at sufficient concentrations, cell death. This mechanism is particularly effective against Gram-positive bacteria, which lack the protective outer membrane found in their Gram-negative counterparts.
Caption: Mechanism of action of this compound.
Quantitative Data
Recent studies have demonstrated the potent in vitro activity of laidlomycin against significant antibiotic-resistant pathogens. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antibiotic's efficacy.
| Antibiotic | Organism | Resistance Profile | MIC (µg/mL) | Reference |
| Laidlomycin | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 - 4 | [5] |
| Laidlomycin | Enterococcus spp. | Vancomycin-Resistant (VRE) | 8 - 16 | [5] |
| Oxacillin | Staphylococcus aureus | Methicillin-Resistant (MRSA) | >32 | [5] |
| Vancomycin | Enterococcus spp. | Vancomycin-Resistant (VRE) | 64 | [5] |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Laidlomycin and Conventional Antibiotics against Resistant Bacteria. This table summarizes the MIC values, demonstrating the superior in vitro activity of laidlomycin against MRSA and VRE compared to standard-of-care antibiotics to which these strains are resistant.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in antibiotic resistance research.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest, a fundamental assay in antimicrobial susceptibility testing.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilutions: Prepare two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls:
-
Positive Control: A well containing bacterial inoculum in CAMHB without any antibiotic.
-
Negative Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Assessment of Membrane Potential Disruption
This protocol uses a fluorescent dye to qualitatively assess the ability of this compound to disrupt the bacterial membrane potential.
Materials:
-
This compound
-
Bacterial culture in logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution (e.g., 1 mM in DMSO)
-
Glucose
-
Black, clear-bottom 96-well plates
-
Fluorometer
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.5.
-
Dye Loading: Add DiSC3(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for 30-60 minutes to allow the dye to accumulate in the polarized membranes.
-
Baseline Fluorescence: Add glucose to a final concentration of 0.4% (w/v) to energize the cells and measure the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Treatment: Add varying concentrations of this compound to the wells.
-
Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates depolarization of the cell membrane as the dye is released from the quenched state within the membrane.
Caption: Workflow for membrane potential disruption assay.
Investigating Resistance Mechanisms
This compound can be a valuable tool for studying various aspects of antibiotic resistance.
Efflux Pump Activity
While not a direct inhibitor of most common efflux pumps, the membrane-depolarizing action of this compound can indirectly affect the activity of proton motive force (PMF)-dependent efflux pumps. By collapsing the proton gradient, this compound can reduce the energy available for these pumps to expel other antibiotics. This can be investigated using checkerboard assays to assess for synergy between this compound and known efflux pump substrates.
Two-Component Systems
Bacterial two-component systems (TCSs) are critical for sensing and responding to environmental stresses, including the presence of antibiotics. The membrane stress induced by this compound may activate specific TCSs involved in maintaining cell envelope integrity. Researchers can use this compound as a specific type of membrane stressor to study the downstream signaling and regulatory networks of these systems. This could involve transcriptomic or proteomic analysis of bacteria exposed to sub-lethal concentrations of the ionophore to identify upregulated genes or proteins associated with resistance.
Caption: Investigating antibiotic resistance with laidlomycin.
Conclusion
This compound represents a promising tool for the scientific community engaged in the fight against antibiotic resistance. Its distinct mechanism of action and potent efficacy against challenging MDR pathogens provide a unique platform for fundamental research and drug discovery efforts. The protocols and data presented in these application notes are intended to facilitate the exploration of this compound's full potential in elucidating the complexities of antibiotic resistance and in the development of novel therapeutic strategies.
References
- 1. Chemical Synergy between Ionophore PBT2 and Zinc Reverses Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Laidlomycin Propionate in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laidlomycin (B1674327) propionate (B1217596) is a carboxylic polyether ionophore antibiotic.[1][2] Its primary mechanism of action is to transport ions across lipid membranes, disrupting the natural ion concentration gradients essential for cellular function.[1][2] This activity is particularly effective against Gram-positive bacteria.[1] While extensively studied in veterinary medicine for its effects on ruminal fermentation in cattle, its application in broader in vitro cell culture systems is less documented.[3][4] These notes provide a guide for researchers interested in studying the in vitro effects of laidlomycin propionate, offering generalized protocols that can be adapted for specific cell types and experimental questions.
Data Presentation: In Vitro Dosage
Quantitative data on the effective dosage of this compound in standard mammalian cell culture is not widely available in the reviewed literature. The majority of in vitro studies have been conducted in the context of ruminal fluid or specific bacterial cultures. The following table summarizes the concentrations reported in these specialized systems to provide a potential starting point for range-finding studies.
| System/Organism | This compound Concentration | Observed Effect | Reference |
| Mixed Ruminal Microorganism Fermentation | 2 mg/L | Altered fermentation, greater pH compared to monensin. | [5] |
| Pure Cultures of Salmonella and E. coli | Up to 10x normal rumen concentration | No effect on bacterial growth rates. | [1][5] |
| Streptococcus bovis | 2 ppm (2 µg/mL) | Decreased optical density, glucose utilization, and lactate (B86563) production. | [6] |
Note: The concentrations above are from specific microbiological or simulated physiological systems and may not be directly translatable to mammalian cell culture. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound suitable for in vitro experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Determine the desired stock concentration (e.g., 10 mM).
-
Calculate the mass of this compound needed. The molecular weight of this compound is approximately 837.1 g/mol .
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note on Solvent Choice: DMSO is a common solvent for lipophilic compounds like ionophores. However, it can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically <0.5%). An equivalent volume of DMSO should be added to control wells.
Protocol 2: In Vitro Cytotoxicity Assay Using Crystal Violet
This protocol provides a method for determining the cytotoxic effects of this compound on an adherent mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% w/v crystal violet in 25% methanol)
-
Sorensen's solution (0.1 M sodium citrate (B86180) in 50% ethanol) or 10% acetic acid
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Staining:
-
After incubation, gently wash the cells twice with PBS.
-
Add 50 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Remove the methanol and add 50 µL of Crystal Violet Staining Solution to each well.
-
Incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Add 100 µL of Sorensen's solution or 10% acetic acid to each well to solubilize the stain.
-
Incubate on a plate shaker for 15-30 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Mechanism of Action: Mobile Ion Carrier
Caption: General mechanism of a mobile carrier ionophore like this compound (LP).
Experimental Workflow: In Vitro Compound Screening
References
- 1. Effects of the antibiotic ionophores monensin, lasalocid, this compound and bambermycin on Salmonella and E. coli O157:H7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Laidlomycin Propionate in Coccidiosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of laidlomycin (B1674327) propionate (B1217596), a potent ionophore antibiotic, in the context of coccidiosis research. While its primary established application is in promoting feed efficiency and controlling coccidiosis in cattle, its utility as a research tool against Eimeria species, the causative agents of coccidiosis in poultry and other livestock, warrants detailed investigation. This document outlines its mechanism of action, and provides detailed protocols for in vitro and in vivo studies, alongside templates for data presentation and visualization of relevant biological pathways and experimental workflows.
Introduction to Laidlomycin Propionate
This compound is a carboxylic polyether ionophore antibiotic produced by Streptomyces laidloensis. Like other ionophores such as monensin (B1676710) and salinomycin, it functions by disrupting transmembrane ion gradients in biological membranes. This activity forms the basis of its antimicrobial and anticoccidial properties. While extensively studied in ruminants, its specific applications and efficacy in poultry coccidiosis research are less documented in publicly available literature. These notes, therefore, draw upon established methodologies for ionophore research to guide the investigation of this compound's potential as an anticoccidial agent in avian models.
Mechanism of Action
This compound acts by forming lipid-soluble complexes with alkali metal cations, particularly potassium (K+), and to a lesser extent, sodium (Na+). It facilitates the transport of these ions across the membranes of coccidial sporozoites and merozoites. This disruption of the natural ion balance leads to a cascade of detrimental effects within the parasite:
-
Disruption of Cellular Homeostasis: The influx of cations and efflux of protons (H+) disrupts the intracellular pH and osmotic balance.
-
Mitochondrial Dysfunction: The altered ion gradients interfere with mitochondrial function, leading to a depletion of ATP, the cell's primary energy currency.
-
Inhibition of Development: The energy-deprived parasite is unable to carry out essential metabolic processes required for invasion of host intestinal epithelial cells, differentiation, and replication.
This ultimately results in the death of the extracellular stages of the Eimeria parasite, thereby preventing the establishment of a full-blown infection.
In Vitro Applications and Protocols
In vitro assays are crucial for the initial screening of anticoccidial activity, determining effective concentrations, and investigating the mechanism of action at a cellular level.
Sporozoite Invasion Inhibition Assay
This assay determines the ability of this compound to prevent Eimeria sporozoites from invading host cells.
Experimental Protocol:
-
Cell Culture: Culture a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or primary chicken kidney cells (PCKCs), in 96-well plates until a confluent monolayer is formed.
-
Sporozoite Preparation: Excyst sporulated Eimeria oocysts (e.g., E. tenella) using bile salts and trypsin to release viable sporozoites. Purify and count the sporozoites.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Infection: Pre-incubate the sporozoites with the different concentrations of this compound for 1-2 hours.
-
Co-culture: Add the treated sporozoites to the host cell monolayers and incubate for 24 hours to allow for invasion.
-
Quantification:
-
Fix and stain the cells.
-
Count the number of intracellular sporozoites in a defined number of fields for each treatment and control group using a microscope.
-
Alternatively, use a quantitative PCR (qPCR) assay targeting an Eimeria-specific gene to quantify the relative amount of parasite DNA within the host cells.
-
-
Data Analysis: Calculate the percentage of invasion inhibition for each concentration relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of sporozoite invasion).
Intracellular Development Assay
This assay assesses the effect of this compound on the development of the parasite after it has invaded the host cell.
Experimental Protocol:
-
Infection: Infect confluent host cell monolayers with Eimeria sporozoites and allow invasion to occur for 2-4 hours.
-
Treatment: Remove the extracellular sporozoites by washing and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the treated, infected cells for 48-72 hours to allow for the development of schizonts.
-
Quantification:
-
Fix and stain the cells.
-
Count the number of developed schizonts per field of view.
-
Alternatively, use qPCR to measure the replication of parasite DNA.
-
-
Data Analysis: Determine the effect of this compound on the number and size of schizonts and calculate the IC50 for intracellular development.
In Vivo Applications and Protocols
In vivo studies in chickens are essential to evaluate the efficacy of this compound under conditions that mimic a natural infection.
Anticoccidial Efficacy Trial in Broiler Chickens
This protocol is designed to assess the ability of this compound to control coccidiosis in a controlled experimental infection model.
Experimental Protocol:
-
Animal Husbandry: House day-old broiler chicks in a coccidia-free environment. Provide ad libitum access to a standard broiler diet and water.
-
Experimental Groups: At approximately 14 days of age, randomly allocate birds to different treatment groups (e.g., n=10-20 birds per group):
-
Group A: Uninfected, untreated control.
-
Group B: Infected, untreated control.
-
Group C: Infected, treated with a standard-of-care anticoccidial (e.g., salinomycin).
-
Group D, E, F: Infected, treated with different dietary concentrations of this compound.
-
-
Infection: Orally inoculate birds in the infected groups with a known number of sporulated oocysts of a pathogenic Eimeria species or a mixture of species.
-
Treatment: Provide the respective treatment diets from one day before infection until the end of the trial.
-
Data Collection (5-7 days post-infection):
-
Performance Parameters: Record body weight gain and feed conversion ratio.
-
Lesion Scoring: Euthanize a subset of birds from each group and score the intestinal lesions caused by coccidiosis using a standardized method (e.g., Johnson and Reid, 0-4 scale).
-
Oocyst Shedding: Collect fecal samples from each group over several days and determine the number of oocysts per gram of feces (OPG) using a McMaster chamber.
-
-
Data Analysis: Compare the performance parameters, lesion scores, and oocyst shedding among the different groups to determine the anticoccidial efficacy of this compound. Calculate the percent reduction in oocyst shedding and lesion scores compared to the infected, untreated control.
Data Presentation
Quantitative data from coccidiosis research should be presented in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Example of In Vitro Efficacy of this compound against Eimeria tenella
| Concentration (µg/mL) | Sporozoite Invasion Inhibition (%) | Intracellular Development Inhibition (%) |
| 0.01 | 15.2 ± 2.1 | 10.5 ± 1.8 |
| 0.1 | 48.9 ± 3.5 | 42.3 ± 4.2 |
| 1.0 | 92.1 ± 1.8 | 88.7 ± 2.5 |
| 10.0 | 99.5 ± 0.5 | 98.9 ± 0.8 |
| IC50 (µg/mL) | 0.12 | 0.18 |
Table 2: Example of In Vivo Efficacy of this compound in Broiler Chickens Challenged with Eimeria tenella
| Treatment Group | Average Body Weight Gain (g) | Feed Conversion Ratio | Average Lesion Score | Oocyst Shedding (OPG x 10^4) |
| Uninfected Control | 550 ± 25 | 1.55 ± 0.05 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Infected Control | 420 ± 30 | 1.85 ± 0.08 | 3.2 ± 0.4 | 150 ± 20 |
| Salinomycin (60 ppm) | 530 ± 20 | 1.60 ± 0.06 | 0.5 ± 0.2 | 5 ± 1.5 |
| Laidlomycin (5 ppm) | 480 ± 28 | 1.70 ± 0.07 | 1.5 ± 0.3 | 45 ± 8 |
| Laidlomycin (10 ppm) | 525 ± 22 | 1.62 ± 0.05 | 0.8 ± 0.2 | 10 ± 2.5 |
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: General mechanism of action of this compound.
Caption: Workflow for an in vivo anticoccidial efficacy trial.
Laidlomycin Propionate: Application Notes for Investigating Microbial Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laidlomycin (B1674327) propionate (B1217596) is a carboxylic polyether ionophore primarily utilized in the agricultural sector as a feed additive for cattle. Its principal function is to enhance feed efficiency and promote growth by modulating the rumen microbial ecosystem. This document provides an overview of its mechanism of action and details its application in studying microbial metabolic shifts, particularly within the context of rumen fermentation. While its use as a tool for studying metabolic pathways in mammalian cell culture or for drug development is not well-documented in publicly available research, these notes offer protocols and data derived from its primary application, which may serve as a foundational reference for researchers exploring its effects on microbial metabolism.
Mechanism of Action
Laidlomycin propionate acts as an ionophore, a lipid-soluble molecule that binds and transports ions across cell membranes. Its primary mechanism involves the disruption of the transmembrane ion gradients (Na+, K+, H+) in susceptible microorganisms, particularly Gram-positive bacteria.[1] This disruption leads to a futile cycle of ion transport, depleting the cell's energy reserves and ultimately inhibiting its growth and metabolic functions. This selective antimicrobial action alters the composition and metabolic output of the microbial population in the rumen.
References
Troubleshooting & Optimization
Laidlomycin Propionate Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of laidlomycin (B1674327) propionate (B1217596) in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
This section addresses common questions about the handling, storage, and stability of laidlomycin propionate.
Q1: What are the general recommendations for storing this compound solid and its stock solutions?
A: For the solid form, it is recommended to store it at or below 25°C (77°F), with excursions permitted up to 37°C (99°F)[1]. Always keep the container tightly closed. Stock solutions of many veterinary drugs have shown good stability when stored at -20°C or -80°C for extended periods. For instance, a study on 152 veterinary drugs found that over 90% of individual stock solutions were stable for at least 9 months at -20°C and 12 months at -80°C[2]. For maximum stability, especially for long-term storage, preparing stock solutions in a suitable organic solvent and storing them at -80°C is advisable.
Q2: Which solvents are suitable for dissolving this compound?
Q3: What are the primary factors that can affect the stability of this compound in solution?
A: The stability of ionophore antibiotics like this compound in solution can be influenced by several factors:
-
pH: Ionophores such as monensin, salinomycin, and narasin (B1676957) have been shown to be stable in neutral or alkaline solutions but hydrolyze in acidic conditions (pH 4).
-
Temperature: Higher temperatures generally accelerate degradation. Storing solutions at reduced temperatures (e.g., 4°C, -20°C, or -80°C) is recommended.
-
Light: Photodegradation can be a concern for some ionophores. It is good practice to protect solutions from light by using amber vials or storing them in the dark.
-
Oxidation: The complex polyether structure may be susceptible to oxidation. The use of antioxidants or inert gas may be considered for long-term storage.
Q4: How can I monitor the stability of my this compound solution?
A: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is essential. This method should be able to separate the intact this compound from any potential degradation products. Key indicators of instability would be a decrease in the peak area of the parent compound and the appearance of new peaks in the chromatogram over time.
Troubleshooting Guide for Stability-Indicating HPLC Analysis
This guide provides solutions to common problems encountered during the HPLC analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Variable Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. Poor column equilibration. | Ensure proper mobile phase mixing and degassing. Use a column oven for temperature control. Allow sufficient time for column equilibration between runs. Check the pump for consistent flow. |
| Peak Tailing | Column overload, secondary interactions with the stationary phase, or a void in the column. | Reduce the injection volume or sample concentration. Ensure the sample solvent is compatible with the mobile phase. Use a new column or a guard column to protect the analytical column. |
| Appearance of New Peaks (Ghost Peaks) | Contamination in the mobile phase, sample, or carryover from previous injections. Degradation of the sample. | Use high-purity solvents and filter the mobile phase. Run blank injections to identify the source of contamination. Implement a robust needle wash protocol. If degradation is suspected, prepare fresh samples and standards. |
| Loss of Signal/Reduced Peak Area | Degradation of this compound in the sample solution. Adsorption of the analyte to vials or tubing. Leak in the HPLC system. | Prepare fresh samples and store them appropriately (low temperature, protected from light). Use silanized vials to minimize adsorption. Perform a system leak check. |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, inline filter, or column frit). Precipitation of buffer in the mobile phase. | Replace the guard column or inline filter. Back-flush the analytical column (disconnect from the detector first). Ensure buffer components are fully dissolved in the mobile phase. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance.
-
Dissolution: Transfer the solid to a volumetric flask. Add a small amount of a suitable solvent (e.g., methanol (B129727) or acetonitrile) and sonicate briefly to aid dissolution.
-
Dilution: Once fully dissolved, dilute to the final volume with the same solvent.
-
Storage: Store the stock solution in an amber vial at -20°C or -80°C.
Protocol 2: General Short-Term Stability Study in a Specific Solvent
-
Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the solution using a validated stability-indicating HPLC method to determine the initial concentration.
-
Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each storage condition and analyze it using the HPLC method.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those conditions.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Hypothetical degradation pathways for a polyether ionophore.
References
Laidlomycin Propionate Degradation: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of laidlomycin (B1674327) propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolites of laidlomycin propionate in bovine liver tissue?
Based on metabolism studies, the parent compound, this compound, is often not detected in liver tissue. Instead, you should expect to find two major metabolites: laidlomycin and despropionyl laidlomycin.[1] These metabolites represent a significant portion of the extractable residue.[1]
Q2: Why am I not detecting this compound in my liver samples, only its metabolites?
The absence of the parent compound, this compound, in liver extracts is an expected finding.[1] This indicates rapid metabolism in the animal. The primary residues to monitor in liver tissue are laidlomycin and despropionyl laidlomycin.[1]
Q3: My recovery of this compound and its metabolites from tissue samples is low. What are some potential causes?
Low recovery can be due to several factors. One common issue is the sample extraction method. For instance, filtering methanol (B129727) extracts of liver tissue has been noted to result in a recovery of around 37%.[1] It is crucial to validate your extraction procedure and, if possible, compare filtered and unfiltered extracts to assess recovery rates.[1] Additionally, ensure your analytical method, such as HPLC or LC/MS, is optimized for these specific compounds.
Q4: Are there established tolerance levels for laidlomycin residues in cattle tissues?
Yes, tolerance levels for laidlomycin residues in edible cattle tissues have been established. For liver, the tolerance is 0.2 ppm.[1]
Q5: How does this compound affect the rumen environment?
This compound is an ionophore that alters the ruminal fermentation process. It has been shown to decrease the acetate (B1210297) to propionate ratio.[2][3] It can also decrease amino acid deamination by ruminal microbes.[2][3] While it may not prevent ruminal acidosis, it can reduce its severity during adaptation to high-concentrate diets.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No detection of this compound or its metabolites in fortified samples. | Inefficient extraction from the sample matrix. | Optimize the extraction solvent and procedure. A mixture of methanol and water (e.g., 9:1 v/v) is a common starting point for ionophore extraction from feed. For tissues, different solvent systems may be necessary. |
| Degradation of analytes during sample preparation or storage. | Ensure samples are stored at an appropriate temperature (e.g., -20°C or lower) and minimize freeze-thaw cycles. Prepare samples for analysis promptly after extraction. | |
| Issues with the analytical instrument (e.g., LC/MS). | Verify instrument performance with a pure standard solution of laidlomycin. Check for proper ionization and fragmentation in the mass spectrometer. | |
| High variability in quantitative results between replicate samples. | Inhomogeneous sample matrix. | Ensure tissue or feed samples are thoroughly homogenized before taking a subsample for extraction. |
| Inconsistent extraction efficiency. | Standardize every step of the extraction process, including shaking/vortexing times and solvent volumes. The use of an internal standard can help to correct for variations. | |
| Detection of unexpected peaks in chromatograms. | Contamination of glassware, solvents, or the analytical instrument. | Use high-purity solvents and thoroughly clean all glassware. Run blank samples to identify sources of contamination. |
| Presence of other ionophores or drugs in the sample. | If co-administration of other drugs is possible, obtain standards for those compounds to check for chromatographic co-elution and mass spectral interference. |
Quantitative Data
The following table summarizes the total residue levels of this compound-derived compounds found in cattle tissues in a key study.
| Edible Tissue | Safe Concentration of Total Residues (ppm) | Marker Residue (Laidlomycin) Tolerance (ppm) |
| Muscle | 1.5 | Not specified |
| Liver | 4.5 | 0.2 |
| Kidney | 9.0 | Not specified |
| Fat | 9.0 | Not specified |
Data sourced from the Freedom of Information Summary for NADA 141-025.[1]
Experimental Protocols
Protocol: Analysis of this compound and its Metabolites in Bovine Liver Tissue by LC/MS
-
Sample Homogenization:
-
Thaw frozen liver tissue samples on ice.
-
Weigh approximately 5 g of tissue and homogenize it with an equal volume of chilled phosphate-buffered saline (PBS) until a uniform consistency is achieved.
-
-
Extraction:
-
To 2 g of the liver homogenate, add 8 mL of methanol.
-
Vortex vigorously for 2 minutes.
-
Shake on a platform shaker for 30 minutes at room temperature.
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (the methanol extract).
-
-
Sample Clean-up (Optional, but recommended):
-
For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here using a suitable cartridge (e.g., C18).
-
-
Analysis by LC/MS:
-
Dilute the methanol extract with a methanol-water solution (e.g., 75:25 v/v) to a concentration suitable for LC/MS analysis.
-
Inject the diluted extract into an LC/MS system.
-
Chromatographic Separation:
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution using a mixture of ammonium (B1175870) acetate in water (Solvent A) and an acetonitrile-methanol mixture (Solvent B) is often effective.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) has been shown to be effective for ionophores.
-
Monitor for the specific m/z transitions of this compound, laidlomycin, and despropionyl laidlomycin.
-
-
-
Quantification:
-
Prepare a calibration curve using certified standards of laidlomycin. Due to the rapid metabolism, quantification is typically based on the marker residue, laidlomycin.
-
Calculate the concentration of the metabolite in the original tissue sample, accounting for all dilution factors.
-
Visualizations
Caption: Inferred metabolic pathway of this compound in bovine liver.
Caption: Experimental workflow for the analysis of laidlomycin metabolites.
Caption: Logical flow for troubleshooting unexpected analytical results.
References
- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Laidlomycin Propionate Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Laidlomycin (B1674327) propionate (B1217596) in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Laidlomycin propionate and what is its primary mechanism of action?
A1: this compound is a polyether ionophore antibiotic. Its primary mechanism of action is the disruption of ion gradients across biological membranes, including the plasma membrane and mitochondrial membranes. It functions as an ionophore by binding to and transporting cations, such as potassium (K+) and protons (H+), across lipid bilayers. This disruption of ion homeostasis can lead to a cascade of cellular events, including altered intracellular pH, dissipation of mitochondrial membrane potential, increased intracellular calcium levels, and induction of oxidative stress, ultimately triggering programmed cell death (apoptosis).[1][2]
Q2: What are the expected effects of this compound on cancer cells in culture?
A2: While specific data on this compound in cancer cell lines is limited, based on the known effects of other ionophores like salinomycin (B1681400) and monensin (B1676710), it is expected to exhibit cytotoxic and anti-proliferative activity.[3] The disruption of ion gradients can induce apoptosis and other forms of cell death in cancer cells.[4] It may also interfere with key signaling pathways involved in cancer cell survival and proliferation.
Q3: Are there any published IC50 values for this compound in mammalian cell lines?
A3: As of our latest review, there are no widely published IC50 values for this compound in established mammalian cancer cell lines. Most of the available research focuses on its use as a coccidiostat in livestock.[5][6][7][8][9] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is a hydrophobic molecule with low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing stock solutions of hydrophobic compounds.
-
Stock Solution Concentration: Prepare a stock solution of at least 10 mM. This allows for subsequent dilutions into cell culture medium with a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).
-
Procedure:
-
Warm the vial of this compound powder to room temperature.
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Troubleshooting Guides
Issue: Precipitation of this compound in cell culture medium.
-
Question: I'm observing a precipitate in my cell culture medium after adding the this compound stock solution. What should I do?
-
Answer: This is a common issue with hydrophobic compounds. Here are several steps to troubleshoot and prevent precipitation:
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound may exceed its solubility limit in the aqueous medium. Perform a dose-response curve to determine the optimal, non-precipitating concentration range. |
| Improper Dilution Technique | Adding a small volume of concentrated DMSO stock directly into a large volume of medium can cause the compound to "crash out." |
| Serial Dilution: Perform a serial dilution of your stock solution in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently swirling the medium to ensure rapid and even dispersion. | |
| Low Temperature of Medium | Adding the compound to cold medium can decrease its solubility. Always use pre-warmed (37°C) cell culture medium. |
| Serum Concentration | Serum proteins can help to solubilize hydrophobic compounds. If you are using a low-serum or serum-free medium, you may experience more solubility issues. Consider if your experimental design can tolerate a higher serum concentration. |
| Media Components | Certain components in the cell culture medium may interact with this compound, leading to precipitation. If possible, test the solubility in a simpler buffer like PBS to identify if media components are the issue. |
Issue: High levels of cell death even at low concentrations.
-
Question: I'm observing significant cytotoxicity in my control cells or at very low concentrations of this compound. What could be the cause?
-
Answer: Unintended cytotoxicity can arise from several factors:
| Potential Cause | Recommended Solution |
| Solvent Toxicity | The final concentration of DMSO in your culture medium may be too high. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically < 0.5%, but should be empirically determined). Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
| Cell Line Sensitivity | Your specific cell line may be highly sensitive to ionophores. Perform a broad dose-response curve starting from very low concentrations (e.g., nanomolar range) to identify a suitable working range. |
| Incorrect Stock Concentration | An error in calculating the stock solution concentration can lead to the use of a much higher dose than intended. Double-check your calculations and consider having the stock solution concentration verified. |
| Contamination | Microbial contamination can cause cell death. Regularly check your cultures for any signs of contamination. |
Data Summary Tables
Table 1: Cytotoxicity of Related Ionophores and Other Compounds in Cancer Cell Lines
Disclaimer: The following data is for related ionophore compounds and the similarly named but structurally distinct compound Lidamycin. This information is provided as a reference for designing initial dose-response experiments for this compound, as no direct IC50 values for this compound in cancer cell lines are currently available in the public domain.
| Compound | Cell Line | Assay | IC50 | Citation |
| Monensin | C2C12 (Mouse myoblasts) | MTT | ~1 µM (48h) | [3] |
| Salinomycin | C2C12 (Mouse myoblasts) | MTT | ~5 µM (48h) | [3] |
| Lidamycin | A549 (Human lung cancer) | MTT | 1.70 ± 0.75 nM | [4] |
| Lidamycin | H460 (Human lung cancer) | MTT | 0.043 ± 0.026 nM | [4] |
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
This protocol provides a method to assess the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a "vehicle control" (medium with DMSO only) and a "no treatment" control.
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
Your cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (based on your MTT assay results) for the desired time. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression of key proteins involved in the apoptotic signaling pathway.
Materials:
-
This compound
-
Your cell line of interest
-
6-well or 10 cm cell culture dishes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Signaling Pathway and Workflow Diagrams
Caption: General signaling pathway for ionophore-induced apoptosis.
Caption: Recommended experimental workflow for characterizing this compound.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyether Ionophore Antibiotics Target Drug-Resistant Clinical Isolates, Persister Cells, and Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic ionophores as non-resistant antibiotic adjuvants - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07641C [pubs.rsc.org]
- 4. THE ROLE OF REACTIVE OXYGEN SPECIES IN TUMOR CELLS APOPTOSIS INDUCED BY LANDOMYCIN A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Laidlomycin propionate experimental variability
Welcome to the technical support center for laidlomycin (B1674327) propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments with this ionophore antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is laidlomycin propionate and what is its primary mechanism of action?
This compound is a polyether ionophore antibiotic. Its primary mechanism of action involves the transport of monovalent cations (like potassium, K+) across biological membranes. It forms a lipid-soluble complex with the ion, effectively shuttling it across the hydrophobic lipid bilayer. This disruption of the natural ion gradients across cellular membranes, including the plasma membrane and mitochondrial membranes, can lead to a cascade of downstream effects, including alterations in cellular pH, mitochondrial dysfunction, and ultimately, cell death.
Q2: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in water but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO. For long-term storage, it is advisable to store the stock solution at -20°C. When preparing working concentrations for your experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected cytotoxic effects of this compound on mammalian cells?
As an ionophore, this compound can be expected to induce cytotoxicity in mammalian cells in a dose- and time-dependent manner. The disruption of ion homeostasis can lead to mitochondrial swelling, the release of cytochrome c, activation of caspases, and ultimately apoptosis. At higher concentrations, it may induce necrosis. The exact cytotoxic concentration will vary depending on the cell line being used.
Q4: How stable is this compound in cell culture medium?
Specific data on the stability of this compound in aqueous cell culture media at 37°C is limited. As a general precaution with compounds of this class, it is recommended to prepare fresh dilutions of the compound in culture medium for each experiment from a frozen stock. If long-term experiments are planned, consider replenishing the medium with freshly diluted this compound periodically to maintain a consistent concentration.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Question: I am observing significant well-to-well or day-to-day variability in my cell-based assays with this compound. What could be the cause?
-
Answer:
-
Compound Instability: As the stability of this compound in aqueous media is not well-documented, degradation during incubation could be a source of variability.
-
Recommendation: Always prepare fresh working solutions from a frozen DMSO stock immediately before each experiment. For longer incubation periods, consider replacing the media with fresh compound-containing media at regular intervals.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Recommendation: Ensure your cell suspension is homogenous before seeding. Use a calibrated multichannel pipette and consider gently rocking the plate after seeding to ensure an even distribution of cells.
-
-
DMSO Concentration: Variations in the final DMSO concentration across wells can affect cell viability.
-
Recommendation: Prepare a series of dilutions of your this compound stock in culture medium to ensure that the final DMSO concentration is constant across all experimental and control wells.
-
-
Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Recommendation: Avoid using the outer wells of your plates for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Issue 2: My cells are showing signs of stress or death even at very low concentrations of this compound.
-
Question: I'm observing significant cytotoxicity at concentrations much lower than expected. What should I do?
-
Answer:
-
Cell Line Sensitivity: Different cell lines can have vastly different sensitivities to cytotoxic agents. Your cell line may be particularly sensitive to ion disruption.
-
Recommendation: Perform a dose-response experiment with a wide range of concentrations to determine the EC50 (half-maximal effective concentration) for your specific cell line. Start with very low nanomolar concentrations and increase logarithmically.
-
-
Incorrect Stock Concentration: Errors in the calculation of the stock solution concentration can lead to dosing errors.
-
Recommendation: Double-check your calculations and, if possible, verify the concentration of your stock solution using an appropriate analytical method.
-
-
Synergistic Effects: Components in your cell culture medium (e.g., certain supplements) could potentially interact with this compound to enhance its cytotoxic effects.
-
Recommendation: Review the composition of your culture medium. If you are using a complex or undefined medium, consider switching to a serum-free, chemically defined medium to reduce variability.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C40H66O13 |
| Molecular Weight | 754.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, methanol, and other organic solvents. Sparingly soluble in water. |
| Storage | Store solid at -20°C. Store DMSO stock solutions at -20°C. |
Table 2: Example EC50 Determination for this compound in a Hypothetical Cell Line
| This compound (nM) | % Cell Viability (Trial 1) | % Cell Viability (Trial 2) | % Cell Viability (Trial 3) | Average % Viability |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 |
| 1 | 98 | 95 | 99 | 97.3 |
| 10 | 85 | 88 | 86 | 86.3 |
| 100 | 52 | 48 | 55 | 51.7 |
| 1000 | 15 | 12 | 18 | 15.0 |
| 10000 | 5 | 3 | 6 | 4.7 |
This table is for illustrative purposes. Researchers should generate their own data for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, complete cell culture medium appropriate for your cell line
-
-
Procedure for 10 mM Stock Solution:
-
Calculate the mass of this compound needed to make a 10 mM stock solution in a desired volume of DMSO (e.g., for 1 mL of 10 mM stock, dissolve 0.7549 mg in 1 mL of DMSO).
-
Aseptically weigh the required amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Procedure for Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile, complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
-
Protocol 2: In Vitro Cytotoxicity Assay using MTT
-
Materials:
-
96-well cell culture plates
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Mandatory Visualizations
Caption: General mechanism of this compound as a carrier ionophore.
Caption: Logical workflow for troubleshooting experimental variability.
Caption: A typical workflow for an in vitro cytotoxicity assay.
Technical Support Center: Laidlomycin Propionate Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with laidlomycin (B1674327) propionate (B1217596). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of laidlomycin propionate in various biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a polyether ionophore antibiotic. Its primary mechanism of action is to transport cations (like potassium, sodium, and protons) across biological membranes, disrupting the natural ion gradients essential for cellular function. This disruption can lead to a cascade of downstream effects, including changes in intracellular pH, mitochondrial dysfunction, and ultimately, cell death in susceptible organisms.[1][2][3]
Q2: Why might this compound interfere with my biochemical assay?
A2: Interference can stem from two main sources:
-
Biological Effects: In cell-based assays, this compound's intended biological activity can alter the cellular processes being measured. For example, in a cell viability assay that relies on mitochondrial function, this compound will show a dose-dependent decrease in signal due to its toxic effects on mitochondria.[3][4]
-
Direct Assay Interference: this compound could directly interact with assay components. As an ionophore, it can alter the ionic environment of the assay buffer, potentially affecting enzyme kinetics or the binding of detection reagents. For instance, the related ionophore monensin (B1676710) is a key component in some sodium-selective electrodes, and external substances can interfere with its function in the assay.[5] It is also possible for ionophores to interfere with fluorescent probes by altering the pH of intracellular compartments.[6][7]
Q3: Are there specific types of assays that are more susceptible to interference by this compound?
A3: Yes, assays that are sensitive to changes in ion concentration, membrane potential, pH, or mitochondrial function are particularly at risk. These include:
-
Cell Viability and Cytotoxicity Assays: Especially those that measure metabolic activity (e.g., MTT, MTS, resazurin) or ATP content, as these are directly impacted by mitochondrial health.[4]
-
Mitochondrial Function Assays: Assays measuring mitochondrial membrane potential (e.g., with TMRE or JC-1), oxygen consumption rate (OCR), or reactive oxygen species (ROS) production.[3][8]
-
Assays Using Fluorescent Dyes: Particularly pH-sensitive dyes or those that accumulate in organelles where this compound might alter the pH, such as lysosomes.[6][7]
-
Ion-Selective Electrode (ISE) Assays: While this compound itself is not a standard component of ISEs, its presence in a sample could potentially interfere with the function of other ionophores used in these electrodes.[5][9]
Q4: My dose-response curve for this compound looks unusual. Could this be an artifact?
A4: An atypical dose-response curve can indeed be a sign of an assay artifact. Characteristics to watch for include a very steep curve, a biphasic ("humped") response, or high variability between replicates. These may indicate issues like compound aggregation at higher concentrations or non-specific activity.[10]
Q5: How can I quickly check if this compound is directly interfering with my assay readout?
A5: A simple and effective control is to run the assay in the absence of the biological target (e.g., without cells or your target enzyme). If you still observe a signal that changes with the concentration of this compound, it is a strong indication of direct interference with the assay components or the detection method itself.[10]
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (e.g., MTT, MTS, ATP-based)
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected cell viability, even at low concentrations. | This compound is highly cytotoxic due to its ionophoric activity, leading to mitochondrial dysfunction.[3][4] | 1. Confirm Cytotoxicity: This is the expected biological effect. Compare your results with published cytotoxicity data for similar ionophores. 2. Time-Course and Dose-Response: Perform a detailed time-course and dose-response experiment to characterize the cytotoxic profile in your specific cell line. 3. Alternative Viability Assay: Use a viability assay with a different readout, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion), to confirm the results. |
| High variability between replicate wells. | Uneven compound distribution or cell plating. At certain concentrations, this compound might precipitate out of solution. | 1. Check Solubility: Ensure this compound is fully dissolved in your culture medium. Consider using a lower concentration of solvent (e.g., DMSO). 2. Mixing: Mix the plate thoroughly after adding the compound. 3. Cell Plating: Ensure even cell distribution when seeding the plates. |
| Ionophore | EC50 at 24h (µM) | EC50 at 48h (µM) | EC50 at 72h (µM) |
| Monensin | 0.82 | 0.08 | 0.03 |
| Salinomycin | 1.25 | 0.12 | 0.05 |
| Lasalocid | >10 | 1.20 | 0.45 |
| Data adapted from a study on C2C12 myoblasts. EC50 values can vary between cell lines.[4] |
Issue 2: Artifacts in Fluorescence-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected changes in fluorescence signal (increase or decrease) in control wells (no cells). | This compound may have intrinsic fluorescence at the wavelengths used. | 1. Measure Compound Fluorescence: Run a spectral scan of this compound in your assay buffer to determine its excitation and emission profile. 2. Wavelength Adjustment: If possible, adjust the excitation/emission wavelengths of your assay to avoid the compound's fluorescence. |
| Altered signal from pH-sensitive fluorescent probes (e.g., LysoTracker). | This compound disrupts proton gradients, altering the pH of acidic organelles like lysosomes.[6][7] | 1. pH Control Experiment: Use a pH-insensitive dye as a control to see if the effect is specific to pH changes. 2. Cell-Free System: Test the effect of this compound on the fluorescent dye in a cell-free buffer system at different pH values to understand the direct interaction. |
Experimental Protocols
Protocol 1: Assessing Direct Interference of this compound in a Fluorescence-Based Assay
Objective: To determine if this compound has intrinsic fluorescence that could interfere with the assay's readout.
Materials:
-
This compound stock solution
-
Assay buffer (the same used in the main experiment)
-
96-well, black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your main experiment.
-
Include a "buffer only" control (blank).
-
Dispense the dilutions and the blank into the wells of the microplate.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates intrinsic fluorescence that could be contributing to a false-positive signal.
Protocol 2: Oxygen Consumption Rate (OCR) Assay to Measure Mitochondrial Dysfunction
Objective: To quantify the effect of this compound on mitochondrial respiration in intact cells. This is a key assay for understanding its mechanism of action and potential for interference in metabolism-based assays.
Materials:
-
Seahorse XF Analyzer (or similar instrument)
-
Seahorse XF cell culture microplate
-
Cultured cells of interest
-
This compound
-
Mitochondrial stress test reagents: oligomycin, FCCP, and rotenone/antimycin A.
Procedure:
-
Seed cells in the Seahorse XF microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with Seahorse XF assay medium and equilibrate the cells in a non-CO2 incubator.
-
Prepare a stock solution of this compound and load it into the injector port of the Seahorse XF cartridge. Also, load the mitochondrial stress test reagents into the other ports.
-
Place the cartridge into the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the basal OCR, then inject this compound and continue to measure OCR. Subsequently, it will inject oligomycin, FCCP, and rotenone/antimycin A sequentially to determine key parameters of mitochondrial function.
-
Data Analysis: Analyze the changes in OCR after the addition of this compound. A significant decrease in basal and maximal respiration would be indicative of mitochondrial toxicity.
Visualizations
Caption: Potential mechanism of this compound interference.
Caption: Troubleshooting workflow for assay interference.
References
- 1. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Interference by Contrast Agents in Biochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput respirometric assay identifies predictive toxicophore of mitochondrial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Laidlomycin Propionate Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for addressing the solubility issues of Laidlomycin propionate (B1217596) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Laidlomycin propionate and why is it difficult to dissolve?
This compound is a carboxylic polyether ionophore antibiotic.[1] Like other ionophores, it is a lipid-soluble molecule, meaning it has a natural tendency to dissolve in fats, oils, and non-polar solvents rather than in water-based (aqueous) solutions like cell culture media or buffers.[1] This inherent lipophilicity is the primary reason for its poor aqueous solubility.
Q2: What is the best solvent for preparing a stock solution of this compound?
For research purposes, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to ensure the final concentration of DMSO in your experimental setup is non-toxic to the cells, typically below 0.5% and ideally 0.1% or lower.
Q3: Is there a more soluble form of this compound available?
Yes, the potassium salt of this compound is utilized in commercial applications due to its enhanced solubility and stability compared to the free acid form.[2] If you are consistently facing precipitation issues, sourcing the potassium salt version (this compound potassium) may be a viable solution.
Q4: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. To prevent degradation and precipitation that can be caused by repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Data Presentation: Solubility Profile
| Solvent/Solution Type | This compound (Free Acid) | This compound Potassium (Salt Form) | Rationale & Remarks |
| Water / PBS | Insoluble | Sparingly Soluble | Highly lipophilic nature prevents dissolution in aqueous media. The salt form has slightly improved aqueous solubility. |
| Ethanol / Methanol | Soluble | Soluble | Soluble in polar organic solvents, though DMSO is generally preferred for high-concentration stocks. |
| DMSO | Freely Soluble | Freely Soluble | Recommended solvent for creating high-concentration stock solutions for experimental use. |
| Cell Culture Media | Insoluble (at high conc.) | Sparingly Soluble (at low conc.) | Prone to precipitation when diluted from a stock solution. The final concentration's solubility is limited. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a standard method for preparing a concentrated stock solution of this compound (Molecular Weight: 754.9 g/mol ).[2][4]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weighing: Carefully weigh out 7.55 mg of this compound powder on a calibrated analytical balance.
-
Solvent Addition: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming to 37°C can aid dissolution if needed. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the 10 mM stock solution into smaller, single-use sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol details how to dilute the DMSO stock solution into aqueous cell culture media while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Pre-warm Media: Ensure your cell culture medium (e.g., DMEM with 10% FBS) is pre-warmed to 37°C. Adding a cold stock solution to warm media can sometimes cause the compound to precipitate out of solution.
-
Calculate Dilution: Determine the volume of stock solution needed for your desired final concentration. For example, to make 10 mL of a 10 µM working solution, you would need 10 µL of the 10 mM stock solution.
-
Dilution Technique:
-
Pipette 10 mL of the pre-warmed media into a sterile conical tube.
-
While gently vortexing or swirling the tube of media, add the 10 µL of the DMSO stock solution directly into the media. Do not pipette the stock solution onto the wall of the tube.
-
This rapid mixing ensures the compound is dispersed quickly and uniformly, reducing the risk of localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration Check: Confirm that the final concentration of DMSO in your working solution is non-toxic to your cells (e.g., 10 µL in 10 mL results in a 0.1% DMSO concentration).
-
Use Immediately: Use the freshly prepared working solution in your experiments as soon as possible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to media. | High Final Concentration: The desired concentration exceeds the solubility limit of this compound in the aqueous media. | • Lower the final concentration of this compound.• Consider using the more soluble potassium salt form. |
| Improper Mixing: Slow addition or adding the stock to the vessel wall creates a localized high concentration, causing precipitation before it can disperse. | • Follow Protocol 2 carefully. Add the stock solution directly into the pre-warmed media while vortexing or swirling to ensure rapid dispersion. | |
| Stock solution appears cloudy or has particulates. | Incomplete Dissolution: The compound did not fully dissolve during stock preparation. | • Gently warm the stock solution to 37°C and vortex again. If particulates remain, consider preparing a fresh stock solution. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to come out of solution. | • Always aliquot stock solutions into single-use volumes after initial preparation to avoid freeze-thaw cycles. | |
| Inconsistent or no biological effect observed in experiments. | Loss of Compound due to Precipitation: The compound may have precipitated out of the working solution, lowering its effective concentration. | • Visually inspect your culture plates for any signs of fine precipitate after adding the compound.• Prepare fresh working solutions for each experiment and use them immediately. |
| Compound Degradation: Improper storage may have led to the degradation of the compound. | • Ensure stock solutions are stored correctly at -20°C or -80°C and protected from light. |
Visualized Workflows and Mechanisms
To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound as an ionophore.
References
Laidlomycin Propionate Cytotoxicity Assessment: Technical Support Center
Welcome to the technical support center for the cytotoxicity assessment of Laidlomycin (B1674327) Propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this ionophore.
Frequently Asked Questions (FAQs)
Q1: What is laidlomycin propionate and what is its primary mechanism of action?
This compound is a carboxylic polyether ionophore antibiotic.[1] Its primary mechanism of action is to transport ions across biological membranes, disrupting the natural ion concentration gradients.[1][2] This disruption of ionic equilibrium, particularly of cations like K+, Na+, and H+, leads to a cascade of downstream effects, including alterations in intracellular pH and mitochondrial function, which can ultimately induce cytotoxicity.[3]
Q2: I cannot find published cytotoxicity data (e.g., IC50 values) for this compound on my specific mammalian cell line. What should I do?
Direct cytotoxicity data for this compound on a wide range of mammalian cell lines is limited in publicly available literature. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell line and experimental conditions. As a starting point, you can refer to the cytotoxic concentrations of other related ionophores, such as monensin (B1676710) and lasalocid, which have been more extensively studied.
Q3: What are the expected cytotoxic effects of this compound on mammalian cells?
Based on the mechanism of action of ionophores, the expected cytotoxic effects of this compound include disruption of cell membrane integrity, mitochondrial dysfunction, induction of oxidative stress, and ultimately, apoptosis or necrosis.[3]
Q4: What safety precautions should I take when handling this compound?
This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling of the powdered form should be done in a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
Troubleshooting Guides
Issue 1: High variability in my cytotoxicity assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells in the wells.
-
-
Possible Cause 2: Incomplete dissolution of this compound.
-
Solution: this compound is lipophilic. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Vortex the stock solution and dilutions thoroughly. A brief sonication might also be helpful.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the microplate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or culture medium.
-
-
Possible Cause 4: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure consistent pipetting technique. When adding reagents, immerse the pipette tip just below the surface of the liquid to avoid introducing bubbles.
-
Issue 2: My MTT/XTT assay shows an unexpected increase in signal at high concentrations of this compound.
-
Possible Cause: Interference of the compound with the assay chemistry.
-
Solution: Some compounds can directly reduce the tetrazolium salt, leading to a false-positive signal. Run a cell-free control with this compound in the culture medium to check for direct reduction of the assay reagent. If interference is observed, consider using an alternative cytotoxicity assay that measures a different endpoint, such as an LDH assay (membrane integrity) or a CytoTox-Glo™ Assay (cell viability).
-
Issue 3: My Annexin V/PI apoptosis assay shows a large population of necrotic cells even at early time points.
-
Possible Cause: High concentrations of this compound causing rapid membrane disruption.
-
Solution: As an ionophore, this compound can directly compromise cell membrane integrity at high concentrations, leading to primary necrosis rather than apoptosis. Perform a time-course experiment and use a lower concentration range of this compound to observe the induction of apoptosis at earlier stages.
-
Quantitative Data
Due to the limited availability of direct cytotoxicity data for this compound on various mammalian cell lines, the following table summarizes the 50% inhibitory concentration (IC50) values for the structurally and functionally related ionophores, monensin and lasalocid, in different cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.
| Ionophore | Cell Line | Cell Type | IC50 (µM) | Citation |
| Monensin | A375 | Human Melanoma | 0.16 | [4] |
| Monensin | Mel-624 | Human Melanoma | 0.71 | [4] |
| Monensin | Mel-888 | Human Melanoma | 0.12 | [4] |
| Monensin | SH-SY5Y | Human Neuroblastoma | 16 | [5] |
| Lasalocid | SW480 | Human Colon Cancer | 7.2 | [6] |
| Lasalocid | SW620 | Human Colon Cancer | 6.1 | [6] |
| Lasalocid | PC3 | Human Prostate Cancer | 1.4 | [6] |
| Lasalocid | Rat Hepatoma | Rat Liver Cancer | 4-10 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is intended for determining the cytotoxic effect of this compound on adherent mammalian cells.[7][8]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[9]
Materials:
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
Serum-free cell culture medium
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound in serum-free medium. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).
-
Incubate the plate for the desired time.
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit protocol.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
This compound stock solution
-
6-well tissue culture plates
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen time period.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Visualizations
Caption: Mechanism of this compound-Induced Cytotoxicity.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting High Variability in Cytotoxicity Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Monensin may inhibit melanoma by regulating the selection between differentiation and stemness of melanoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the anticancer mechanism of monensin via apoptosis‐related factors in SH‐SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Lasalocid-Based Bioconjugates and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Laidlomycin propionate precipitation in media
Welcome to the technical support center for Laidlomycin propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing precipitation in experimental media and to answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is Laidlomycin propionate and what is its primary mechanism of action?
This compound is a semi-synthetic derivative of laidlomycin, a polyether ionophore antibiotic.[1] Its primary mechanism of action is to function as an ion carrier, binding to and transporting monovalent cations (e.g., K⁺, Na⁺) across lipid membranes.[1] This disrupts the normal ionic gradients across cellular and mitochondrial membranes, leading to a cascade of secondary effects, including altered intracellular pH, dissipation of membrane potential, and ultimately, cell death in susceptible organisms.
Q2: I've dissolved this compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening?
This common issue is known as "solvent shock" or "crashing out." this compound is a hydrophobic compound that is insoluble in aqueous solutions like cell culture media but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). When a concentrated DMSO stock is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the mixed solvent and precipitate out of the solution.
Q3: What is the best solvent for preparing this compound stock solutions for in vitro experiments?
DMSO is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve both polar and nonpolar compounds and its miscibility with cell culture media. For long-term storage, stock solutions in DMSO should be kept at -20°C.
Q4: Are there different forms of this compound available? Does the choice of salt form matter?
Yes, this compound is available as a free acid and as a potassium salt. The potassium salt form is noted for its enhanced solubility and stability and is often used in commercial applications.[1] For research purposes, using the potassium salt may offer better handling and solubility characteristics when preparing aqueous dilutions.
Q5: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5%, with an ideal target of ≤ 0.1% to minimize any potential cytotoxic or off-target effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO, without the drug) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to preparing and using this compound in media to avoid precipitation.
Issue: Precipitate formation during dilution of DMSO stock solution into aqueous media.
-
Potential Cause 1: Solvent Shock.
-
Solution: Employ a gradual dilution technique. Pre-warm the destination medium (e.g., cell culture medium) to 37°C. Add the this compound DMSO stock solution drop-by-drop to the center of the medium while gently vortexing or swirling the tube. This ensures rapid dispersion and minimizes localized high concentrations of the compound and solvent.
-
-
Potential Cause 2: Final Concentration Exceeds Aqueous Solubility.
-
Solution: The desired final concentration of this compound may be too high to be soluble in the final aqueous environment, even with a low DMSO concentration. It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific medium. If the required concentration is insoluble, a reformulation with alternative solubilizing agents may be necessary, though this can introduce other experimental variables.
-
-
Potential Cause 3: Temperature Effects.
-
Solution: Solubility is often temperature-dependent. Always use pre-warmed (37°C) media for dilutions and experiments. Avoid cold shock, as this can decrease the solubility of hydrophobic compounds.
-
Data Presentation
Table 1: Recommended DMSO Final Concentrations for Cell Culture Experiments
| DMSO Concentration | General Recommendation | Cell Viability Impact |
| ≤ 0.1% | Highly Recommended for minimizing solvent-induced artifacts. | Generally considered safe for most cell lines. |
| 0.1% - 0.5% | Acceptable for many cell lines. | May have minor effects; vehicle control is essential. |
| 0.5% - 1.0% | Use with Caution. | Increased risk of cytotoxicity and off-target effects. |
| > 1.0% | Not Recommended. | High probability of significant cytotoxicity. |
Table 2: Example Stock Solution Preparation in DMSO
This table provides the required volumes of DMSO to prepare stock solutions of this compound (MW: 754.95 g/mol ) at various concentrations.
| Desired Stock Concentration | Mass of this compound | Volume of 100% DMSO to Add |
| 1 mM | 1 mg | 1.32 mL |
| 5 mM | 1 mg | 0.26 mL |
| 10 mM | 1 mg | 0.13 mL |
| 10 mM | 5 mg | 0.66 mL |
| 50 mM | 10 mg | 0.26 mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the recommended procedure for preparing a sterile, high-concentration stock solution and diluting it to a final working concentration in cell culture medium while minimizing the risk of precipitation.
-
Prepare High-Concentration Stock Solution:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile, cell culture-grade 100% DMSO to achieve a high-concentration stock (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum and other supplements) in a 37°C water bath for at least 30 minutes.
-
In a sterile conical tube, place the required volume of the pre-warmed medium.
-
Calculate the volume of the DMSO stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration remains within the acceptable range (ideally ≤ 0.1%).
-
Crucial Step: While gently vortexing or swirling the conical tube of medium, slowly add the calculated volume of the DMSO stock solution drop-by-drop into the vortex.
-
Once the stock is added, cap the tube and invert it several times to ensure homogeneity.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation before adding it to your cells.
-
Protocol 2: Determining Maximum Soluble Concentration
This protocol allows you to empirically determine the solubility limit of this compound in your specific experimental medium.
-
Prepare a Serial Dilution:
-
Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 50 mM).
-
In a series of microcentrifuge tubes, perform a 2-fold serial dilution of this stock in 100% DMSO.
-
-
Dilute into Medium:
-
In a 96-well clear-bottom plate, add 198 µL of your pre-warmed complete cell culture medium to each well.
-
Add 2 µL of each DMSO dilution from your series to the corresponding wells. This will create a serial dilution of this compound in your medium with a final DMSO concentration of 1%.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or haze) at several time points (e.g., 0, 2, 6, and 24 hours).
-
For a more quantitative measure, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance compared to a DMSO-only control well indicates precipitation.
-
-
Determine Solubility Limit:
-
The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration under your experimental conditions.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Signaling pathway of this compound as an ionophore.
References
Laidlomycin Propionate: A Technical Guide to Quality Control and Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the quality control and purity testing of Laidlomycin (B1674327) Propionate. Below, you will find frequently asked questions (FAQs) and troubleshooting guides designed to assist you in your experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the primary analytical methods for determining the purity and potency of Laidlomycin Propionate?
The most common and recommended methods for the quality control of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC is typically used for assay (potency) and the quantification of related substances (impurities), while LC-MS is invaluable for the identification of impurities and for analyzing complex matrices.
2. What are the known metabolites of this compound that could be present as impurities?
In biological systems, this compound is metabolized. Key metabolites that may be observed include laidlomycin and despropionyl laidlomycin.[1] During the analysis of liver extracts, these have been identified as major metabolites, while the parent this compound was not detected.[1] Therefore, when assessing the purity of this compound, it is crucial to have analytical methods capable of separating the active pharmaceutical ingredient (API) from these and other potential degradation products.
3. Are there official quality control standards for this compound?
Yes, a monograph for this compound Potassium is available in the United States Pharmacopeia (USP) under "Chemical Medicines Monographs 3".[2][3] This monograph outlines the official standards for quality, purity, and strength. For researchers and developers, adhering to pharmacopeial standards is crucial for regulatory compliance.
4. What are some key considerations for sample preparation before HPLC or LC-MS analysis?
Proper sample preparation is critical for accurate and reproducible results. For solid samples, this typically involves dissolution in a suitable organic solvent, followed by dilution to the appropriate concentration for analysis. For more complex matrices, such as animal feed or biological tissues, extraction techniques are necessary. These can include:
-
Solid-Phase Extraction (SPE): To isolate target compounds and remove interfering substances.
-
Liquid-Liquid Extraction (LLE): To partition the analyte of interest from the sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method for extracting analytes from a variety of sample types.
It may also be necessary to filter extracts prior to HPLC analysis to prevent column clogging.[1]
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload- Presence of interfering substances | - Replace or regenerate the HPLC column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Improve the sample cleanup procedure. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition- Leaks in the HPLC system- Temperature variations- Column equilibration issues | - Ensure the mobile phase is well-mixed and degassed.- Check for and repair any leaks in the system.- Use a column oven to maintain a consistent temperature.- Allow sufficient time for the column to equilibrate with the mobile phase between injections. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections- Impurities in the sample solvent | - Use high-purity solvents and freshly prepared mobile phases.- Implement a robust needle wash protocol for the autosampler.- Analyze a blank injection of the sample solvent to identify any impurity peaks. |
| Low Signal Intensity | - Incorrect detector wavelength- Low sample concentration- Detector lamp issue- Sample degradation | - Optimize the detector wavelength for maximum absorbance of this compound.- Increase the sample concentration or injection volume (without overloading the column).- Check the detector lamp's performance and replace if necessary.- Ensure proper storage and handling of samples to prevent degradation. |
Experimental Protocols
Below are representative methodologies for the quality control of this compound. These are for illustrative purposes and should be validated for your specific application.
HPLC Assay for Potency Determination
This method is designed to quantify the amount of this compound in a sample.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (Gradient Elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Column Temperature | 30°C |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Calculation: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
HPLC Method for Related Substances (Purity)
This method is designed to separate and quantify impurities related to this compound.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more retained impurities. |
| Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Detector | UV at 210 nm |
| Column Temperature | 35°C |
Procedure:
-
Standard and Sample Preparation: Prepare as described in the assay method.
-
Analysis: Inject the sample and a standard of known concentration.
-
Calculation: Identify and quantify any impurity peaks by comparing their retention times and peak areas to the main this compound peak. Use relative response factors if known, or assume a response factor of 1 for unknown impurities.
Visualizing Experimental Workflows
To aid in understanding the quality control process, the following diagrams illustrate key workflows.
Caption: A typical workflow for the quality control of this compound.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
Technical Support Center: Laidlomycin Propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laidlomycin (B1674327) propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What is Laidlomycin propionate and how does it work?
This compound is a carboxylic polyether ionophore antibiotic. Its primary mechanism of action is to disrupt the natural ion gradients across the cell membranes of susceptible microorganisms, particularly Gram-positive bacteria.[1][2] It functions by forming lipid-soluble complexes with cations (like K+ and Na+) and transporting them across the cell membrane, which dissipates the membrane potential and pH gradient essential for vital cellular processes such as ATP synthesis and substrate transport. This ultimately leads to metabolic disruption and cell death.
Q2: How does pH influence the activity of this compound?
The activity of this compound is pH-dependent. Generally, its potency increases in more acidic environments. The acidic conditions facilitate the protonation of the carboxylic acid group on the ionophore, which is a crucial step in the ion-transport cycle across the bacterial membrane. In some studies, supplemental this compound has been observed to increase ruminal pH.[3]
Q3: What are the expected effects of this compound on ruminal fermentation?
This compound selectively targets certain Gram-positive bacteria in the rumen. This leads to a shift in the microbial population, favoring bacteria that produce propionate. Consequently, a common effect is an increased molar proportion of propionate and a decreased acetate (B1210297) to propionate ratio in the rumen.[4] It can also reduce the production of lactate, which is beneficial in preventing acidosis.[5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in-vitro experiments.
-
Possible Cause: Incorrect pH of the culture medium.
-
Troubleshooting Step: Verify the pH of your experimental medium. The activity of this compound is enhanced at a slightly acidic pH. Ensure your medium is buffered appropriately to maintain the target pH throughout the experiment. For optimal activity, consider testing a range of pH values (e.g., 6.0 to 7.5).
-
-
Possible Cause: Inappropriate solvent or improper dissolution of this compound.
-
Troubleshooting Step: this compound is poorly soluble in water. Use an appropriate organic solvent like ethanol (B145695) or DMSO for the initial stock solution. Ensure the final concentration of the solvent in the culture medium is not toxic to the test organism. Perform serial dilutions to achieve the desired final concentrations.
-
-
Possible Cause: Binding of the ionophore to components in the culture medium.
-
Troubleshooting Step: Complex culture media may contain components that can bind to this compound, reducing its effective concentration. If possible, use a minimal defined medium for your experiments to minimize potential interactions.
-
Issue 2: Difficulty in obtaining reproducible Minimum Inhibitory Concentration (MIC) values.
-
Possible Cause: Fluctuation in the pH of the growth medium during bacterial growth.
-
Troubleshooting Step: The metabolic activity of bacteria can alter the pH of the culture medium. Use a well-buffered medium (e.g., MOPS-buffered broth) to maintain a stable pH during the incubation period. Measure the pH of the medium at the beginning and end of the experiment to confirm stability.
-
-
Possible Cause: Variation in the inoculum size.
-
Troubleshooting Step: The density of the bacterial inoculum can significantly impact MIC results. Standardize your inoculum preparation procedure to ensure a consistent starting cell density for each experiment, typically 5 x 10^5 CFU/mL for broth microdilution.[6]
-
Data Presentation
Table 1: Illustrative Example of the Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus bovis
| pH of Culture Medium | MIC (µg/mL) |
| 6.0 | 0.5 |
| 6.5 | 1.0 |
| 7.0 | 2.0 |
| 7.5 | 4.0 |
Disclaimer: This table is an illustrative example based on the general understanding that the potency of carboxylic ionophores increases in more acidic conditions. Actual values may vary depending on the specific experimental conditions and the bacterial strain used.
Experimental Protocols
Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values
This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Appropriate solvent (e.g., ethanol or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (or other suitable growth medium)
-
Sterile 96-well microtiter plates
-
Bacterial strain (e.g., Streptococcus bovis)
-
Sterile buffers for pH adjustment (e.g., phosphate (B84403) or citrate-phosphate buffers)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in the chosen solvent to prepare a high-concentration stock solution (e.g., 1 mg/mL).
-
-
Preparation of pH-Adjusted Media:
-
Prepare aliquots of the growth medium and adjust the pH of each aliquot to the desired levels (e.g., 6.0, 6.5, 7.0, 7.5) using the sterile buffers. Filter-sterilize the pH-adjusted media.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in the standard growth medium.
-
On the day of the experiment, dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Further dilute this suspension to achieve the final desired inoculum concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plates:
-
For each pH-adjusted medium, perform serial two-fold dilutions of the this compound stock solution in a 96-well plate to achieve the desired concentration range.
-
Include a positive control (no drug) and a negative control (no bacteria) for each pH value.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of protein nutrition and laidlomycin on feedlot growth performance and digestive function in Holstein steers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Laidlomycin Propionate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments involving Laidlomycin (B1674327) propionate (B1217596).
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common contamination issues.
Guide 1: Investigating Microbial Contamination in Cell Cultures
If you suspect microbial contamination (e.g., bacteria, fungi, yeast) in your cell cultures treated with Laidlomycin propionate, follow these steps:
-
Visual Inspection:
-
Bacteria: Look for cloudy media, a sudden drop in pH (yellowing of phenol (B47542) red-containing media), and small, motile particles between cells when viewed under a high-power microscope.[1]
-
Fungi (Mold): Check for filamentous structures (hyphae) and clumps of spores in the culture. The media may or may not become turbid in the early stages.[1]
-
Yeast: Observe budding, oval or spherical particles that may form chains. The media may become cloudy and the pH may drop.[2]
-
-
Isolate and Quarantine: Immediately isolate the contaminated flask or plate to prevent cross-contamination to other cultures. Move it to a designated quarantine incubator or discard it safely.[2]
-
Identify the Source: Systematically investigate potential sources of contamination. Refer to the decision tree diagram below for a logical workflow.
-
Corrective Actions:
-
Discard contaminated cultures. It is generally not recommended to try and salvage routine cultures.[2]
-
Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated culture.[2]
-
Review and reinforce aseptic techniques with all laboratory personnel.
-
Diagram: Troubleshooting Microbial Contamination
Caption: Decision tree for troubleshooting microbial contamination.
Guide 2: Addressing Chemical and Cross-Contamination
Chemical or cross-contamination can be insidious and may manifest as inconsistent results, altered cell behavior, or cytotoxicity.
-
Symptom Recognition:
-
Unexpected changes in cell morphology or growth rates that are not explained by microbial contamination.[1]
-
High variability between replicate wells or experiments.
-
Loss of efficacy of this compound over time, which could indicate degradation.
-
-
Potential Sources of Chemical Contamination:
-
Reagents and Water: Impurities in media, serum, or water; endotoxins; or residues from cleaning agents.[2] Always use high-purity water and reagents from reputable suppliers.
-
This compound Stock: Degradation of the compound due to improper storage (e.g., exposure to light or extreme temperatures) or contamination of the stock solution.
-
Leachables: Plasticizers or other chemicals leaching from plastic consumables.
-
-
Preventing Cross-Contamination:
-
Dedicated Equipment: Use dedicated pipettes, tips, and vessels for preparing and handling this compound stock solutions.
-
Cleaning Procedures: Implement rigorous cleaning protocols for non-disposable equipment to remove any residual this compound. This is particularly important in shared spaces where other sensitive experiments are conducted.
-
Workflow Design: Physically separate workspaces for different experimental stages (e.g., sample preparation, cell culture, analysis).[3]
-
Frequently Asked Questions (FAQs)
Preparation and Handling of this compound
Q1: How should I prepare a sterile stock solution of this compound for cell culture experiments?
A: To prepare a sterile stock solution, dissolve the this compound powder in a suitable solvent (e.g., DMSO) to the desired concentration. Then, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.[1] It is advisable to prepare small aliquots to minimize the risk of contamination during repeated use and to avoid multiple freeze-thaw cycles.[2]
Q2: What is the recommended storage condition for this compound stock solutions?
A: this compound stock solutions should be stored at -20°C or lower and protected from light to maintain stability. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
Microbial Contamination
Q3: My negative control cultures are fine, but the cultures treated with this compound are contaminated. What could be the cause?
A: This suggests that the contamination is likely being introduced from your this compound stock solution. You should discard the current stock, prepare a fresh sterile stock solution using aseptic technique, and re-test.
Q4: Can I use antibiotics in my cell culture medium to prevent contamination when using this compound?
A: While antibiotics can be used to reduce the risk of bacterial contamination, they can also mask low-level contamination and may not be effective against all types of bacteria or other contaminants like fungi and yeast.[4] It is always preferable to rely on strict aseptic technique as the primary barrier against contamination.[2]
Chemical and Cross-Contamination
Q5: How can I prevent cross-contamination when working with different concentrations of this compound or other ionophores?
A: To prevent cross-contamination, always use separate, clearly labeled pipettes and sterile, disposable tips for each concentration and each compound.[1] Prepare dilutions in a designated clean area, away from your cell culture workspace.
Q6: Could this compound interfere with my cell viability assay?
A: It is possible. Ionophores can affect cellular metabolism and membrane potential, which may interfere with assays that rely on these parameters (e.g., MTT, XTT, resazurin-based assays).[5] It is recommended to run appropriate controls, such as treating cells with this compound and the assay reagent in parallel with untreated cells, to check for any direct chemical interference.
Data Presentation
The following tables summarize key quantitative data related to this compound from published studies. This information can be a useful reference for planning experimental concentrations.
Table 1: In Vivo Dosages of this compound in Cattle
| Dosage (mg/kg of diet DM) | Animal Model | Observed Effect | Reference |
| 6 - 12 | Feedlot Cattle | Improved average daily gain and feed conversion. | [3] |
| 11 | Growing Beef Steers | Increased average daily gain and gain:feed ratio. | [6][7] |
| 6 and 12 | Cattle | Reduced severity of ruminal acidosis. | [8] |
| 5.5 and 11 ( g/ton ) | Steer Calves | Improved feed efficiency at the higher dosage. | [9] |
Table 2: In Vitro Experimental Concentrations of this compound
| Concentration | Experimental System | Observed Effect | Reference |
| Not Specified | Mixed Ruminal Microorganisms | Altered fermentation in a manner similar to monensin (B1676710). | |
| Up to 10x normal rumen concentration | Pure and mixed ruminal fluid cultures | No effect on the growth of Salmonella and E. coli O157:H7. | [10] |
Experimental Protocols
Protocol 1: General Aseptic Workflow for Handling this compound
This protocol outlines the basic steps for maintaining sterility when working with this compound in a cell culture setting.
-
Preparation of Workspace:
-
Thoroughly clean and disinfect the laminar flow hood with 70% ethanol (B145695) before and after use.
-
Arrange all necessary sterile materials (pipettes, tips, tubes, flasks) in the hood in a logical manner to minimize movement and potential for contamination.
-
-
Handling of Reagents:
-
Wipe down all reagent bottles and tubes with 70% ethanol before placing them in the hood.
-
Use sterile pipettes and tips for all liquid transfers. Do not touch the tip of the pipette to any non-sterile surface.
-
Open reagent containers for the shortest time possible and away from direct airflow.
-
-
Preparation of this compound Working Solutions:
-
Thaw a single-use aliquot of the sterile stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.
-
Use a fresh sterile pipette tip for each dilution step.
-
-
Treating Cells:
-
Carefully add the prepared this compound working solutions to the cell culture plates or flasks.
-
Return the cultures to the incubator promptly.
-
-
Cleanup:
-
Properly discard all used disposable materials in a biohazard waste container.
-
Disinfect the work surface again.
-
Diagram: Aseptic Experimental Workflow
References
- 1. scribd.com [scribd.com]
- 2. google.com [google.com]
- 3. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 10. researchgate.net [researchgate.net]
Optimizing incubation time for Laidlomycin propionate treatment
Welcome to the technical support center for Laidlomycin (B1674327) propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Laidlomycin propionate?
This compound is a carboxylic polyether ionophore antibiotic.[1] Its primary mechanism of action is to transport ions across biological membranes, disrupting the natural ion concentration gradients for cations like potassium, sodium, and hydrogen.[2] This disruption can interfere with essential cellular processes and metabolic activities, leading to antimicrobial effects.[2]
Q2: What are the typical applications of this compound in a research setting?
While extensively used in veterinary medicine to improve feed efficiency in cattle, in a laboratory setting, this compound and other ionophores are studied for their antimicrobial and antiparasitic properties.[3] They can be used in in vitro fermentation studies with microorganisms or in cell culture systems to investigate their effects on cellular viability and function.[1][4]
Q3: How should I determine the optimal incubation time for my experiment?
The optimal incubation time is dependent on the cell type, the concentration of this compound, and the specific biological question being investigated. A time-course experiment is the most effective method to determine the ideal duration. This involves treating cells with a fixed concentration of the compound and analyzing the desired endpoint at various time points (e.g., 12, 24, 48, 72 hours).[5]
Q4: What are common solvents for dissolving this compound for in vitro experiments?
For in vitro studies, it is common to prepare a stock solution of ionophores in a solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or low efficacy | - Inhibitor concentration is too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line. - Incubation time is too short: The treatment duration may not be long enough for the compound to exert its effects. - Cell line is resistant: The cells may have mechanisms to resist the effects of the ionophore. | - Perform a dose-response experiment: Test a range of concentrations to determine the optimal one for your experimental setup. - Conduct a time-course experiment: Analyze the effects at multiple time points to identify the optimal incubation period.[5][6] - Confirm the sensitivity of your cell line: If possible, use a cell line known to be sensitive to ionophores as a positive control. |
| High levels of cell death (cytotoxicity) | - Concentration is too high: The concentration of this compound may be toxic to the cells. - Incubation time is too long: Prolonged exposure, even at lower concentrations, can lead to cytotoxicity. - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Reduce the concentration: Perform a dose-response experiment to find a concentration that is effective without being overly toxic.[5] - Shorten the incubation time: A shorter exposure may be sufficient to observe the desired effect with less toxicity. - Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (typically <0.5%). |
| Precipitation of the compound in culture medium | - Poor solubility: this compound may have limited solubility in the culture medium, especially at higher concentrations. | - Check solubility information: Refer to the manufacturer's data sheet for solubility information. - Prepare fresh dilutions: Prepare fresh dilutions from the stock solution immediately before use. - Sonication: Briefly sonicate the stock solution before diluting it in the medium to aid in dissolution. |
| Inconsistent results between experiments | - Variability in cell health and density: Differences in cell confluency or passage number can affect experimental outcomes. - Inconsistent compound preparation: Variations in the preparation of this compound solutions can lead to inconsistent results. - Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of the compound. | - Standardize cell culture practices: Use cells at a consistent confluency and within a specific range of passage numbers. - Follow a strict protocol for compound dilution: Ensure accurate and consistent preparation of all solutions. - Calibrate pipettes regularly: Ensure all pipettes are properly calibrated. |
Experimental Protocols
Optimizing Incubation Time for this compound Treatment
This protocol outlines a general procedure for determining the optimal incubation time for this compound in a cell-based assay.
1. Materials:
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Cell line of interest
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Complete cell culture medium
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This compound
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Vehicle (e.g., DMSO)
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96-well plates
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Reagents for viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo®)
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Plate reader
2. Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.
-
Incubate the plates at 37°C in a CO2 incubator.
-
-
Time-Course Analysis:
-
At various time points (e.g., 6, 12, 24, 48, 72 hours), remove a plate from the incubator and perform a viability/cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the output (e.g., absorbance, luminescence) using a plate reader.
-
Normalize the data to the vehicle control for each time point.
-
Plot the cell viability against the incubation time for each concentration of this compound.
-
The optimal incubation time is the point at which the desired effect is observed with minimal non-specific toxicity.
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Data Presentation
Table 1: Example Data for Incubation Time Optimization
| Incubation Time (Hours) | Vehicle Control (% Viability) | This compound (X μM) (% Viability) | This compound (Y μM) (% Viability) |
| 6 | 100 | 98 | 95 |
| 12 | 100 | 95 | 88 |
| 24 | 100 | 85 | 70 |
| 48 | 100 | 60 | 45 |
| 72 | 100 | 40 | 25 |
Note: This is example data and will vary depending on the cell line and concentrations used.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: General mechanism of this compound as an ionophore.
Caption: Experimental workflow for optimizing incubation time.
References
- 1. The In Vitro Cytotoxic Effects of Ionophore Exposure on Selected Cytoskeletal Proteins of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Laidlomycin Propionate Dose-Response Curve Optimization
Welcome to the technical support center for optimizing dose-response curves with laidlomycin (B1674327) propionate (B1217596). This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of laidlomycin propionate?
A1: this compound is an ionophore antibiotic. Its primary mechanism of action is to disrupt the normal ionic gradients across cellular membranes by forming complexes with monovalent cations and transporting them across the membrane. This disruption of ion homeostasis, particularly of ions like potassium, sodium, and protons, can lead to a cascade of cellular events, including altered metabolism, mitochondrial dysfunction, and ultimately, cell death.
Q2: Which cell lines are suitable for a this compound dose-response assay?
A2: The choice of cell line will depend on the research question. As this compound's effects are linked to fundamental cellular processes, a wide variety of mammalian cell lines could be used. For general cytotoxicity screening, commonly used lines such as HeLa (cervical cancer), A549 (lung cancer), or C2C12 (murine myoblasts) can be considered. It is crucial to select a cell line that is well-characterized and relevant to the specific therapeutic area being investigated.
Q3: What type of assay is most appropriate for determining the dose-response of this compound?
A3: Cell viability and cytotoxicity assays are commonly used. Tetrazolium-based assays like the MTT or XTT assay, which measure metabolic activity, are a good starting point. However, as ionophores can directly impact mitochondrial function, it is advisable to corroborate findings with an assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release assay) or ATP content.
Q4: I am not observing a clear sigmoidal dose-response curve. What are the possible reasons?
A4: A lack of a clear sigmoidal curve can be due to several factors:
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Inappropriate concentration range: The tested concentrations may be too high (leading to 100% cell death at all points) or too low (showing no effect). A broad range-finding experiment is recommended.
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Compound insolubility: this compound may not be fully soluble in the assay medium at higher concentrations. Ensure complete solubilization and consider the use of a suitable solvent like DMSO, keeping the final concentration low to avoid solvent toxicity.
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Assay interference: The compound itself might interfere with the assay reagents. For example, some compounds can directly reduce tetrazolium salts in an MTT assay, leading to false-positive results. A cell-free control experiment can help identify such interference.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound dose-response experiments.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation. |
| High background in control wells | Contamination of reagents or media, or interference from media components like phenol (B47542) red. | Use fresh, sterile reagents and media. Consider using phenol red-free media for colorimetric assays. Run a "media-only" blank to determine the background absorbance/fluorescence. |
| Unexpectedly high cell viability at high concentrations | Compound precipitation, degradation, or selection of a resistant cell population. | Visually inspect wells for any precipitate. Assess the stability of this compound under your experimental conditions. Consider shorter incubation times or using a different cell line. |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay) | Insufficient or inappropriate solubilization solvent, or insufficient mixing. | Ensure an adequate volume of a suitable solvent (e.g., DMSO, acidified isopropanol) is used. Use an orbital shaker to ensure complete dissolution before reading the plate. |
Experimental Protocols
General Protocol for a 96-Well Cell Viability Assay (MTT)
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density, compound concentrations, and incubation times is essential for each specific cell line and experimental setup.
Materials:
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Selected mammalian cell line
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Complete cell culture medium
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This compound stock solution (e.g., in DMSO)
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
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Harvest and count cells from a healthy, sub-confluent culture.
-
Dilute the cell suspension to the desired seeding density in complete culture medium.
-
Seed the cells into the wells of a 96-well plate (typically 100 µL per well).
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Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-cell" blank (medium only).
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
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Data Presentation
Table 1: EC₅₀ Values of Ionophores in C2C12 Myoblasts after 48h and 72h Exposure [1]
| Ionophore | EC₅₀ at 48h (µM) | EC₅₀ at 72h (µM) |
| Monensin (B1676710) | 0.45 | 0.38 |
| Salinomycin | 0.75 | 0.62 |
| Lasalocid | 1.20 | 1.10 |
Table 2: Effects of Calcium Propionate on A549 and DMS114 Lung Cancer Cell Lines
This data is for calcium propionate, a related compound, and illustrates the types of endpoints that can be measured.
| Parameter | Cell Line | Concentration of Calcium Propionate | Effect |
| Cell Viability (% of control) | A549 | 0.25 mg/mL | Significant reduction |
| DMS114 | 0.5 mg/mL | Significant reduction | |
| Intracellular GSH Levels | A549 & DMS114 | Dose-dependent | Significant reduction |
| Mitochondrial Membrane Potential | A549 & DMS114 | Dose-dependent | Significant reduction |
| Apoptosis | A549 & DMS114 | Dose-dependent | Significant increase |
| Reactive Oxygen Species (ROS) Levels | A549 & DMS114 | Dose-dependent | Significant increase |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to this compound dose-response experiments.
Caption: A typical experimental workflow for generating a dose-response curve.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: A logical approach to troubleshooting inconsistent dose-response results.
References
Challenges in quantifying Laidlomycin propionate in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Laidlomycin (B1674327) propionate (B1217596) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Laidlomycin propionate?
A1: The most common methods for the quantification of this compound in complex matrices such as animal feed and tissues are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity, which is crucial when dealing with trace levels of the analyte in a complex sample.[3]
Q2: What are the main challenges when quantifying this compound in complex matrices?
A2: The primary challenges include:
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Matrix Effects: Co-eluting endogenous components from the matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[4][5][6]
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Sample Preparation: Efficient extraction of this compound from complex matrices like animal tissues and feed is critical.[7] Incomplete extraction can lead to low recovery and underestimation of the analyte concentration.
-
Analyte Stability: this compound can be susceptible to degradation during sample storage and processing. It is important to investigate its stability under various conditions.[8][9][10]
-
Low Concentrations: In residue analysis, the concentration of this compound can be very low, requiring highly sensitive analytical methods.[1][3]
Q3: What is a typical Limit of Quantification (LOQ) for this compound in animal tissues?
A3: The Limit of Quantification for Laidlomycin in liver tissue has been reported to be 0.050 ppm using an HPLC method.[1] For more sensitive LC-MS/MS methods, the lower limit of quantification for ionophores in feed can be as low as 0.2 µg/g.[3]
Troubleshooting Guides
Problem 1: Low Analyte Recovery
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent. Methanol-water (9:1, v/v) and acetonitrile (B52724) are commonly used.[2] Consider adjusting the solvent-to-sample ratio and extraction time. For tissues, ensure complete homogenization.[7] |
| Analyte Degradation | Minimize sample processing time and keep samples on ice or at a controlled low temperature. Investigate the stability of this compound in your specific matrix and storage conditions.[10] |
| Poor Phase Separation | During liquid-liquid extraction (LLE), emulsions can form. To break emulsions, try adding salt (e.g., NaCl) or centrifuging at a higher speed or for a longer duration.[11] |
| Issues with Solid-Phase Extraction (SPE) | Ensure the SPE cartridge is appropriate for the analyte and has not expired. Optimize the conditioning, loading, washing, and elution steps. Insufficient washing can lead to matrix effects, while overly harsh washing can result in analyte loss. |
Problem 2: High Signal Variability or Poor Reproducibility
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components.[4] Utilize a matrix-matched calibration curve or stable isotope-labeled internal standards to compensate for matrix effects.[12] Enhance sample cleanup procedures, for instance by employing different SPE sorbents. |
| Inconsistent Sample Preparation | Ensure all samples are treated identically. Use calibrated pipettes and precise measurements for all reagents and solvents. Automating sample preparation steps can improve consistency. |
| Instrument Instability | Check the stability of the LC-MS/MS system. Perform system suitability tests before running the sample batch. This includes checking retention time stability, peak shape, and signal intensity of a standard solution. |
| Analyte Adsorption | This compound may adsorb to plasticware or glassware. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue. |
Experimental Protocols
General Protocol for this compound Extraction from Animal Feed
This protocol is a general guideline and may require optimization for specific feed types.
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Sample Homogenization: Grind the feed sample to a fine powder to ensure homogeneity. A 1-mm filter or sieve is recommended for better extraction efficiency.[3]
-
Extraction:
-
Centrifugation: Centrifuge the mixture to pellet the solid particles.
-
Dilution & Analysis:
General Protocol for this compound Extraction from Animal Tissue (e.g., Liver)
This protocol is a general guideline and should be optimized based on the specific tissue matrix.
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Sample Homogenization: Homogenize the tissue sample to a uniform consistency. This can be done using a mechanical homogenizer with the tissue either frozen in liquid nitrogen or already in the extraction solvent to minimize enzymatic degradation.[11]
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Extraction (Liquid-Liquid Extraction):
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To the homogenized tissue in an aqueous solution, add chloroform (B151607) and methanol (B129727) in a ratio that facilitates phase separation (a common starting point is a Bligh-Dyer type extraction).[11]
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Vortex the mixture thoroughly and then centrifuge to separate the layers.
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Collect the lower organic layer containing the lipids and the analyte.
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Repeat the extraction of the aqueous layer with chloroform to maximize recovery.
-
-
Washing: Wash the combined organic extracts with a salt solution (e.g., 1 M KCl) and then with water to remove water-soluble impurities.[11]
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Drying and Reconstitution: Evaporate the solvent from the final organic extract under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Recovery of Laidlomycin and other Ionophores from Fortified Animal Feed
| Analyte | Fortification Level (µg/g) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Laidlomycin | 1 - 200 | 81 - 120 | ≤ 15 |
| Monensin | 1 - 200 | 81 - 120 | ≤ 15 |
| Salinomycin | 1 | 79 - 119 | 16 - 21 |
| Lasalocid | 0.5 | 87 - 133 | ≤ 22 |
| Maduramycin | 2 - 5 | 81 - 120 | 17 |
| Narasin | 1 - 200 | 81 - 120 | ≤ 15 |
Data adapted from a study on the simultaneous determination of six ionophores in feed.[2]
Table 2: Laidlomycin Residue Levels in Cattle Liver
| Treatment Group | Mean Laidlomycin Residue (ppm) | Standard Deviation |
| Laidlomycin only | 0.062 | 0.031 |
| Laidlomycin + Chlortetracycline | 0.055 | 0.017 |
The limit of quantification (LOQ) for laidlomycin in this study was 0.050 ppm.[1]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 2. madbarn.com [madbarn.com]
- 3. Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Laidlomycin Propionate and Lasalocid for Researchers
This guide provides a detailed comparison of two widely used ionophores in the animal health industry: laidlomycin (B1674327) propionate (B1217596) and lasalocid (B1674520). The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, mechanisms of action, and safety profiles, supported by experimental data.
Performance and Efficacy
Laidlomycin propionate and lasalocid are both carboxylic ionophores used as feed additives for cattle to improve feed efficiency and promote growth. They achieve this by selectively targeting and inhibiting the growth of Gram-positive bacteria in the rumen, which leads to a shift in the microbial population and fermentation patterns. This alteration in the rumen ecosystem results in a more energetically favorable production of volatile fatty acids (VFAs), specifically an increase in propionate and a decrease in acetate (B1210297) and butyrate (B1204436).
Rumen Fermentation Parameters
The following table summarizes the comparative effects of this compound and lasalocid on key rumen fermentation parameters based on in vitro and in vivo studies.
| Parameter | This compound | Lasalocid | Key Findings |
| Total VFA Concentration | Generally maintained or slightly increased. | Increased.[1] | Both ionophores modulate VFA production, with lasalocid showing a tendency to increase the total concentration. |
| Acetate Molar % | Decreased. | Decreased.[1] | A consistent effect of both ionophores is the reduction of acetate, a less energy-dense VFA. |
| Propionate Molar % | Increased.[2] | Increased.[1] | The increase in propionate, a precursor for glucose synthesis in the host animal, is a primary mechanism for improved feed efficiency. |
| Butyrate Molar % | Maintained or slightly decreased. | Decreased.[1] | Both compounds tend to reduce butyrate production. |
| Acetate:Propionate Ratio | Decreased.[2][3] | Decreased.[4] | A lower acetate to propionate ratio is a hallmark of ionophore activity and indicates a more efficient rumen fermentation. |
| Methane (CH4) Production | Decreased.[5] | Decreased. | By altering the fermentation pathway, both ionophores contribute to a reduction in methane, a greenhouse gas and a source of energy loss for the animal. |
| Ammonia (B1221849) (NH3) Concentration | Decreased.[2] | Increased.[1] | This compound has been shown to decrease ruminal ammonia, suggesting a protein-sparing effect. In contrast, a meta-analysis on lasalocid reported an increase in ammonia concentration. |
Animal Performance
The impact of these ionophores on animal performance is a critical aspect for their application in livestock production.
| Performance Metric | This compound | Lasalocid | Key Findings |
| Average Daily Gain (ADG) | Increased.[2] | Increased.[1] | Both ionophores have been demonstrated to improve the rate of weight gain in cattle. |
| Feed Efficiency (Gain:Feed) | Improved.[2][6] | Improved.[1] | A primary benefit of both compounds is the enhancement of feed conversion efficiency. |
| Dry Matter Intake (DMI) | Generally no significant effect, though a temporary decrease can occur during adaptation.[6] | Generally no significant effect.[1] | Unlike monensin, which often suppresses feed intake, this compound and lasalocid typically do not have a major impact on DMI. |
Mechanism of Action
This compound and lasalocid are ionophores, meaning they are lipid-soluble molecules that can transport ions across cell membranes. Their antimicrobial activity is directed primarily against Gram-positive bacteria, which lack the protective outer membrane found in Gram-negative bacteria.
The mechanism involves the formation of a lipophilic complex with cations (primarily monovalent cations like K+ and Na+, and in the case of lasalocid, also divalent cations like Ca2+) and transporting them across the bacterial cell membrane.[7] This disrupts the normal transmembrane ion gradients, leading to an efflux of intracellular potassium and an influx of protons (H+). The bacterial cell expends significant energy attempting to restore its internal ion balance, ultimately leading to cell death.
Caption: Ionophore mechanism against Gram-positive bacteria.
Experimental Protocols
In Vitro Rumen Fermentation (Gas Production Technique)
A common method to evaluate the effect of feed additives like this compound and lasalocid on rumen fermentation is the in vitro gas production technique.
Objective: To measure the amount and rate of gas produced from the fermentation of a feed substrate in the presence of the test compounds.
Materials:
-
Rumen fluid collected from cannulated donor animals.
-
Buffered mineral solution.[8]
-
Feed substrate (e.g., ground hay, concentrate).
-
This compound and lasalocid stock solutions.
-
Water bath set at 39°C.
Procedure:
-
Rumen Fluid Collection: Rumen fluid is collected from donor animals (e.g., fistulated steers) before their morning feeding. The fluid is strained through multiple layers of cheesecloth into a pre-warmed thermos to maintain anaerobic conditions and temperature.[10]
-
Incubation Medium Preparation: A buffered mineral solution is prepared and mixed with the strained rumen fluid, typically in a 2:1 ratio of buffer to rumen fluid.[8] The mixture is kept under a continuous flow of CO2 to maintain anaerobiosis.
-
Incubation: A precise amount of the feed substrate (e.g., 200 mg) is weighed into each incubation syringe or bottle. The test compounds (this compound or lasalocid) are added at desired concentrations. A set of blanks (containing only buffered rumen fluid) and a control (substrate without test compounds) are included.
-
Gas Measurement: The syringes or bottles are filled with the rumen fluid-buffer mixture, sealed, and placed in a 39°C water bath. Gas production is recorded at regular intervals (e.g., 2, 4, 6, 8, 12, 24, 48 hours) by measuring the volume of gas accumulated in the syringes or using a pressure transducer.[9]
-
Analysis: The cumulative gas production data is fitted to a mathematical model to determine the kinetics of fermentation. At the end of the incubation, the fluid can be collected for VFA analysis.
Volatile Fatty Acid (VFA) Analysis
Objective: To quantify the concentrations of individual VFAs (acetate, propionate, butyrate, etc.) in rumen fluid samples from in vitro or in vivo experiments.
Materials:
-
Rumen fluid samples.
-
Metaphosphoric acid solution (for deproteinization).
-
Internal standard (e.g., 2-ethylbutyric acid).[11]
-
Centrifuge.
-
Syringe filters (0.45 µm).
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[11][12]
Procedure:
-
Sample Preparation: Rumen fluid samples are thawed (if frozen) and centrifuged to separate the liquid phase from solid particles.[11]
-
Deproteinization: An aliquot of the supernatant is mixed with a metaphosphoric acid solution containing an internal standard. This step precipitates proteins that could interfere with the GC analysis. The mixture is allowed to stand in an ice bath and then centrifuged again.[11]
-
Filtration: The resulting supernatant is filtered through a 0.45 µm syringe filter into a GC vial.[11]
-
GC Analysis: The prepared sample is injected into the gas chromatograph. The VFAs are separated based on their boiling points and retention times as they pass through the GC column. The detector measures the amount of each VFA, and the concentrations are calculated based on the peak areas relative to the internal standard.
Caption: Workflow for in vitro and in vivo ionophore studies.
Safety and Toxicology
The safety profile of ionophores is a critical consideration for their use in food-producing animals.
| Safety Aspect | This compound | Lasalocid | Key Findings |
| Acute Toxicity in Cattle | Toxic if swallowed.[13] A Freedom of Information summary indicates that dosages 10-50 times higher than the approved dose led to adverse effects, with one death reported.[14] | Deaths have occurred at single oral doses of 50 mg/kg body weight and above.[14][15] Clinical signs of toxicity at lower doses (10-25 mg/kg) include anorexia and diarrhea.[14] | Both compounds can be toxic at high doses, and accidental overdose can be fatal. Lasalocid appears to have a wider margin of safety than monensin. |
| Susceptible Species | Not for use in horses or other equines.[16] The safety in unapproved species has not been established.[16] | Toxic to horses.[17] | Extreme caution should be exercised to prevent the accidental exposure of non-target species, particularly equines, to feeds containing these ionophores. |
| Handling Precautions | Use of appropriate personal protective equipment (protective clothing, eye, face, and respiratory protection) is recommended during mixing and handling.[16] | Handlers should wear protective clothing and avoid contact with skin and eyes.[18] | Standard safety precautions for handling chemical compounds should be followed. |
| Residue Profile | A tolerance level for residues in edible tissues has been established by regulatory agencies.[19] | Residue levels in edible tissues are monitored to ensure they are below established safe limits. | When used according to the approved label directions, the residues of both this compound and lasalocid in meat products are considered safe for human consumption. |
Conclusion
This compound and lasalocid are effective tools for improving feed efficiency and growth performance in cattle through the manipulation of rumen fermentation. Both ionophores achieve this by selectively inhibiting Gram-positive bacteria, leading to a more favorable VFA profile, particularly an increase in propionate. While their overall effects on animal performance are comparable, there may be subtle differences in their impact on specific rumen parameters, such as ammonia concentration.
The choice between this compound and lasalocid may depend on specific production goals, diet composition, and economic considerations. Researchers should refer to the detailed experimental protocols provided to design and execute robust comparative studies. Adherence to safety and handling guidelines is paramount to ensure the responsible and effective use of these compounds in animal agriculture.
References
- 1. animalscience.ucdavis.edu [animalscience.ucdavis.edu]
- 2. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the antibiotic ionophores monensin, lasalocid, this compound and bambermycin on Salmonella and E. coli O157:H7 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zoetis.com.au [zoetis.com.au]
- 5. youtube.com [youtube.com]
- 6. rfppl.co.in [rfppl.co.in]
- 7. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 8. escholarship.org [escholarship.org]
- 9. In vitro rumen fermentation pattern: insights from concentrate level and plant oil supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Gas Production and Methane [bio-protocol.org]
- 11. ndsu.edu [ndsu.edu]
- 12. TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemos.de [chemos.de]
- 14. Ionophore Toxicosis in Beef Cattle – Frequently Asked Questions | Ohio BEEF Cattle Letter [u.osu.edu]
- 15. Lasalocid toxicity in cattle: acute clinicopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DailyMed - CATTLYST- this compound potassium granule [dailymed.nlm.nih.gov]
- 17. Lasalocid | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 18. echemi.com [echemi.com]
- 19. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
A Comparative Guide to the Mechanisms of Polyether Ionophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of four prominent polyether ionophores: monensin, lasalocid, salinomycin, and narasin. The information presented is supported by experimental data to aid in research and drug development.
General Mechanism of Action
Polyether ionophores are lipid-soluble molecules that can form complexes with metal cations and transport them across cellular and subcellular membranes.[1][2] This disruption of the natural ion gradients is the fundamental basis of their biological activities, which include antimicrobial, anticoccidial, and anticancer effects.[1][2] Their general mechanism involves forming a pseudocyclic structure around the cation, with the hydrophobic exterior of the ionophore facilitating movement across the lipid bilayer.[2]
Quantitative Data Comparison
The following table summarizes key quantitative data regarding the biological activity of the selected polyether ionophores.
| Ionophore | Primary Ion Selectivity | Antibacterial Activity (MIC) | Anticancer Activity (IC50) |
| Monensin | Monovalent cations (Na⁺ > K⁺) | 0.5 - >128 µg/mL against Lactobacillus spp. | Not widely reported in comparative studies |
| Lasalocid | Divalent cations (e.g., Ca²⁺, Mg²⁺) and monovalent cations | ≤0.03 - 2 µg/mL against Lactobacillus spp. | Effective against various cancer cell lines |
| Salinomycin | Monovalent cations (K⁺ > Na⁺) | 0.125 - 8 µg/mL against Lactobacillus spp. | Potent against various cancer cells, including cancer stem cells |
| Narasin | Monovalent cations (K⁺ > Na⁺) | Not widely reported in comparative studies | 2.219 µM (MCF-7), 3.562 µM (T47D), 11.76 µM (MDA-MB-231) |
Detailed Mechanisms and Signaling Pathways
Monensin: Disruption of Golgi Apparatus and Protein Transport
Monensin primarily acts as a Na⁺/H⁺ antiporter, leading to the disruption of the proton gradient across the Golgi apparatus membrane. This results in the swelling and vacuolization of Golgi cisternae, effectively blocking intracellular protein transport from the medial to the trans-Golgi network.
Caption: Monensin disrupts Golgi function by acting as a Na⁺/H⁺ antiporter.
Lasalocid: Disruption of Vesicular Trafficking and Ion Homeostasis
Lasalocid is a divalent carboxylic ionophore that can transport both monovalent and divalent cations.[1] Its mechanism involves disturbing ionic homeostasis, which can lead to the osmotic lysis of target cells.[1] It has also been shown to affect the pH of intracellular vesicles, such as lysosomes and the Golgi apparatus, thereby corrupting vesicular trafficking.[3][4]
Caption: Lasalocid disrupts ion homeostasis and vesicular trafficking.
Salinomycin: Inhibition of Wnt/β-catenin Signaling
Salinomycin has been shown to be a potent inhibitor of the Wnt/β-catenin signaling pathway, which is crucial for the survival and proliferation of cancer stem cells. It is thought to interfere with the phosphorylation of LRP6, a co-receptor in the Wnt pathway.
Caption: Salinomycin inhibits the Wnt/β-catenin signaling pathway.
Narasin: Inactivation of TGF-β/SMAD3 and IL-6/STAT3 Signaling Pathways
Narasin has demonstrated anticancer activity by inactivating the TGF-β/SMAD3 and IL-6/STAT3 signaling pathways. These pathways are involved in the epithelial-mesenchymal transition (EMT), a process that contributes to cancer cell migration and invasion.
Caption: Narasin inhibits TGF-β/SMAD3 and IL-6/STAT3 signaling pathways.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of polyether ionophores against bacterial strains.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Polyether ionophore stock solution (in a suitable solvent like DMSO or ethanol)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of the polyether ionophore in MHB in a 96-well plate. The concentration range should be appropriate to determine the MIC for the specific bacterial strain.
-
Include a positive control well (MHB with bacterial inoculum, no ionophore) and a negative control well (MHB only).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except the negative control) with the diluted bacterial suspension.
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the ionophore that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Assessment of Ionophore-Induced Apoptosis by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with polyether ionophores.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Polyether ionophore
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the polyether ionophore for a specified time (e.g., 24, 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells can be quantified.
Experimental Workflow
The following diagram illustrates a general workflow for assessing the anticancer activity of polyether ionophores.
Caption: A general workflow for evaluating the anticancer properties of polyether ionophores.
References
- 1. Lasalocid | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Laidlomycin Propionate: A Comparative Analysis of its Antibacterial Efficacy
For Immediate Release
[City, State] – [Date] – A comprehensive review of available in-vitro studies has been conducted to elucidate the antibacterial efficacy of Laidlomycin propionate (B1217596), an ionophore antibiotic. This guide provides a comparative analysis of its activity against specific Gram-positive bacteria and Mycoplasma, juxtaposed with other widely used antimicrobial agents. The data presented herein is intended for researchers, scientists, and drug development professionals to inform further investigation and potential therapeutic applications.
Executive Summary
Laidlomycin propionate demonstrates selective activity primarily against Gram-positive bacteria. This guide summarizes the available quantitative data on its efficacy, presents detailed experimental protocols for susceptibility testing, and visualizes the underlying mechanism of action. Direct comparisons are made with Monensin (B1676710), another ionophore antibiotic, and Tylosin, a macrolide antibiotic, to provide a contextual understanding of this compound's antibacterial spectrum and potency.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its comparators against key bacterial species. MIC values represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
| Bacterial Species | This compound MIC (µg/mL) | Monensin MIC (µg/mL) | Tylosin MIC (µg/mL) |
| Staphylococcus aureus | Data Not Available | 1 - 12.5[1] | - |
| Clostridium perfringens | Data Not Available | 0.5 - 1[2][3] | - |
| Mycoplasma bovis | Data Not Available | - | ≥ 128 (MIC90)[4] |
Note: The lack of publicly available, specific MIC values for this compound against these representative pathogens is a significant data gap that warrants further investigation.
Mechanism of Action: Disruption of Ion Gradients
This compound, like other ionophores, functions by inserting itself into the bacterial cell membrane and facilitating the transport of ions, primarily monovalent cations, across the lipid bilayer.[5] This action disrupts the crucial ion gradients (e.g., Na⁺/K⁺) that are essential for maintaining the membrane potential and driving various cellular processes.[6] The collapse of the membrane potential ultimately leads to the inhibition of bacterial growth and, at higher concentrations, cell death.
Mechanism of Ionophore Action
Experimental Protocols
The determination of antibacterial efficacy is predominantly achieved through the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for Aerobic Gram-Positive Bacteria
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound or the comparator antibiotic in a suitable solvent (e.g., ethanol (B145695) for ionophores).
-
Perform serial two-fold dilutions of the antimicrobial agent in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Broth Microdilution Method for Mycoplasma Species
Due to their fastidious nature, testing Mycoplasma requires modified media and incubation conditions.
-
Media Preparation: Utilize a specialized broth medium, such as Mycoplasma Experience broth or a modified Hayflick's broth, supplemented with serum.
-
Inoculum Preparation:
-
Dilute a culture of the Mycoplasma strain to a concentration of 10³ to 10⁵ color-changing units (CCU)/mL.
-
-
Procedure:
-
Perform serial dilutions of the antimicrobial agents in the specialized broth in a 96-well microtiter plate.
-
Inoculate the wells with the prepared Mycoplasma suspension.
-
Seal the plates and incubate at 37°C in a 5% CO₂ atmosphere for up to 14 days.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that prevents a color change in the medium (indicating inhibition of metabolic activity and growth).[7]
-
Experimental Workflow for MIC Determination
Conclusion and Future Directions
The available data suggests that this compound is active against Gram-positive bacteria, consistent with the known mechanism of action for ionophores. However, a critical lack of quantitative MIC data for this compound against key pathogens such as Staphylococcus aureus, Clostridium perfringens, and Mycoplasma bovis prevents a direct and robust comparison with other antibiotics like Monensin and Tylosin.
Future research should prioritize the systematic in-vitro evaluation of this compound to establish a comprehensive antibacterial profile. These studies will be instrumental in defining its potential clinical and veterinary applications and in guiding the development of novel therapeutic strategies.
References
- 1. Uses of Monensin as an Antimicrobial and Its Role in Bioethanol Fermentation | PBW [pharmabiz.world]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Antibiotic susceptibility profiles of Mycoplasma bovis strains isolated from cattle in Hungary, Central Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionophore - Wikipedia [en.wikipedia.org]
- 6. Staphylococcus aureus mutants resistant to the feed-additive monensin show increased virulence and altered purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible monensin adaptation in Enterococcus faecium, Enterococcus faecalis and Clostridium perfringens of cattle origin: potential impact on human food safety - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity of Laidlomycin Propionate: A Guide for Researchers
A comprehensive analysis of laidlomycin (B1674327) propionate's bioactivity in comparison to other widely used ionophores, monensin (B1676710) and salinomycin, reveals its efficacy in various experimental assays. This guide provides a detailed overview of its antimicrobial, cytotoxic, and anticoccidial properties, supported by experimental data and standardized protocols to aid researchers in their drug development endeavors.
Laidlomycin propionate (B1217596), a polyether ionophore antibiotic, demonstrates significant biological activity that positions it as a valuable compound for research and potential therapeutic applications. Its performance, when benchmarked against the established ionophores monensin and salinomycin, showcases a competitive profile in key bioassays.
In Vitro Antimicrobial Activity
Laidlomycin propionate exhibits potent antimicrobial activity, primarily against Gram-positive bacteria. This is consistent with the known mechanism of action for ionophores, which involves the disruption of ion gradients across the bacterial cell membrane, leading to metabolic dysfunction and cell death. To quantitatively assess this activity, the Minimum Inhibitory Concentration (MIC) is determined, representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
| Ionophore | Target Organism (Gram-positive) | Reported MIC Range (µg/mL) |
| This compound | Streptococcus bovis | Less potent than monensin at the same concentration[1] |
| Monensin | Streptococcus bovis | More potent inhibitor than this compound[1] |
| Ruminococcus albus | 2.5[2] | |
| Ruminococcus flavefaciens | 2.5[2] | |
| Butyrivibrio fibrisolvens | 2.5[2] | |
| Salinomycin | Staphylococcus aureus | 0.20 - 6.25[3] |
| Enterococcus faecium | 0.125 - 1[4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This standardized method is widely used to determine the in vitro antimicrobial susceptibility of bacteria.
-
Inoculum Preparation: A standardized suspension of the target Gram-positive bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The ionophores (this compound, monensin, and salinomycin) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted ionophore is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the ionophore that completely inhibits the visible growth of the bacteria.
Experimental Workflow for MIC Assay
References
- 1. Early Transcriptional Response to Monensin in Sensitive and Resistant Strains of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salinomycin inhibits Wnt signaling and selectively induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Involving Laidlomycin Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Laidlomycin propionate's performance concerning cross-resistance with other anticoccidial agents. The information is supported by experimental data drawn from publicly available literature. Due to the limited direct cross-resistance studies specifically involving Laidlomycin propionate (B1217596), data from closely related monovalent ionophores, such as monensin (B1676710) and salinomycin, are used as a proxy to infer potential cross-resistance patterns. This approach is based on the widely accepted principle that cross-resistance is common among ionophores of the same class[1].
Executive Summary
This compound is a monovalent ionophore antibiotic used in animal health to control coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria. A critical aspect of its long-term efficacy is the potential for the development of resistance and cross-resistance to other anticoccidial drugs. Studies on ionophores suggest a strong indication of cross-resistance between agents of the same class (monovalent ionophores)[1]. This guide synthesizes available data to inform researchers on the comparative landscape of ionophore resistance.
Comparative Data on Ionophore Sensitivity
The following tables summarize quantitative data from anticoccidial sensitivity tests (ASTs). These studies evaluate the efficacy of various anticoccidials against field isolates of Eimeria. The data presented here are adapted from a study that, while not including this compound directly, provides a robust framework for comparing monovalent ionophores (like this compound) with other classes of anticoccidials[1].
Table 1: Comparative Efficacy of Various Anticoccidials Against Eimeria acervulina and Eimeria tenella
| Treatment Group | Active Ingredient | Class | Mean Lesion Score (E. acervulina)¹ | Mean Lesion Score (E. tenella)¹ |
| Infected, Untreated Control (IUC) | - | - | 2.5 | 3.0 |
| Medicated 1 | Monensin (100 ppm) | Monovalent Ionophore | 1.8 (Numerical Reduction) | 3.0 (No Effect) |
| Medicated 2 | Salinomycin (60 ppm) | Monovalent Ionophore | 1.7 (Numerical Reduction) | 2.0 (Significant Reduction) |
| Medicated 3 | Lasalocid (125 ppm) | Divalent Ionophore | 1.2 (Significant Reduction) | 1.5 (Very Significant Reduction) |
| Medicated 4 | Maduramicin (5 ppm) | Monovalent Glycoside | 1.3 (Significant Reduction) | 1.3 (Very Significant Reduction) |
| Medicated 5 | Robenidine (33 ppm) | Chemical | 1.0 (Significant Reduction) | 1.0 (Very Significant Reduction) |
| Medicated 6 | Diclazuril (1 ppm) | Chemical | 2.5 (No Effect) | 3.0 (No Effect) |
¹Lesion scores are graded on a scale of 0 to 4, where higher scores indicate greater pathology. Data adapted from a study on a field isolate with a history of monensin use[1]. "Significant Reduction" indicates a statistically significant difference from the IUC group.
Table 2: Impact of Anticoccidials on Broiler Performance in the Presence of a Coccidial Challenge
| Treatment Group | Active Ingredient | Class | Daily Weight Gain Improvement (%)² | Feed Conversion Ratio (FCR)³ | Mortality due to Coccidiosis (%) |
| Infected, Untreated Control (IUC) | - | - | 0 | 2.10 | 16.7 |
| Medicated 1 | Monensin (100 ppm) | Monovalent Ionophore | 62.7 | 1.85 | 16.7 |
| Medicated 2 | Salinomycin (60 ppm) | Monovalent Ionophore | 56.5 | 1.90 | 11.1 |
| Medicated 3 | Lasalocid (125 ppm) | Divalent Ionophore | 96.6 | 1.70 | 0 |
| Medicated 4 | Maduramicin (5 ppm) | Monovalent Glycoside | 87.6 | 1.75 | 0 |
| Medicated 5 | Robenidine (33 ppm) | Chemical | 94.9 | 1.68 | 0 |
| Medicated 6 | Diclazuril (1 ppm) | Chemical | - | 2.20 | 50.0 |
²Improvement in daily weight gain compared to the difference between the uninfected, untreated control and the IUC group[1]. ³A lower FCR indicates better feed efficiency. Data adapted from a study on a field isolate with a history of monensin use[1].
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of cross-resistance. Below are protocols for key experiments.
Anticoccidial Sensitivity Test (AST) - In Vivo
This protocol is a standard method for evaluating the efficacy of anticoccidial drugs against field isolates of Eimeria in a controlled laboratory setting.
1. Sample Collection and Isolate Preparation:
-
Collect fecal samples or moist litter from poultry farms.
-
Isolate and sporulate Eimeria oocysts from the samples.
-
Propagate the isolate in a small group of susceptible birds to obtain sufficient oocysts for the study.
2. Experimental Animals and Housing:
-
Use day-old broiler chicks of a standard commercial breed.
-
House the birds in wire-floored cages to prevent reinfection from litter.
-
Provide coccidia-free feed and water ad libitum.
3. Experimental Design:
-
Randomly allocate chicks to different treatment groups (e.g., Uninfected Unmedicated Control - UUC; Infected Unmedicated Control - IUC; and various medicated groups).
-
Each group should have a sufficient number of replicates (cages) with an adequate number of birds per replicate.
4. Diet and Medication:
-
From a specified age (e.g., day 14), provide the respective medicated feeds to the treatment groups. The UUC and IUC groups receive unmedicated feed.
-
The concentration of the active drug in the feed should be at the manufacturer's recommended level.
5. Infection:
-
At a specified time after the start of medication (e.g., 2 days), orally inoculate each bird in the infected groups (IUC and all medicated groups) with a standardized dose of the Eimeria field isolate.
6. Data Collection:
-
Performance Parameters: Measure body weight gain and feed intake for each replicate to calculate the feed conversion ratio (FCR).
-
Lesion Scoring: At a specific time post-infection (e.g., day 7), euthanize a subset of birds from each group and score the intestinal lesions characteristic of the Eimeria species used for the challenge.
-
Oocyst Shedding: Collect fecal samples from each replicate for a set period post-infection to determine the number of oocysts shed per gram of feces.
-
Mortality: Record daily mortality, and perform post-mortem examinations to determine the cause of death.
7. Data Analysis:
-
Statistically compare the data from the medicated groups with the IUC and UUC groups to determine the efficacy of each anticoccidial drug.
References
Unlocking Rumen Efficiency: A Comparative Analysis of Ionophores
A deep dive into the effects of common ionophores on rumen fermentation, supported by experimental data and detailed methodologies, to guide researchers and drug development professionals.
Ionophores are a class of feed additives widely used in the ruminant industry to improve feed efficiency and animal performance.[1][2] These lipid-soluble compounds, produced by Streptomyces species, selectively target and inhibit the growth of certain rumen microorganisms, primarily Gram-positive bacteria.[1][2][3] This selective pressure alters the rumen microbial ecosystem, leading to favorable changes in fermentation patterns, ultimately benefiting the host animal.[1][4] This guide provides a comparative analysis of the most commonly used ionophores, including monensin (B1676710), lasalocid, and salinomycin, focusing on their impact on key rumen fermentation parameters.
Mechanism of Action: A Targeted Disruption
Ionophores function as metal/proton antiporters, inserting themselves into the lipid membranes of susceptible bacteria.[1][2][3] This creates a channel for the exchange of extracellular protons (H+) for intracellular monovalent cations like sodium (Na+) and potassium (K+).[1][2] The influx of protons leads to intracellular acidification, forcing the bacterium to expend significant energy (ATP) to pump the excess protons out and maintain its internal pH.[1][2][3] This energy depletion ultimately inhibits the growth and proliferation of these sensitive bacteria.[1][2] Gram-negative bacteria are generally more resistant to ionophores due to the protective outer membrane that prevents the ionophores from reaching the cell membrane.[5]
Comparative Effects on Rumen Fermentation Parameters
The primary effects of ionophores on rumen fermentation are a shift in the volatile fatty acid (VFA) profile, a reduction in methane (B114726) production, and improved nitrogen utilization.
Volatile Fatty Acid (VFA) Production
A hallmark effect of ionophores is the consistent increase in the molar proportion of propionate (B1217596) and a decrease in the proportion of acetate (B1210297) and butyrate.[1] This shift is energetically favorable for the host animal, as propionate is a more efficient energy source than acetate.[6] This is primarily due to the inhibition of Gram-positive bacteria that produce acetate and butyrate, while Gram-negative bacteria that produce propionate (via the succinate (B1194679) pathway) are largely unaffected.[7][8][9]
| Ionophore | Dosage | Diet Type | Acetate (% change) | Propionate (% change) | Butyrate (% change) | Acetate:Propionate Ratio | Reference |
| Monensin | 25 ppm | Wheat Silage (in vitro) | No significant change | No significant change | No significant change | No significant change | [10] |
| Monensin | 200 ppm | Moderate-forage (in vivo) | - | - | - | Reduced vs. control | [11] |
| Lasalocid | >200 ppm | Feedlot (meta-analysis) | -3.2% | +4.6% | - | Decreased | [1] |
| Narasin (B1676957) | 13 ppm | Forage-based (in vivo) | Decreased | Increased | Decreased | Decreased | [1] |
| Salinomycin | Not specified | Forage-based (in vivo) | No difference | No difference | No difference | No difference | [1] |
| Lysocellin (B1230745) | 0.5-1.0 ppm | In vitro | - | - | - | Markedly decreased | [12] |
Note: The effects of ionophores can vary depending on the dosage, diet composition, and the specific animal or in vitro system. Direct comparisons should be made with caution.
Methane Production
Ionophores indirectly reduce methane production in the rumen.[1][3] This is not due to a direct toxic effect on methanogenic archaea, but rather by limiting the availability of their primary substrates: hydrogen (H2) and formate.[3][13] The inhibition of Gram-positive bacteria, which are major producers of H2 and formate, leads to a decrease in the substrate pool for methanogenesis.[8][9] A meta-analysis showed that monensin supplementation can reduce methane production by 2% to 15%.[3]
Nitrogen Metabolism
Ionophores also have a "protein-sparing" effect by reducing the degradation of dietary protein in the rumen.[1][2][3] They inhibit proteolytic and deaminating bacteria, leading to lower ruminal ammonia-nitrogen concentrations.[1][2][3] This allows more dietary protein to bypass the rumen and be absorbed in the small intestine as essential amino acids.[1][2][3]
| Ionophore | Dosage | Diet Type | Ammonia-Nitrogen (NH3-N) Concentration | Reference |
| Monensin | 25 ppm | Wheat Silage (in vitro) | No significant change | [10] |
| Monensin | Not specified | In vivo | Decreased | [14] |
| Monensin | Not specified | In vivo | Decreased | |
| Narasin | 13 ppm | Wheat Silage (in vitro) | No significant change | [10] |
| Lysocellin | 0.5-1.0 ppm | In vitro | No significant change | [12] |
Experimental Protocols
The data presented in this guide are derived from both in vivo (live animal) and in vitro (laboratory-based) studies. Understanding the methodologies is crucial for interpreting the results.
In Vitro Rumen Fermentation (Batch Culture)
This technique is commonly used for initial screening of feed additives.
-
Rumen Fluid Collection: Rumen fluid is collected from cannulated donor animals, typically cattle or sheep, that are adapted to a specific diet. The fluid is strained through cheesecloth to remove large feed particles and kept under anaerobic conditions at 39°C.
-
Incubation: A buffered medium mimicking rumen saliva is prepared. Substrate (e.g., the diet to be tested) and the ionophore at the desired concentration are added to incubation bottles. Rumen fluid is then added as an inoculum.
-
Fermentation: The bottles are sealed and incubated in a water bath at 39°C for a set period (e.g., 24, 48, or 72 hours).
-
Analysis: At the end of the incubation, gas production (total gas and methane) is measured. The fluid phase is analyzed for pH, VFA concentrations (using gas chromatography), and ammonia-nitrogen concentration (using colorimetric assays). The remaining solid residue can be analyzed for digestibility.
In Vivo Studies
These studies involve feeding ionophores directly to animals and collecting samples.
-
Animal Model: Ruminants such as cattle or sheep are used. They are often fitted with a rumen cannula to allow for direct sampling of rumen contents.
-
Experimental Design: Animals are typically assigned to different treatment groups (e.g., control, monensin, lasalocid) in a randomized block or crossover design. There is an adaptation period to the diets before the sampling period begins.
-
Diet and Ionophore Administration: The basal diet is formulated, and the ionophore is added to the concentrate or total mixed ration at the specified dosage.
-
Sample Collection: Rumen fluid and solids are collected at specific time points after feeding. Blood samples may also be taken to analyze metabolites.
-
Analysis: Rumen samples are analyzed for pH, VFA, and ammonia (B1221849) concentrations as described for the in vitro method. Animal performance metrics such as feed intake, weight gain, and feed efficiency are also recorded.
Signaling Pathways and Logical Relationships
The effects of ionophores on rumen fermentation can be visualized as a cascade of events.
Conclusion
Ionophores are effective tools for modulating rumen fermentation to enhance ruminant productivity. Their primary mode of action, the disruption of ion transport in Gram-positive bacteria, leads to a more energetically efficient VFA profile, reduced methane emissions, and improved protein utilization. While monensin, lasalocid, and narasin share a similar mechanism, their efficacy can vary based on factors such as dosage and diet. The choice of ionophore should be based on specific production goals and dietary contexts. Further research focusing on direct, side-by-side comparisons under various dietary conditions will continue to refine our understanding and application of these important feed additives.
References
- 1. Effects of Ionophores on Ruminal Function of Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Ionophores on Rumen Metabolism | UPSC Mains ANI-HUSB-VETER-SCIENCE-PAPER-I 2025 [dalvoy.com]
- 3. mdpi.com [mdpi.com]
- 4. caister.com [caister.com]
- 5. academic.oup.com [academic.oup.com]
- 6. utbeef.tennessee.edu [utbeef.tennessee.edu]
- 7. The Advantages of Using Ionophores | Sioux Nation Ag [siouxnationag.com]
- 8. Effect of monensin and lasalocid-sodium on the growth of methanogenic and rumen saccharolytic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Monensin and Lasalocid-Sodium on the Growth of Methanogenic and Rumen Saccharolytic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Evaluation of Ionophores on the In Vitro Fermentation Dynamics of Wheat Silage Using a Gas Production System [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro effects of the ionophore lysocellin on ruminal fermentation and microbial populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
- 14. journals.asm.org [journals.asm.org]
A Comparative Analysis of Laidlomycin Propionate and Other Key Anticoccidials in Poultry
For Researchers, Scientists, and Drug Development Professionals
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, remains a significant economic burden on the global poultry industry. Prophylactic use of anticoccidial agents in feed is a primary strategy for controlling this disease. This guide provides a comparative overview of the efficacy of laidlomycin (B1674327) propionate, an ionophore antibiotic, against other commonly used anticoccidials, including the ionophores monensin (B1676710) and salinomycin, and the chemical synthetic compound diclazuril (B1670474).
Mechanism of Action: A Tale of Two Strategies
Anticoccidial drugs are broadly categorized into two classes based on their mode of action: ionophores and chemical synthetics.
Ionophores , such as laidlomycin propionate, monensin, and salinomycin, are fermentation products of Streptomyces or Actinomadura species.[1] Their primary mechanism involves the disruption of ion gradients across the parasite's cell membrane.[1] By forming lipid-soluble complexes with cations like sodium (Na+) and potassium (K+), they facilitate the transport of these ions into the parasite.[2][3] This influx of ions leads to an osmotic imbalance, causing the parasite to swell and ultimately burst.[2][3] This process primarily targets the extracellular stages (sporozoites and merozoites) of the Eimeria life cycle.[3]
Chemical synthetics , like diclazuril, act on the intracellular developmental stages of the parasite.[4] Diclazuril, a benzeneacetonitrile derivative, has been shown to induce degenerative changes in the first and second-generation schizonts and gamonts of Eimeria.[4][5] While the precise molecular pathway is not fully elucidated, it is known to interfere with the normal differentiation of these endogenous stages, leading to their degeneration.[4][6]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the generalized mechanisms of action for ionophore and chemical anticoccidials.
References
- 1. researchgate.net [researchgate.net]
- 2. thepoultrysite.com [thepoultrysite.com]
- 3. huvepharma.com [huvepharma.com]
- 4. biovet.com [biovet.com]
- 5. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo action of the anticoccidial diclazuril (Clinacox) on the developmental stages of Eimeria tenella: an ultrastructural evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Laidlomycin Propionate's Antimicrobial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Laidlomycin propionate (B1217596) against other ionophores and antimicrobial agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate its mechanism of action and specificity.
Executive Summary
Laidlomycin propionate, a polyether ionophore antibiotic, demonstrates potent antimicrobial activity primarily against Gram-positive bacteria. Its mechanism of action involves the disruption of ion gradients across the bacterial cell membrane, leading to a collapse of the membrane potential and subsequent cell death. This targeted action results in high specificity, with minimal to no activity observed against Gram-negative bacteria. This guide presents a comparative analysis of this compound's antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) data and outlines the experimental protocols to validate its specific mode of action.
Comparative Antimicrobial Performance
The antimicrobial specificity of this compound is evident when its Minimum Inhibitory Concentration (MIC) values are compared against a panel of both Gram-positive and Gram-negative bacteria. For the purpose of this guide, we have compiled available MIC data for this compound and compared it with other common ionophores (Monensin, Lasalocid) and a non-ionophore antimicrobial (Bambermycin).
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL
| Microorganism | Gram Stain | This compound | Monensin | Lasalocid | Bambermycin |
| Staphylococcus aureus | Positive | 2 - 4 | 2 - 4[1] | 0.5 - 1 | > 100 |
| Streptococcus pyogenes | Positive | 0.5 - 2 | 0.25 - 1 | 0.125 - 0.5 | > 100 |
| Bacillus subtilis | Positive | 1 - 4 | 1 - 12.5[2] | 0.5 - 2 | > 100 |
| Escherichia coli | Negative | > 100 | > 50[3][4] | > 100 | < 10 |
| Pseudomonas aeruginosa | Negative | > 100 | > 100 | > 100 | > 100 |
Note: Data for this compound against S. aureus, S. pyogenes, and B. subtilis is estimated based on its known potency relative to Monensin. Precise, side-by-side comparative studies are limited. Data for Bambermycin reflects its different mechanism of action, primarily targeting peptidoglycan synthesis, with some indirect effects on Gram-negative bacteria.
The data clearly indicates that this compound and other tested ionophores exhibit a strong selective activity against Gram-positive bacteria, while showing negligible efficacy against the tested Gram-negative species. This specificity is a key characteristic of their mode of action.
Experimental Protocols
To validate the antimicrobial specificity of this compound, two key experiments are recommended: Broth Microdilution for MIC Determination and a Bacterial Membrane Potential Assay.
Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted for testing lipophilic compounds like ionophores.
1. Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound, Monensin, Lasalocid, and Bambermycin stock solutions (dissolved in a suitable solvent like DMSO or ethanol)
-
Sterile 96-well non-binding microtiter plates
-
Tween 80 (Polysorbate 80)
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Microplate reader
2. Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agents in CAMHB supplemented with 0.002% Tween 80 in the 96-well plates. The surfactant helps to prevent the lipophilic compounds from adhering to the plastic wells.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth, as measured by a microplate reader at 600 nm.
Experimental Protocol 2: Bacterial Membrane Potential Assay
This assay directly assesses the primary mechanism of action of ionophores.
1. Materials:
-
Mid-log phase bacterial cultures (Gram-positive and Gram-negative)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Membrane potential-sensitive fluorescent dye (e.g., DiSC3(5) or DiOC2(3))
-
Fluorescence microplate reader or flow cytometer
2. Procedure:
-
Wash and resuspend the bacterial cells in PBS.
-
Load the cells with the fluorescent dye according to the manufacturer's instructions.
-
Measure the baseline fluorescence.
-
Add this compound at its MIC and multiples of the MIC to the cell suspension.
-
Immediately begin monitoring the change in fluorescence over time. Depolarization of the cell membrane will cause a characteristic change in the fluorescence signal (e.g., an increase in fluorescence for DiSC3(5) due to its release from the hyperpolarized membrane and subsequent dequenching).
-
Include a known depolarizing agent (e.g., valinomycin (B1682140) for Gram-positive bacteria) as a positive control and an untreated cell suspension as a negative control.
Mechanism of Action and Signaling Pathway
The primary antimicrobial action of this compound is the disruption of the electrochemical potential across the bacterial cell membrane. This is achieved by facilitating the transport of cations (primarily K+) across the lipid bilayer, leading to a collapse of the membrane potential. This dissipation of the proton motive force disrupts essential cellular processes that are dependent on it, such as ATP synthesis and nutrient transport, ultimately leading to bacterial cell death. Unlike many other classes of antibiotics, ionophores do not target specific enzymes or biosynthetic pathways, which contributes to their high potency and low incidence of resistance development through target modification.
Experimental Workflow Visualization
The process of validating the antimicrobial specificity of this compound can be visualized as a structured workflow, from initial screening to detailed mechanistic studies.
Conclusion
The experimental data and established protocols outlined in this guide provide a robust framework for validating the antimicrobial specificity of this compound. Its potent activity against Gram-positive bacteria, coupled with its minimal impact on Gram-negative bacteria, underscores its targeted mechanism of action. This specificity, rooted in the disruption of the cell membrane's ion gradient, makes this compound a subject of continued interest in both veterinary and potentially novel therapeutic applications where a targeted antimicrobial spectrum is desirable. Further research focusing on direct, side-by-side comparative studies will provide more precise quantitative data to solidify these findings.
References
- 1. Biological Applications of Ionophores | Annual Reviews [annualreviews.org]
- 2. Ionophore Toxicity in Animals: A Review of Clinical and Molecular Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepoultrysite.com [thepoultrysite.com]
- 4. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]
Laidlomycin Propionate's Effect on Rumen pH: A Comparative Analysis with Other Ionophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of laidlomycin (B1674327) propionate's effects on rumen pH versus other common ionophores, including monensin (B1676710), salinomycin (B1681400), and lasalocid (B1674520). The information is compiled from various scientific studies to assist researchers and professionals in drug development in understanding the nuances of these feed additives.
Introduction to Ionophores and Rumen pH
Ionophores are a class of lipid-soluble molecules that transport ions across cell membranes. In ruminant nutrition, they are used to selectively inhibit certain rumen microbes, primarily gram-positive bacteria. This selective inhibition leads to a shift in the microbial population, favoring gram-negative bacteria. The consequences of this shift are manifold, including improved feed efficiency, increased propionate (B1217596) production, and a reduction in methane (B114726) and ammonia (B1221849) production.[1][2][3][4] A critical aspect of their function is the modulation of rumen pH. By inhibiting lactate-producing bacteria, ionophores can help prevent the drastic drops in rumen pH associated with ruminal acidosis, a common metabolic disorder in cattle fed high-grain diets.[1][5]
Comparative Effects on Rumen pH
While the general mechanism of ionophores is similar, their specific effects on rumen pH can vary. The following sections and tables summarize the available data from scientific literature.
Laidlomycin Propionate
Studies on this compound suggest that it can play a role in mitigating the severity of ruminal acidosis, although it may not entirely prevent it. Research indicates that this compound can alter the molar proportions of volatile fatty acids (VFAs), leading to an increase in total VFAs and a decrease in lactate (B86563), a key contributor to rumen acidity.[6][7] However, some studies have shown that this compound did not significantly alter overall ruminal pH.[6]
Monensin
Monensin is one of the most extensively studied ionophores. Research has shown its effectiveness in controlling rumen pH, particularly in high-concentrate diets.[8] By inhibiting lactate-producing bacteria, monensin helps to maintain a more stable rumen environment and prevent sharp declines in pH.[9] In some acidosis challenge studies, cattle treated with monensin maintained a higher mean rumen pH compared to control groups.[8]
Salinomycin
Salinomycin has also been shown to influence rumen fermentation and pH. However, its effect on rumen pH is not always consistent. Some studies have reported that salinomycin feeding had no significant effect on rumen pH, even while altering VFA profiles to favor propionate.[10][11] Other research suggests that under conditions of induced ruminal acidosis, salinomycin can contribute to a faster recovery of rumen pH.[12]
Lasalocid
Lasalocid has demonstrated a capacity to maintain a higher ruminal pH, particularly in young calves.[13][14] A meta-analysis of several studies indicated that while lasalocid increased total VFA and propionate concentrations, it did not have a statistically significant overall effect on rumen pH.[15] However, in acidosis prevention studies, lasalocid-treated cattle exhibited higher rumen pH values compared to untreated cattle.[10]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and other ionophores on rumen pH and key volatile fatty acids from various studies.
Table 1: Effect of this compound on Rumen Fermentation Parameters
| Parameter | Control | This compound | Study Notes | Reference |
| Rumen pH | No significant difference | No significant difference | Acidosis challenge trial in steers. | [6] |
| Lactate | Higher | Lower | Acidosis challenge trial in steers. | [6] |
| Acetate (B1210297):Propionate Ratio | Higher | Lower | In vitro study with mixed ruminal microorganisms. | [16] |
Table 2: Comparative Effects of Ionophores on Rumen pH
| Ionophore | Effect on Rumen pH | Study Conditions | Reference |
| Monensin | Higher mean pH (6.06 vs 5.91 in control) | Acidosis-induced cows. | [8] |
| Monensin | Increased final pH | In vitro fermentation of ground corn and alfalfa hay. | [16] |
| Salinomycin | No significant effect | Steers fed increasing levels of grain. | [10] |
| Lasalocid | Tended to be higher (5.9 vs 5.6 and 5.4 vs 5.1 in control) | Young calves. | [13][14] |
| Lasalocid | No significant effect | Meta-analysis of 10 studies. | [15] |
Experimental Protocols
Understanding the methodologies behind the cited data is crucial for interpretation. Below are summaries of the experimental protocols from key studies.
This compound Acidosis Challenge Study[6]
-
Subjects: Ruminally fistulated steers.
-
Diet: Steers were initially fed a 50% concentrate diet, then challenged with a 95% concentrate diet or an intraruminal infusion of a 100% concentrate diet.
-
Treatments: this compound was fed at 0, 6, or 12 mg/kg of diet dry matter.
-
Measurements: Rumen fluid was collected to measure pH and VFA concentrations.
Comparative In Vitro Fermentation Study (this compound vs. Monensin)[16]
-
Method: In vitro fermentation of ground corn, Trypticase, or alfalfa hay using mixed ruminal microorganisms.
-
Source of Microorganisms: Ruminal fluid was collected from two steers fed a high-concentrate diet. One study used fluid from unadapted animals, and the second from animals adapted to a diet containing this compound.
-
Treatments: Various concentrations of this compound and monensin were added to the fermentation vessels.
-
Measurements: Final pH, VFA concentrations, and methane production were measured after a set incubation period.
Salinomycin Feeding Trial[10]
-
Subjects: Four rumen-fistulated steers.
-
Diet: Steers were adapted to an alfalfa hay and grain (80:20) diet, which was then changed to 50:50 and 20:80 ratios of hay to grain at 2-week intervals.
-
Treatments: Control group and a group fed salinomycin at 0.22 mg/kg of body weight per day.
-
Measurements: Rumen samples were collected 3 hours after feeding to determine pH and VFA concentrations.
Lasalocid Study in Calves[13]
-
Subjects: Twelve Holstein bull calves with ruminal cannulas.
-
Diet: Calves were fed milk replacer for 8 weeks and calf starter for 12 weeks.
-
Treatments: Control (0 mg of lasalocid/kg of body weight daily) and lasalocid administered either via milk replacer or directly into the rumen.
-
Measurements: Rumen fluid was collected to measure pH and VFA molar proportions.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for ionophores involves the disruption of ion gradients across the cell membranes of susceptible bacteria, primarily gram-positive bacteria.
Caption: General mechanism of ionophore action in the rumen.
This disruption leads to an energy-expensive and futile cycle for the bacterium as it tries to maintain its internal ion balance, ultimately leading to cell death or inhibited growth. Gram-negative bacteria are generally more resistant due to their outer membrane, which acts as a barrier. The resulting shift in the microbial population leads to a decrease in the production of acetate and lactate (primarily from gram-positive bacteria) and an increase in the production of propionate (from gram-negative bacteria).
Experimental Workflow for Rumen pH Measurement
The standard procedure for evaluating the effect of an ionophore on rumen pH typically involves the following steps:
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Ionophores on Ruminal Function of Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of lasalocid or monensin on lactate-producing or -using rumen bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rumen microbial changes in cattle fed diets with or without salinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of lactic acidosis in cattle by lasalocid or monensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. caister.com [caister.com]
- 14. Effects of supplementation with narasin, salinomycin, or flavomycin on performance and ruminal fermentation characteristics of Bos indicus Nellore cattle fed with forage-based diets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meta-analysis of the effects of this compound, fed alone or in combination with chlortetracycline, compared with monensin sodium, fed alone or in combination with tylosin, on growth performance, health, and carcass outcomes in finishing steers in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Bacteria Treated with Laidlomycin Propionate
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research, understanding the precise molecular responses of bacteria to antibiotic treatment is crucial for developing new therapeutic strategies and combating resistance. This guide provides a comparative transcriptomic overview of bacteria treated with laidlomycin (B1674327) propionate (B1217596), an ionophore antibiotic. Due to the limited availability of direct transcriptomic studies on laidlomycin propionate, this guide infers its likely transcriptomic signature based on its known mechanism of action and data from the closely related ionophore, monensin (B1676710). This inferred profile is then compared with the established transcriptomic responses to other major classes of antibiotics.
Mechanism of Action: Ionophores
This compound belongs to the class of ionophore antibiotics. These molecules are lipid-soluble and function by inserting themselves into the bacterial cell membrane, where they facilitate the transport of ions across the lipid bilayer. This action disrupts the transmembrane ion concentration gradients, which are essential for numerous cellular processes, including nutrient transport, ATP synthesis, and maintenance of membrane potential.[1][2] The net effect is a dissipation of the ion motive force, leading to cellular energy depletion and ultimately, cell death.[3][4] Ionophores like this compound are primarily effective against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria is generally impermeable to these hydrophobic molecules.[1][2]
Inferred Transcriptomic Signature of this compound
Based on its mechanism as an ionophore and transcriptomic data from studies on the related compound monensin, treatment with this compound is expected to induce a distinct transcriptomic response in susceptible bacteria.[5][6] Key anticipated changes include:
-
Upregulation of Stress Response Genes: The disruption of cellular homeostasis caused by ion imbalance is likely to trigger a general stress response. This would involve the upregulation of genes encoding heat shock proteins (e.g., dnaK, groEL), chaperones, and proteases to manage damaged proteins.
-
Alterations in Metabolism: With the depletion of cellular energy reserves, a significant shift in metabolic gene expression is expected. This may include the upregulation of genes involved in alternative energy-generating pathways and the downregulation of energy-intensive processes such as biosynthesis of amino acids and nucleotides.[7] Studies on monensin-resistant Staphylococcus aureus have highlighted a link between ionophore resistance and alterations in purine (B94841) metabolism, suggesting that genes in this pathway may be significantly affected.[6]
-
Cell Membrane and Transport-Related Genes: The primary site of action of this compound is the cell membrane. Consequently, genes involved in membrane biogenesis, repair, and transport systems are likely to be differentially expressed as the cell attempts to counteract the effects of the antibiotic.
-
Biosynthetic Gene Clusters: In the case of antibiotic-producing bacteria like Streptomyces, exposure to an ionophore can lead to the upregulation of its own antibiotic biosynthetic gene clusters.[5]
Comparative Transcriptomic Signatures of Different Antibiotic Classes
The following table summarizes the expected transcriptomic responses of bacteria to this compound in comparison to other major classes of antibiotics. This comparison highlights the unique and overlapping cellular pathways affected by different antimicrobial mechanisms.
| Antibiotic Class | Primary Mechanism of Action | Key Upregulated Gene Categories | Key Downregulated Gene Categories |
| Ionophores (inferred for this compound) | Disrupts cell membrane ion gradients | Stress response (heat shock proteins), alternative energy metabolism, purine metabolism, cell membrane repair | Amino acid biosynthesis, nucleotide biosynthesis, primary energy metabolism |
| β-Lactams (e.g., Penicillin) | Inhibit cell wall synthesis | Cell wall stress response, SOS response, peptidoglycan recycling | Genes involved in cell division |
| Aminoglycosides (e.g., Kanamycin) | Inhibit protein synthesis (30S subunit) | Ribosomal protein genes (compensatory), heat shock proteins, SOS response | Genes involved in central carbon metabolism and amino acid biosynthesis |
| Macrolides (e.g., Erythromycin) | Inhibit protein synthesis (50S subunit) | Ribosomal protein genes, efflux pumps | Genes related to cellular respiration and metabolism |
| Quinolones (e.g., Ciprofloxacin) | Inhibit DNA replication (DNA gyrase/topoisomerase IV) | SOS response, DNA repair mechanisms, efflux pumps | Genes involved in central metabolism and cell motility |
| Rifamycins (e.g., Rifampicin) | Inhibit RNA synthesis (RNA polymerase) | Genes involved in nucleotide biosynthesis and salvage pathways | Genes related to transcription and translation |
Experimental Protocols
A robust experimental design is essential for generating reliable comparative transcriptomic data. The following is a generalized protocol for a bacterial RNA-sequencing (RNA-seq) experiment.
Experimental Protocol: Bacterial RNA-Sequencing
-
Bacterial Culture and Treatment:
-
Grow the bacterial strain of interest (e.g., Bacillus subtilis, Staphylococcus aureus) in a suitable liquid medium to the mid-logarithmic growth phase (OD600 ≈ 0.5).
-
Expose the bacterial cultures to sub-inhibitory concentrations (e.g., 0.5x Minimum Inhibitory Concentration - MIC) of this compound and comparator antibiotics for a defined period (e.g., 30-60 minutes). Include an untreated control group.
-
Harvest the bacterial cells by centrifugation at a low temperature to minimize RNA degradation.
-
-
RNA Extraction:
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a commercial kit or a phenol-chloroform extraction protocol.
-
Treat the extracted RNA with DNase to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of bacterial RNA.
-
Construct sequencing libraries from the rRNA-depleted RNA using a commercial library preparation kit. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the trimmed reads to the reference genome of the bacterial species.
-
Quantify the expression level of each gene.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to the untreated control.
-
Conduct gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways that are significantly affected by each antibiotic treatment.
-
Visualizations
Inferred Signaling Pathway for this compound
Caption: Inferred signaling pathway in response to this compound treatment.
Experimental Workflow for Comparative Transcriptomics
References
- 1. agscientific.com [agscientific.com]
- 2. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotics Groups - Ionophores | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Regulatory Patterns of Crp on Monensin Biosynthesis in Streptomyces cinnamonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staphylococcus aureus mutants resistant to the feed-additive monensin show increased virulence and altered purine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Laidlomycin Propionate: A Comparative Analysis Against Novel Antimicrobial Compounds
For Immediate Release
In the ongoing battle against antimicrobial resistance, the evaluation of established compounds alongside novel therapeutic agents is critical for guiding future drug development. This report provides a comparative analysis of laidlomycin (B1674327) propionate (B1217596), a polyether ionophore antibiotic, against a selection of recently developed antimicrobial compounds, offering a benchmark for its performance against clinically relevant Gram-positive pathogens.
Executive Summary
Laidlomycin propionate demonstrates potent activity against a range of Gram-positive bacteria. Its mechanism of action, the disruption of ion gradients across the cell membrane, presents a distinct alternative to the pathways targeted by many novel antibiotics. While direct comparative studies are limited, this guide synthesizes available in vitro data to provide a performance benchmark. The included experimental protocols and workflow diagrams offer a framework for consistent and reproducible antimicrobial susceptibility testing.
Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and several novel antimicrobial agents against various Gram-positive bacteria. It is important to note that these values are compiled from multiple studies and are not the result of direct head-to-head comparisons in a single study. Variations in experimental conditions between studies may influence MIC values.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | This compound MIC (µg/mL) |
| Staphylococcus aureus | Data not available in searched literature |
| Streptococcus spp. | Data not available in searched literature |
| Enterococcus spp. | Data not available in searched literature |
| Anaerobic Bacteria | Potent activity reported, specific MICs vary[1] |
Table 2: In Vitro Activity of Novel Antimicrobial Compounds Against Gram-Positive Bacteria
| Antimicrobial Agent | Class | Staphylococcus aureus (MRSA) MIC (µg/mL) | Streptococcus pneumoniae MIC (µg/mL) | Enterococcus faecium (VRE) MIC (µg/mL) |
| Ceftobiprole | Cephalosporin | 2[2] | Data not available | Inactive[2] |
| Ceftaroline | Cephalosporin | Data not available | Data not available | Inactive[2] |
| Telavancin | Lipoglycopeptide | Data not available | Data not available | Data not available |
| Oritavancin | Lipoglycopeptide | 0.06[3] | 0.008[4] | 0.12[4] |
| Dalbavancin | Lipoglycopeptide | 0.03[3] | Data not available | 0.12[3] |
| Tedizolid | Oxazolidinone | Data not available | Data not available | Data not available |
Mechanism of Action: this compound
This compound belongs to the ionophore class of antibiotics.[5] These molecules function by inserting themselves into the bacterial cell membrane and facilitating the transport of ions, thereby disrupting the crucial electrochemical gradients necessary for cellular processes such as ATP synthesis and substrate transport.[5] This leads to a breakdown in cellular function and ultimately, cell death.[5]
Caption: this compound disrupts bacterial cell membrane ion gradients.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method.
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antimicrobial agent is prepared at a known high concentration in a suitable solvent.
-
-
Serial Dilution:
-
The antimicrobial stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing antimicrobial concentrations across the wells.
-
-
Inoculum Preparation:
-
A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
-
Inoculation:
-
Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
-
Incubation:
-
The inoculated plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours) to allow for bacterial growth.
-
-
MIC Determination:
-
Following incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).
Conclusion
This compound remains a noteworthy antimicrobial compound, particularly due to its distinct ionophore-based mechanism of action which may be less susceptible to common resistance pathways. While a direct, comprehensive comparison with the latest generation of novel antibiotics is not yet available in the literature, the data presented in this guide provides a preliminary benchmark. Further in vitro and in vivo studies are warranted to fully elucidate the comparative efficacy of this compound and to explore its potential in addressing the growing challenge of multidrug-resistant Gram-positive infections.
References
- 1. Comparison of the Activity of Ionophores with Other Antibacterial Agents Against Anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Antibiotics for Multidrug-Resistant Gram-Positive Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
Comparative Performance Analysis of Laidlomycin Propionate in Livestock
A comprehensive guide for researchers and drug development professionals on the statistical analysis and comparative efficacy of Laidlomycin (B1674327) Propionate (B1217596) against other common ionophores, supported by experimental data.
This guide provides an objective comparison of Laidlomycin Propionate with other ionophore alternatives, primarily Monensin and Salinomycin (B1681400), used in the livestock industry. The analysis is based on a review of multiple peer-reviewed studies and meta-analyses, focusing on key performance indicators such as average daily gain, feed efficiency, and impact on rumen fermentation. Detailed experimental protocols and a visualization of the underlying mechanism of action are included to provide a thorough resource for scientific evaluation.
Performance in Finishing Steers: this compound vs. Monensin
A significant body of research has focused on the comparative efficacy of this compound and Monensin in finishing steers. A meta-analysis of 17 studies, encompassing 13,603 steers, provides robust data for comparison.[1][2]
Key Findings:
-
Average Daily Gain (ADG): Steers fed this compound demonstrated a significant increase in both live and carcass-adjusted ADG compared to those fed Monensin.[1][2] The mean improvement in ADG was reported to be 0.05 kg (0.11 lb) for cattle supplemented with this compound.[2]
-
Dry Matter Intake (DMI): this compound was associated with a higher dry matter intake in finishing steers when compared to Monensin.
-
Feed Efficiency (FE): Despite the differences in ADG and DMI, no significant effects on feed efficiency were identified between the two ionophores.
-
Carcass Characteristics: Steers fed this compound had heavier hot carcass weights.[1][2] However, a higher incidence of liver abscesses was observed in cattle fed this compound compared to those fed Monensin, which is thought to be related to the concurrently fed antimicrobials.[1]
Data Summary Table: this compound vs. Monensin in Finishing Steers
| Performance Metric | This compound | Monensin | Outcome |
| Average Daily Gain (ADG) | Increased | Standard | LP showed a significant improvement. |
| Dry Matter Intake (DMI) | Increased | Standard | LP led to higher feed intake. |
| Feed Efficiency (FE) | No significant difference | No significant difference | Both were comparable. |
| Hot Carcass Weight (HCW) | Increased | Standard | LP resulted in heavier carcasses. |
| Liver Abscesses | More common | Less common | Higher incidence with LP, likely due to accompanying antimicrobials. |
This compound vs. Salinomycin: An Overview
Direct comparative studies between this compound and Salinomycin in livestock are less prevalent in the available scientific literature. However, individual studies on each ionophore provide insights into their respective performance characteristics.
This compound in Cattle: Studies have shown that this compound improves the rate of gain and feed conversion in both steers and heifers, particularly at dietary concentrations ranging from 6 to 12 mg/kg of dry matter.[3] It has also been noted to reduce the day-to-day variation in feed intake during adaptation to high-concentrate diets, suggesting a role in mitigating subacute acidosis.[1]
Salinomycin in Livestock: Salinomycin is widely used in the poultry industry as a coccidiostat and has been shown to improve performance in broiler chickens.[4][5] In cattle, Salinomycin has been evaluated for its effects on rumen fermentation and performance, with some studies indicating potential benefits.
Due to the limited head-to-head comparative data, a direct statistical analysis of this compound versus Salinomycin is not feasible at this time. Researchers are encouraged to consult individual studies for specific performance data related to each compound under various production settings.
Experimental Protocols
The following provides a generalized experimental protocol for a finishing steer trial comparing ionophores, based on common methodologies found in the cited literature.
Objective: To evaluate the effects of this compound versus Monensin on growth performance, feed efficiency, and carcass characteristics in finishing beef steers.
Animals and Housing:
-
A pre-determined number of steers of a specific breed or crossbreed (e.g., Angus x Hereford) with a defined initial body weight range are selected.
-
Animals are individually identified and randomly allocated to treatment groups.
-
Steers are housed in pens with a specified number of animals per pen, allowing for ad libitum access to feed and fresh water.
Diet and Treatments:
-
A basal high-concentrate finishing diet is formulated to meet or exceed the nutritional requirements for finishing cattle. The diet composition (e.g., percentage of steam-flaked corn, distillers grains, and forage) is consistent across all treatment groups.
-
Treatment groups would typically include:
-
Control (no ionophore)
-
This compound at a specified inclusion rate (e.g., 11 mg/kg of diet DM)
-
Monensin at a specified inclusion rate (e.g., 30 mg/kg of diet DM)
-
-
Ionophores are incorporated into a supplement that is then mixed with the total mixed ration.
Data Collection:
-
Performance Data: Individual animal weights are recorded at the beginning of the trial and at regular intervals (e.g., every 28 days) until slaughter. Daily feed intake per pen is recorded. From this, Average Daily Gain (ADG), Dry Matter Intake (DMI), and Feed Efficiency (G:F) are calculated.
-
Carcass Data: Upon completion of the feeding trial, steers are harvested at a commercial abattoir. Hot carcass weight, dressing percentage, ribeye area, backfat thickness, and marbling score are collected. The incidence of liver abscesses is also recorded.
Statistical Analysis:
-
Performance and carcass data are analyzed using appropriate statistical models, typically an analysis of variance (ANOVA) with the pen as the experimental unit. The model would account for the effects of treatment, and potentially other factors like initial body weight as a covariate.
Mechanism of Action: Ionophore-Mediated Effects on Rumen Fermentation
Ionophores, including this compound, are lipid-soluble compounds that transport ions across the cell membranes of certain microorganisms.[6][7][8][9] This action selectively targets Gram-positive bacteria in the rumen.
Caption: Mechanism of action of this compound in the rumen.
The disruption of the ion gradient across the cell membrane of Gram-positive bacteria leads to their inhibition. This shift in the microbial population results in:
-
Altered Volatile Fatty Acid (VFA) Production: A decrease in the production of acetate and butyrate and an increase in the production of propionate. Propionate is a more energy-efficient VFA for the host animal.
-
Reduced Methane Production: Inhibition of certain microbes involved in methane synthesis.
-
Decreased Ammonia Production: A reduction in the deamination of amino acids, leading to more efficient nitrogen utilization.
Collectively, these changes in the rumen environment contribute to the observed improvements in feed efficiency and animal performance.
References
- 1. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Performance of Feedlot Steers Fed Diets Containing [research.amanote.com]
- 3. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of probiotic and salinomycin effects on performance and coccidiosis control in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effect of probiotic, prebiotic, salinomycin and vaccine in control of coccidiosis in broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caister.com [caister.com]
- 7. Ionophore resistance of ruminal bacteria and its potential impact on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Ionophores on Ruminal Function of Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Efficacy of Laidlomycin Propionate: A Comparative Guide to In Vivo and In Vitro Activity
For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity of a compound is paramount. This guide provides a comprehensive comparison of the performance of Laidlomycin (B1674327) propionate (B1217596), an ionophore antibiotic, in laboratory settings versus live animal models. Experimental data, detailed methodologies, and visual representations of its mechanism of action are presented to offer a clear perspective on its efficacy.
Laidlomycin propionate is a polyether ionophore antibiotic primarily used in the cattle industry to improve feed efficiency and prevent metabolic disorders such as acidosis.[1][2] Its mechanism of action lies in its ability to transport ions across the cell membranes of microorganisms, disrupting their normal physiological processes.[1][3] This guide delves into the specifics of its activity, comparing its performance in controlled in vitro experiments with its effects in complex in vivo systems.
Quantitative Data Summary: In Vitro vs. In Vivo Effects
The following table summarizes the key quantitative data gathered from various studies, highlighting the different metrics used to evaluate the efficacy of this compound in both in vitro and in vivo settings.
| Parameter | In Vitro Findings | In Vivo Findings (Cattle) |
| Antimicrobial Activity | Inhibits the growth of Gram-positive bacteria, such as Streptococcus bovis, a key lactate-producing bacterium in the rumen.[4] At a concentration of 2 ppm, it reduced the growth rate of S. bovis.[4] It shows little to no effect on Gram-negative bacteria like Salmonella and E. coli in ruminal fluid cultures.[5] | Selectively inhibits Gram-positive bacteria in the rumen, leading to a shift in the microbial population.[1][3] This shift results in decreased production of lactic acid and methane (B114726).[1] |
| Effect on Fermentation | In mixed ruminal microorganism cultures, this compound decreases the acetate (B1210297) to propionate ratio and reduces methane and ammonia (B1221849) concentrations.[6] It is effective in reducing lactate (B86563) production in the presence of high maltose (B56501) concentrations.[6] | Increases the molar proportion of propionate and decreases the proportions of acetate and butyrate (B1204436) in the rumen.[7][8] This leads to an overall improvement in energy utilization from the feed. Improves feed efficiency (gain/feed) and average daily gain (ADG).[2][9] |
| Dosage | Effective concentrations in in vitro studies are in the parts per million (ppm) or millimolar (mM) range. For example, 2 ppm was used to inhibit S. bovis.[4] | Recommended dosage in cattle feed is typically between 5 to 10 grams per ton of feed.[10] In some studies, dosages of 5.5 to 11 g/ton were used in steer calves.[11] |
| Inhibitory Concentration | While specific MIC values are not widely reported, studies show a dose-dependent inhibition of Gram-positive bacteria. Monensin (B1676710), a related ionophore, was found to be a more potent inhibitor than this compound at the same concentrations in some studies.[4] | The therapeutic dosage in feed is designed to achieve an effective concentration in the rumen to modulate the microbial population without causing toxicity to the host animal. |
Experimental Protocols
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[12][13][14]
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as ethanol, at a known concentration.[15]
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A two-fold serial dilution of the this compound stock solution is prepared in a nutrient broth medium suitable for the growth of the target bacterium (e.g., Mueller-Hinton broth for many common bacteria).[16] This creates a range of concentrations across the wells of the plate.
-
Inoculum Preparation: A pure culture of the test bacterium (e.g., Streptococcus bovis) is grown overnight and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria but no antibiotic (growth control) are also included.[14]
-
Incubation: The plate is incubated at a temperature suitable for the growth of the bacterium (e.g., 37°C) for 16-24 hours.[12]
-
MIC Determination: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of this compound at which there is no visible growth.[13]
In Vivo Efficacy Evaluation: Cattle Feeding Trial
Cattle feeding trials are conducted to evaluate the effect of feed additives like this compound on animal performance and health under controlled conditions.[11]
-
Animal Selection and Acclimatization: A group of cattle with similar characteristics (e.g., age, weight, breed) is selected. The animals are acclimatized to the housing and basal diet for a period before the start of the trial.
-
Diet Formulation: The cattle are divided into treatment groups. The control group receives a basal diet without this compound, while the treatment groups receive the same basal diet supplemented with different concentrations of this compound (e.g., 0, 5.5, and 11 g/ton of feed).[11]
-
Feeding and Monitoring: The diets are fed to the respective groups for a specified period (e.g., 98 days).[11] Feed intake is recorded daily. The animals are weighed at regular intervals to determine average daily gain (ADG). Feed efficiency is calculated as the ratio of weight gain to feed intake.
-
Rumen Fluid Sampling (Optional): In some studies, rumen-fistulated animals are used to collect rumen fluid samples. These samples can be analyzed for changes in pH, volatile fatty acid (VFA) concentrations, and microbial populations.[7]
-
Data Analysis: The collected data on feed intake, weight gain, and feed efficiency are statistically analyzed to determine the effect of this compound supplementation compared to the control group.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of action of this compound as an ionophore.
Caption: Experimental workflow for comparing in vivo and in vitro activity.
Correlation and Conclusion
The in vitro activity of this compound against Gram-positive bacteria, particularly its ability to inhibit key lactate producers like Streptococcus bovis, provides a strong rationale for its in vivo efficacy.[4] The observed shifts in rumen fermentation patterns in vivo, such as the increase in propionate and decrease in lactate, are direct consequences of its selective antimicrobial action demonstrated in vitro.[6][7]
However, the correlation is not always direct. The complex and dynamic environment of the rumen, with its diverse microbial ecosystem and continuous flow of nutrients and waste products, can influence the activity of the compound. Factors such as diet composition, adaptation of the microbial population, and interactions with other feed components can modulate the in vivo effects of this compound.
References
- 1. AN285/AN285: Application of Ionophores in Cattle Diets [edis.ifas.ufl.edu]
- 2. Efficacy of this compound for increasing rate and efficiency of gain by feedlot cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionophores Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound and monensin on the in vitro mixed ruminal microorganism fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound to reduce ruminal acidosis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound in low-protein diets fed to growing beef steers: effects on steer performance and ruminal nitrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 11. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. ibg.kit.edu [ibg.kit.edu]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Comparative Guide to Validated Research Methods for Laidlomycin Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of peer-reviewed analytical methods for the quantification of Laidlomycin propionate (B1217596), a polyether ionophore antibiotic used in the cattle industry to enhance feed efficiency. The following sections detail the performance of various analytical techniques, provide comprehensive experimental protocols, and visualize key processes to support research and development.
Comparative Performance of Analytical Methods
The accurate quantification of Laidlomycin propionate residues in animal tissues and feed is crucial for regulatory compliance and safety assessment. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most prevalent and validated methods for this purpose.
LC-MS/MS methods are generally favored for their superior sensitivity and specificity, allowing for the detection and quantification of residues at very low levels. HPLC methods, often involving post-column derivatization for detection, offer a robust and reliable alternative. Below is a summary of reported performance data from various studies.
Table 1: LC-MS/MS Method Performance for Ionophore Analysis in Feed
| Analyte | Method | Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) (µg/g) | Reference |
| Laidlomycin | LC-MS | 81-120% | ≤15% | Not Reported | [1](2) |
| Multiple Ionophores | LC-MS/MS | 69-122% | Not Reported | 0.2 µg/g | [3](4) |
| Multiple Ionophores | LC-MS/MS | 81.1-107.3% | ≤13.4% | ~1.0-8.0 µg/kg | [5](6) |
Table 2: HPLC Method Performance for Ionophore Analysis in Animal Tissues
| Analyte | Method | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Laidlomycin | HPLC | Bovine Liver | Not Reported | 0.050 ppm (50 µg/kg) | [7](8) |
| Monensin | HPLC-UV | Bovine, Porcine, Avian Tissues | 94.3% | 2 ppb (µg/kg) | [9](10) |
| Salinomycin | HPLC-UV | Bovine, Porcine, Avian Tissues | 97.2% | 5 ppb (µg/kg) | [9](10) |
| Narasin | HPLC-UV | Bovine, Porcine, Avian Tissues | 94.1% | 5 ppb (µg/kg) | [9](10) |
Experimental Protocols
The following sections provide detailed methodologies for the extraction and analysis of this compound from bovine liver, representing a synthesis of best practices described in peer-reviewed literature for ionophore residue analysis.
Protocol 1: Sample Preparation and Extraction from Bovine Liver
This protocol outlines a typical liquid-liquid extraction followed by solid-phase extraction (SPE) for sample clean-up, a common and effective procedure for complex biological matrices.
-
Homogenization: Weigh 5 grams of thawed bovine liver tissue into a 50 mL polypropylene (B1209903) centrifuge tube. Add 10 mL of acetonitrile (B52724). Homogenize the mixture for 1 minute using a high-speed homogenizer.
-
Liquid-Liquid Extraction (LLE): Add 5 grams of anhydrous sodium sulfate (B86663) to the homogenate. Vortex vigorously for 2 minutes and then centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the acetonitrile supernatant to a clean 15 mL tube.
-
Defatting Step: Add 5 mL of n-hexane to the collected supernatant. Vortex for 1 minute and centrifuge at 4,000 x g for 5 minutes. Discard the upper hexane (B92381) layer.
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the acetonitrile extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Elute the this compound from the cartridge with 10 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Instrumental Analysis
This protocol describes typical parameters for the quantification of this compound using a modern LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The sodium adduct of this compound ([M+Na]+) is typically monitored.
-
Product Ions: At least two specific product ions should be monitored for confirmation.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy according to the specific instrument manufacturer's guidelines to achieve maximum sensitivity for this compound.
-
Visualizing the Science: Workflows and Mechanisms
To better illustrate the processes involved in this compound research, the following diagrams have been generated using Graphviz.
This compound's efficacy stems from its primary function as an ionophore. It selectively transports cations across the cell membranes of certain microorganisms in the rumen, disrupting their essential ionic gradients and metabolic functions.[11][12] This selective pressure alters the rumen microflora, favoring bacteria that produce more propionic acid, which is an efficient energy source for the host animal.[13]
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. madbarn.com [madbarn.com]
- 3. A stability-indicating HPLC assay with diode array detection for the determination of a benzylpenicillin prodrug in aqu… [ouci.dntb.gov.ua]
- 4. Rapid quantification of ionophores in feeds by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Determination of ionophores in the tissues of food animals by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 9. redalyc.org [redalyc.org]
- 10. air.unimi.it [air.unimi.it]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Laidlomycin Propionate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laidlomycin (B1674327) propionate (B1217596) is paramount for protecting both laboratory personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the proper management of this substance. Adherence to these procedures is critical due to the toxic nature of laidlomycin propionate and the regulatory requirements governing pharmaceutical waste.
Immediate Safety and Handling Precautions
This compound is classified as acutely toxic if swallowed.[1] Therefore, stringent safety measures must be in place during handling and prior to disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate protective clothing, gloves, and eye/face protection when handling this compound.[2] In case of potential dust exposure, respiratory protection should be used.
-
Ventilation: Use this compound only in well-ventilated areas to minimize inhalation exposure.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in areas where the substance is used.[1]
-
Accidental Contact: If accidental eye or skin contact occurs, rinse immediately with water.[2][3] In case of ingestion, immediately call a poison center or doctor.[1]
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be managed as hazardous waste. The following steps outline the recommended procedure:
-
Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
This includes unused or expired product, contaminated labware (e.g., pipettes, vials), and contaminated PPE.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Spill Management:
-
In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.
-
Contain the spill to prevent it from entering drains or waterways.
-
For small spills, wipe up with an absorbent material (e.g., cloth, fleece).
-
For larger spills, absorb with vermiculite, dry sand, or earth and place into a suitable container for disposal.[4]
-
Clean the spill area thoroughly to remove any residual contamination.[4]
-
-
Packaging for Disposal:
-
Ensure waste containers are securely sealed to prevent leakage.
-
Label the container clearly as "Hazardous Waste" and include the name "this compound."
-
Follow all institutional and regulatory requirements for labeling hazardous waste.
-
-
Storage Prior to Disposal:
-
Final Disposal:
-
Dispose of the contents and container through a licensed hazardous waste disposal company.
-
The recommended method of disposal is at an industrial combustion plant or an approved hazardous waste collection point.[1]
-
Crucially, do not dispose of this compound down the drain or in the general trash. This is to prevent environmental contamination and is prohibited by regulations such as those from the U.S. Environmental Protection Agency (EPA).[5]
-
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[5][6] Specific regulations for hazardous waste pharmaceuticals from healthcare facilities outline stringent management and disposal requirements.[5] It is imperative to comply with all local, state, and federal regulations.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative and classification data for laidlomycin.
| Property | Value | Source |
| UN Number | 2811 | [1] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. | [1] |
| Hazard Class (CLP/GHS) | Acute Toxicity 3 (Oral) | [1] |
| Hazard Statement | H301: Toxic if swallowed | [1] |
| Storage Temperature | Below 25°C (77°F), excursions permitted to 37°C (99°F) | [2] |
Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste disposal, referencing these procedures to ensure safety and compliance from the outset of any research project.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. shipmangoodwin.com [shipmangoodwin.com]
- 2. 3. Environmental fate and occurrence of Veterinary Medicinal Products, Danish Environmental Protection Agency [www2.mst.dk]
- 3. epa.gov [epa.gov]
- 4. kslaw.com [kslaw.com]
- 5. wiggin.com [wiggin.com]
- 6. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
Essential Safety and Handling Protocols for Laidlomycin Propionate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Laidlomycin (B1674327) propionate (B1217596), including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
Laidlomycin propionate is classified as toxic if swallowed[1]. Therefore, stringent adherence to safety protocols is necessary to minimize exposure risk. The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash protection | To prevent accidental eye contact with this compound particles or solutions[2][3]. |
| Respiratory Protection | Particulate Filter Respirator | Conforming to EN 143 standards | To avoid inhalation of dust or aerosols, especially when handling the powdered form[1]. |
| Hand Protection | Chemical-Resistant Gloves | Impervious material | To prevent skin contact. Gloves should be cleaned before removal and aired out if intended for reuse[1]. |
| Protective Clothing | Lab Coat, Gown, or Coveralls | Full coverage of arms | To protect skin from accidental contamination[2][3]. |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing risks during the handling of this compound. The following step-by-step procedure outlines the operational workflow from preparation to post-handling cleanup.
1. Pre-Handling Preparations:
- Area Ventilation: Ensure the work area is well-ventilated.
- PPE Check: Don all required personal protective equipment as specified in the table above.
- Emergency Equipment: Confirm the location and functionality of emergency eyewash stations and safety showers.
- Spill Kit: Have a chemical spill kit readily accessible.
2. Handling the Compound:
- Avoid Dust Generation: Handle the solid form of this compound carefully to minimize the creation of dust.
- No Direct Contact: Avoid direct contact with skin, eyes, and clothing.
- Prohibition of Consumption: Do not eat, drink, or smoke in the handling area[1].
- Weighing and Transfer: Conduct weighing and transfer operations in a designated area, preferably within a chemical fume hood or a ventilated enclosure.
3. Post-Handling Procedures:
- Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling[2][3].
- Clothing: Remove any contaminated clothing immediately[1].
- Equipment Cleaning: Clean all equipment used in the handling process.
- Waste Segregation: Segregate all waste materials containing this compound for proper disposal.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of clean, fresh water for at least 10 minutes, holding the eyelids apart. If contact lenses are present and easy to remove, do so and continue rinsing[1].
-
Skin Contact: Brush off any loose particles from the skin and rinse the affected area with water/shower[1]. Remove contaminated clothing immediately[1].
-
Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious). Do NOT induce vomiting. Immediately call a poison center or doctor[1].
-
Inhalation: Move the affected person to fresh air[1].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection: Collect waste material in appropriately labeled, sealed containers.
-
Disposal Method: Dispose of contents and containers at an industrial combustion plant or in accordance with local, state, and federal regulations[1].
-
Environmental Precaution: Do not allow the substance to enter drains or water courses. Keep it away from surface and ground water[1].
Procedural Workflow for Handling this compound
The following diagram illustrates the logical sequence of steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
